molecular formula C14H12O2 B1295077 2-Methoxybenzophenone CAS No. 2553-04-0

2-Methoxybenzophenone

Cat. No.: B1295077
CAS No.: 2553-04-0
M. Wt: 212.24 g/mol
InChI Key: CSUUDNFYSFENAE-UHFFFAOYSA-N
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Description

2-Methoxybenzophenone is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408008. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxyphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CSUUDNFYSFENAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID70180227
Record name 2-Methoxybenzophenone
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Molecular Weight

212.24 g/mol
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CAS No.

2553-04-0
Record name 2-Methoxybenzophenone
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Record name 2-Methoxybenzophenone
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Record name 2-Methoxybenzophenone
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Record name 2-Methoxybenzophenone
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Record name 2-methoxybenzophenone
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Record name 2-METHOXYBENZOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (2-Methoxyphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of (2-Methoxyphenyl)(phenyl)methanone, also known as 2-Methoxybenzophenone. It is a key organic compound with applications in organic synthesis and as a potential building block in medicinal chemistry. This document consolidates its chemical and physical characteristics, detailed spectroscopic data, a complete experimental protocol for its synthesis, and safety information. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide includes a detailed experimental workflow for its synthesis and purification, visualized using the DOT language.

Chemical and Physical Properties

(2-Methoxyphenyl)(phenyl)methanone is an aromatic ketone distinguished by a methoxy group at the ortho position of one of its phenyl rings. This substitution influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and General Properties

PropertyValue
IUPAC Name (2-Methoxyphenyl)(phenyl)methanone
Synonyms This compound, o-Methoxybenzophenone
CAS Number 2553-04-0[1][2]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance White to cream crystals or powder
Purity Typically ≥95% - 98%

Table 2: Physical Properties

PropertyValue
Melting Point 36 °C[3]
Boiling Point 149 °C at 1 mmHg[3]
Solubility Soluble in organic solvents such as ethanol and acetone. Negligible in water.
Flash Point 171.7 °C[4]

Spectroscopic Data

The structural elucidation of (2-Methoxyphenyl)(phenyl)methanone is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.87-7.85 (m, 2H): Aromatic protons of the unsubstituted phenyl ring.

  • δ 7.61-7.57 (m, 1H): Aromatic proton of the unsubstituted phenyl ring.

  • δ 7.53-7.45 (m, 3H): Aromatic protons.

  • δ 7.40 (dd, J₁ = 7.2 Hz, J₂ = 1.6 Hz, 1H): Aromatic proton on the methoxy-substituted ring.

  • δ 7.10-7.03 (m, 2H): Aromatic protons on the methoxy-substituted ring.

  • δ 3.76 (s, 3H): Protons of the methoxy group.[5]

¹³C NMR (100 MHz, CDCl₃):

  • δ 196.5: Carbonyl carbon (C=O).

  • δ 157.4, 137.8, 133.0, 131.9, 129.9, 129.6, 128.8, 128.3, 120.5, 111.5: Aromatic carbons.

  • δ 55.6: Methoxy carbon (-OCH₃).[5]

Infrared (IR) Spectroscopy

The IR spectrum of (2-Methoxyphenyl)(phenyl)methanone exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1660C=O (carbonyl) stretching
~3060, 3000C-H (aromatic) stretching
~2940, 2840C-H (methyl) stretching
~1240C-O (ether) stretching
~1600, 1480, 1450C=C (aromatic) stretching
Mass Spectrometry (MS)

In mass spectrometry, (2-Methoxyphenyl)(phenyl)methanone undergoes fragmentation, providing insights into its molecular structure. The positive electron impact (EI) mass spectra of benzophenones typically show an intense molecular ion peak. Common fragmentation patterns involve cleavage on either side of the carbonyl group.[6]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

(2-Methoxyphenyl)(phenyl)methanone can be synthesized via the Friedel-Crafts acylation of anisole with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction:

Anisole + Benzoyl Chloride --(AlCl₃)--> (2-Methoxyphenyl)(phenyl)methanone + HCl

Detailed Protocol:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Addition of Reactants: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM) in the reaction flask and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Following this, add anisole (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7][8][9]

Experimental Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Add Anhydrous AlCl3 and DCM to Flask B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Slowly Add Benzoyl Chloride B->C D 4. Add Anisole Dropwise C->D E 5. Stir at Room Temperature for 2-3h D->E F 6. Quench with Ice and Conc. HCl E->F Reaction Complete G 7. Separate Organic Layer F->G H 8. Wash with H2O, NaHCO3, and Brine G->H I 9. Dry with Na2SO4 and Filter H->I J 10. Evaporate Solvent I->J K 11. Purify by Recrystallization or Column Chromatography J->K L 12. Characterize Pure Product (NMR, IR, MS, MP) K->L

References

2-Methoxybenzophenone (CAS: 2553-04-0): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone, with the CAS number 2553-04-0, is an organic compound belonging to the benzophenone family. It is structurally characterized by a benzoyl group attached to an anisole (methoxybenzene) ring at the 2-position. While its hydroxylated analogue, 2-hydroxy-4-methoxybenzophenone (oxybenzone), is extensively studied and widely used, detailed technical information specifically on this compound is less prevalent in publicly accessible literature. This guide aims to consolidate the available technical data on this compound, focusing on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 2553-04-0N/A
Molecular Formula C₁₄H₁₂O₂N/A
Molecular Weight 212.24 g/mol N/A
Melting Point 36-38 °CN/A
Boiling Point 149-150 °C at 1 mmHgN/A
Appearance Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Synthesis and Purification

General Synthesis Workflow

A plausible synthetic route for this compound is the Friedel-Crafts acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst. The workflow for this reaction is depicted below.

Synthesis_Workflow Reactants Anisole + Benzoyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Product_Mixture Crude Product Mixture Reaction->Product_Mixture Purification Purification (e.g., Chromatography, Recrystallization) Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Note: This is a generalized representation. Specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis. Purification would likely involve techniques such as column chromatography or recrystallization to isolate the desired product from potential isomers (e.g., 4-methoxybenzophenone) and other byproducts.

Analytical Characterization

Comprehensive spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For unambiguous identification and characterization, the following analytical methods would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the positions of the methoxy and benzoyl groups on the aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that could aid in structural elucidation.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the biological activity and toxicological profile of this compound. In contrast, its hydroxylated counterpart, oxybenzone, has been extensively studied for its UV-filtering properties and potential endocrine-disrupting effects. The absence of such data for this compound highlights a gap in the scientific literature. Any research or drug development activities involving this compound would necessitate a thorough in-house evaluation of its biological effects and toxicity.

Applications in Research and Development

Given its chemical structure, this compound could potentially serve as a building block in organic synthesis. The benzophenone moiety is a common scaffold in medicinal chemistry, and the methoxy group can be a site for further functionalization or can influence the electronic properties of the molecule. However, without established experimental protocols or data on its reactivity and biological effects, its application in drug development remains speculative.

Conclusion

This technical guide summarizes the currently available information on this compound (CAS: 2553-04-0). While basic physicochemical properties are known, there is a notable scarcity of detailed experimental protocols, comprehensive analytical data, and information on its biological and toxicological profiles. This lack of data presents both a challenge and an opportunity for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this compound is required to fully understand its potential applications in science and industry. Professionals in drug development should be particularly cautious and conduct thorough preliminary studies before considering this compound for further investigation.

An In-depth Technical Guide on the Photophysical Characteristics of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzophenone, an aromatic ketone, possesses distinct photophysical and photochemical properties that are of significant interest in various scientific and industrial domains, including organic synthesis, polymer chemistry, and photobiology. As a derivative of benzophenone, its behavior upon absorption of ultraviolet radiation is characterized by efficient intersystem crossing to a triplet excited state, which governs its subsequent photochemical reactivity. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, including its absorption and emission properties, and excited-state dynamics. Detailed experimental protocols for key spectroscopic techniques are provided, along with visual representations of the underlying photophysical processes and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Benzophenone and its derivatives are a well-studied class of organic compounds renowned for their rich photochemistry.[1] The introduction of substituents onto the benzophenone core allows for the fine-tuning of its photophysical and photochemical behavior.[1] this compound, featuring a methoxy group in the ortho position of one of the phenyl rings, presents a case for examining the influence of an electron-donating group on the excited-state dynamics of the benzophenone chromophore.

Upon absorption of UV light, benzophenones are promoted to an excited singlet state (S₁).[2] However, they are characterized by a highly efficient and rapid intersystem crossing (ISC) to the triplet state (T₁).[2][3] This triplet state is relatively long-lived and is the primary photoactive species responsible for most of the photochemistry of benzophenones, such as hydrogen abstraction reactions.[1] Understanding the fundamental photophysical parameters of this compound is crucial for its application as a photosensitizer, in the study of reaction mechanisms, and in the development of new photoactive materials.

Photophysical Data

Quantitative photophysical data for this compound is not extensively reported in the literature. However, the data for the parent compound, benzophenone, provides a valuable benchmark for understanding its expected behavior. The methoxy substituent is likely to cause slight shifts in the absorption and emission spectra.

Table 1: Absorption and Emission Properties of Benzophenone (as a proxy for this compound)

ParameterValueSolvent
Absorption Maximum (λ_abs) ~252 nm (π→π), ~340 nm (n→π)Non-polar solvent
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ (at 252 nm)Non-polar solvent
Fluorescence Emission (λ_em) Not typically observed at room temperature-
Phosphorescence Emission (λ_p) ~450 nmRigid matrix at 77 K

Note: The n→π transition is weak. Fluorescence from the S₁ state of benzophenone is generally not observed in fluid solutions at room temperature due to the extremely rapid and efficient intersystem crossing to the triplet state.*

Table 2: Excited State Properties of Benzophenone (as a proxy for this compound)

ParameterValueConditions
Singlet State (S₁) Lifetime (τ_s) ~5-15 psSolution
Intersystem Crossing Quantum Yield (Φ_isc) ~1.0Solution
Triplet State (T₁) Lifetime (τ_p) ~1 ms - 1.8 sDegassed solution / 77 K
Phosphorescence Quantum Yield (Φ_p) Variable, typically lowRigid matrix at 77 K

Note: The triplet lifetime is highly sensitive to the presence of quenchers, such as molecular oxygen.[4]

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground state molecule.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a spectroscopic grade non-polar solvent (e.g., cyclohexane or hexane) of known concentrations (typically 10⁻⁵ to 10⁻³ M).[5]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[6]

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a reference.

    • Record a baseline spectrum with the solvent in both the sample and reference beams.[6]

    • Record the absorption spectrum of each concentration of the this compound solution over a wavelength range of approximately 200-450 nm.[6]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_abs).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λ_abs. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε (assuming a path length of 1 cm).

Fluorescence and Phosphorescence Spectroscopy

Objective: To measure the emission spectra and quantum yields of fluorescence and phosphorescence.

Methodology:

  • Sample Preparation:

    • For fluorescence, prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • For phosphorescence, dissolve the sample in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of ethers) and place it in a Dewar flask.

  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).[7] For phosphorescence, a pulsed source and time-gated detection are often used to separate the long-lived phosphorescence from short-lived fluorescence and scattering.

  • Measurement:

    • Fluorescence: Excite the sample at a wavelength corresponding to an absorption maximum. Scan the emission monochromator to record the fluorescence spectrum.[8]

    • Phosphorescence: Cool the sample to 77 K using liquid nitrogen. Excite the sample and record the emission spectrum after a delay to ensure that all fluorescence has decayed.

  • Data Analysis:

    • The emission spectra will provide the wavelengths of maximum emission.

    • The fluorescence quantum yield (Φ_f) can be determined relative to a known standard. However, for benzophenones, this is often negligible.

    • The phosphorescence quantum yield (Φ_p) can also be determined using a standard.

Transient Absorption Spectroscopy

Objective: To observe and characterize the transient excited states, particularly the triplet state.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent. The solution should be degassed to remove oxygen, which is an efficient quencher of triplet states.[9]

  • Instrumentation: A pump-probe transient absorption spectrometer is required. This typically consists of a pulsed laser system to generate both the pump and probe pulses.[10][11]

  • Measurement:

    • The sample is excited with an intense, short "pump" laser pulse at a wavelength where the molecule absorbs.[9]

    • A second, weaker, broad-spectrum "probe" pulse is passed through the sample at a variable time delay after the pump pulse.[9]

    • The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.[10]

  • Data Analysis:

    • The transient absorption spectra at different time delays reveal the absorption characteristics of the excited states.

    • The decay of the transient absorption signal at a specific wavelength provides the lifetime of the excited state (e.g., the triplet state).

Visualization of Photophysical Processes and Workflows

Jablonski Diagram

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) S0 S₀ S1 S₁ (n,π*) S0->S1 Absorption (UV) S1->S0 Fluorescence (very weak) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) (Φ_isc ≈ 1.0) T1->S0 Phosphorescence (λ_p ~450 nm) T1->S0 Non-radiative Decay Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_transient Transient Spectroscopy cluster_analysis Data Analysis & Interpretation prep Prepare solutions of This compound in appropriate solvents uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor phos Phosphorescence Spectroscopy prep->phos ta Transient Absorption Spectroscopy prep->ta abs_data Determine λ_abs and ε uv_vis->abs_data analysis Compile and analyze all photophysical parameters abs_data->analysis em_data Determine λ_em, Φ_f, λ_p, Φ_p fluor->em_data phos->em_data em_data->analysis transient_data Determine excited state spectra and lifetimes (τ_s, τ_p) ta->transient_data transient_data->analysis jablonski Construct Jablonski Diagram analysis->jablonski

References

The Enduring Chromophore: A Technical Guide to the Photophysical Properties of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone, a simple diaryl ketone, stands as a cornerstone chromophore in the fields of photochemistry and photobiology. Its unique electronic structure gives rise to a set of photophysical properties that make it an invaluable tool for a myriad of applications. Chief among these properties is its highly efficient population of a long-lived triplet excited state, a characteristic that has cemented its role as a premier photosensitizer.[1] The versatility of the benzophenone core allows for fine-tuning of its photophysical and photochemical behavior through the introduction of various substituents.[1] This technical guide provides an in-depth exploration of the core photophysical properties of 2-methoxybenzophenone, details the experimental protocols used to characterize them, and presents quantitative data on related benzophenone derivatives to provide a comparative context.

Photophysical Properties of Substituted Benzophenones

The following table summarizes key photophysical data for a selection of substituted benzophenones to offer a comparative perspective. These parameters are crucial for understanding their behavior upon photoexcitation and for designing molecules with specific photochemical activities.[2]

CompoundSubstituent(s)SolventTriplet Energy (E_T) (kcal/mol)Triplet Lifetime (τ_T) (µs)Reference(s)
BenzophenoneUnsubstitutedVarious~69Varies with solventGeneral Literature
4-Methoxybenzophenone4-OCH₃Acetonitrile-~12.5[3]
4-Methoxybenzophenone4-OCH₃Water-~0.26[3]
2-Hydroxy-4-methoxybenzophenone2-OH, 4-OCH₃Various--[4][5]
3'-Methoxyacetophenone3'-OCH₃Water-Quenched by DOM[6]

Experimental Protocols

The data presented for substituted benzophenones is typically acquired through a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for key experiments.[2]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground state molecule.[2]

Methodology:

  • Sample Preparation: Solutions of the benzophenone derivative are prepared in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).[2]

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.[2]

  • Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).[2]

  • Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.[2]

Phosphorescence Spectroscopy

Objective: To determine the energy of the triplet state (E_T) and the phosphorescence lifetime (τ_p).

Methodology:

  • Sample Preparation: The sample is dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran). The solution is degassed to remove oxygen, which is an efficient quencher of triplet states.

  • Instrumentation: A spectrofluorometer with a phosphorescence lifetime accessory is used. This typically includes a pulsed excitation source (e.g., a xenon flash lamp) and a time-gated detector.

  • Measurement: The sample is cooled to 77 K in a liquid nitrogen dewar. The sample is excited at a wavelength where it absorbs, and the emission is recorded after a short delay to exclude fluorescence. For lifetime measurements, the decay of the phosphorescence intensity is recorded over time after the excitation source is turned off.[2]

  • Data Analysis: The phosphorescence spectrum provides information about the energy of the triplet state. The highest energy peak (0-0 transition) is used to estimate E_T. The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τ_p).[2]

Laser Flash Photolysis

Objective: To directly observe the triplet excited state and measure its lifetime (τ_T) and transient absorption spectrum.

Methodology:

  • Sample Preparation: A solution of the benzophenone derivative is prepared in a suitable solvent and degassed.

  • Instrumentation: A laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a continuous wave lamp as a probe beam. A monochromator and a fast detector (e.g., a photomultiplier tube or an ICCD camera) are used to monitor the change in absorbance of the probe beam.

  • Measurement: The sample is excited by a short laser pulse. The change in absorbance at a specific wavelength is monitored over time to obtain the decay kinetics of the transient species. By scanning the probe wavelength, the transient absorption spectrum can be constructed.

  • Data Analysis: The decay of the transient absorption signal corresponding to the triplet state is fitted to a kinetic model (often first-order or mixed-order decay) to determine the triplet lifetime (τ_T).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key photophysical processes for a typical benzophenone and the general workflow for characterizing its triplet state.

photophysical_processes Jablonski Diagram for a Benzophenone S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Key photophysical pathways for benzophenones.

experimental_workflow Workflow for Triplet State Characterization cluster_prep Sample Preparation cluster_exp Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare solution of This compound degas Degas solution prep->degas uv_vis UV-Vis Absorption Spectroscopy degas->uv_vis phosphorescence Phosphorescence Spectroscopy (77K) degas->phosphorescence lfp Laser Flash Photolysis (RT) degas->lfp get_abs Determine λ_abs uv_vis->get_abs get_et Determine Triplet Energy (E_T) phosphorescence->get_et get_lifetime Determine Triplet Lifetime (τ_T) lfp->get_lifetime

Caption: Experimental workflow for triplet state analysis.

References

An In-depth Technical Guide to the Photosensitization Mechanism of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for 2-methoxybenzophenone is scarce in publicly available literature. This guide is constructed based on the well-established photochemistry of the parent compound, benzophenone, and its derivatives, particularly 4-methoxybenzophenone. The proposed mechanisms and experimental protocols are based on established principles of photochemistry and serve as a framework for investigating this compound.

Executive Summary

This compound, a derivative of the robust photosensitizer benzophenone, is anticipated to exhibit significant photosensitizing properties. Upon absorption of ultraviolet (UV) radiation, it is expected to undergo efficient intersystem crossing to a long-lived triplet state. This triplet-state species can then initiate photochemical reactions through two primary mechanisms: Type I, involving electron or hydrogen atom transfer, and Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen. Understanding these mechanisms is crucial for applications in organic synthesis, photodynamic therapy, and materials science. This document provides a technical overview of the predicted photosensitization mechanism of this compound, outlines the necessary experimental protocols for its characterization, and presents available data from analogous compounds to guide future research.

Core Photosensitization Mechanism

The photosensitization process of this compound is expected to follow the general pathway characteristic of aromatic ketones. The process can be broken down into several key steps, as illustrated in the Jablonski diagram below.

Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (UV light) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative decay Substrate Substrate T1->Substrate Type I (e⁻/H⁺ transfer) O2 ³O₂ (ground state) T1->O2 Type II (Energy transfer) Products_I Radical Products Singlet_O2 ¹O₂ (singlet oxygen)

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the nature of the benzophenone chromophore, it is expected to undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁). The triplet state is relatively long-lived, allowing it to interact with other molecules.

The photosensitized reactions then proceed via two main pathways:

  • Type I Mechanism: The triplet-state photosensitizer directly interacts with a substrate through electron or hydrogen atom transfer, generating radicals that can initiate further reactions.

  • Type II Mechanism: The triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with a variety of substrates.

Quantitative Data (from Analogous Compounds)

Photophysical Parameter4-MethoxybenzophenoneBenzophenone (Parent Compound)
Triplet State Energy (ET) Tunable with solvent polarity~290 kJ mol⁻¹[1]
Intersystem Crossing Quantum Yield (ΦISC) ~1[2]Nearly 1[1]
Singlet Oxygen Quantum Yield (ΦΔ) Not specified, but expected to be significant~0.3[1]
Triplet Lifetime (τT) Dependent on solvent and concentrationVaries (μs to ms range)

Note: This data is for analogous compounds and should be used as a guideline for expected values for this compound.

Experimental Protocols

To fully characterize the photosensitization mechanism of this compound, a series of experiments are required. The following protocols outline the key methodologies.

Photophysical Characterization

A comprehensive understanding of the photophysical properties of this compound is the foundation for elucidating its photosensitization mechanism.

Photophysical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis prep Prepare solutions of this compound in various solvents (e.g., acetonitrile, methanol) uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence phosphorescence Phosphorescence Spectroscopy (at 77K) prep->phosphorescence absorption_max Determine λmax and molar absorptivity (ε) uv_vis->absorption_max emission_max Determine fluorescence and phosphorescence λmax fluorescence->emission_max quantum_yield Calculate fluorescence quantum yield (Φf) fluorescence->quantum_yield triplet_energy Estimate triplet energy (ET) from phosphorescence phosphorescence->triplet_energy

Caption: Workflow for photophysical characterization.

Methodology:

  • UV-Vis Absorption Spectroscopy:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at various concentrations.

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Steady-State Fluorescence and Phosphorescence Spectroscopy:

    • Excite the sample at its λmax and record the fluorescence emission spectrum at room temperature.

    • To measure phosphorescence, the sample should be cooled to 77 K in a cryogenic sample holder to minimize non-radiative decay.

    • The onset of the phosphorescence spectrum can be used to estimate the triplet state energy (ET).

Triplet State Characterization

The properties of the triplet state are central to the photosensitization process.

Methodology: Nanosecond Transient Absorption (TA) Spectroscopy

  • Experimental Setup: A nanosecond laser (e.g., Nd:YAG laser at 355 nm) is used to excite the sample. A broadband probe light source (e.g., xenon lamp) passes through the sample, and the change in absorbance is monitored by a detector (e.g., CCD or photodiode array) as a function of time and wavelength.

  • Procedure:

    • A solution of this compound is placed in a cuvette.

    • The solution is deoxygenated by bubbling with nitrogen or argon to prevent quenching of the triplet state by oxygen.

    • The sample is excited with a laser pulse, and the transient absorption spectra are recorded at various time delays after the pulse.

  • Data Analysis:

    • The transient absorption spectrum of the triplet state (T₁ → Tn absorption) can be identified.

    • The decay of the triplet absorption signal over time provides the triplet lifetime (τT).

    • The intersystem crossing quantum yield (ΦISC) can be determined using a comparative method with a standard of known ΦISC (e.g., benzophenone).

Reactive Oxygen Species (ROS) Detection

The generation of singlet oxygen is a key indicator of a Type II photosensitization mechanism.

ROS_Detection_Workflow cluster_0 Indirect Method: Chemical Trapping cluster_1 Direct Method: Phosphorescence Detection prepare_indirect Prepare solution of this compound and a singlet oxygen trap (e.g., DPBF) irradiate_indirect Irradiate with light at λ > 300 nm prepare_indirect->irradiate_indirect monitor_indirect Monitor the decrease in trap absorbance/fluorescence irradiate_indirect->monitor_indirect calculate_indirect Calculate singlet oxygen quantum yield (ΦΔ) relative to a standard (e.g., Rose Bengal) monitor_indirect->calculate_indirect prepare_direct Prepare solution of this compound irradiate_direct Excite with a pulsed laser prepare_direct->irradiate_direct detect_direct Detect the characteristic phosphorescence of singlet oxygen at ~1270 nm irradiate_direct->detect_direct analyze_direct Analyze the decay kinetics to determine ΦΔ detect_direct->analyze_direct

Caption: Experimental workflows for the detection of singlet oxygen.

Methodology 1: Indirect Detection using a Chemical Trap

  • Principle: A chemical trap that specifically reacts with singlet oxygen is used. The rate of consumption of the trap is proportional to the rate of singlet oxygen production. A common trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.

  • Procedure:

    • A solution containing this compound and DPBF in an air-saturated solvent is prepared.

    • The solution is irradiated with light of a wavelength absorbed by the photosensitizer but not by the trap.

    • The decrease in the absorbance of DPBF at its λmax is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis: The singlet oxygen quantum yield (ΦΔ) is calculated by comparing the rate of DPBF bleaching to that induced by a reference photosensitizer with a known ΦΔ under identical conditions.

Methodology 2: Direct Detection by Near-Infrared (NIR) Phosphorescence

  • Principle: Singlet oxygen emits phosphorescence at approximately 1270 nm upon relaxation to its ground state. This emission can be detected directly.

  • Procedure:

    • A solution of this compound in a deuterated solvent (to increase the lifetime of ¹O₂) is excited with a pulsed laser.

    • The time-resolved phosphorescence signal at 1270 nm is detected using a sensitive NIR detector (e.g., a liquid nitrogen-cooled germanium photodiode).

  • Data Analysis: The intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated. ΦΔ can be determined by comparison with a standard.

Predicted Signaling Pathways and Applications

The reactive species generated by this compound photosensitization can trigger various chemical and biological signaling pathways.

  • In Organic Synthesis: The generation of singlet oxygen can be utilized for [4+2] cycloadditions with dienes, ene reactions with alkenes, and the oxidation of sulfides to sulfoxides. The radical species from a Type I mechanism can initiate polymerization or be used in C-H functionalization reactions.

  • In Biological Systems: If used in a biological context, the generated ROS can lead to oxidative stress, lipid peroxidation, DNA damage, and protein cross-linking. These effects form the basis of photodynamic therapy (PDT) for the treatment of cancer and other diseases. The specific signaling pathways activated would depend on the cellular context and could include apoptosis, necrosis, and inflammatory responses.

Conclusion and Future Directions

While a detailed, data-rich understanding of the photosensitization mechanism of this compound is currently limited, the established principles of benzophenone photochemistry provide a strong foundation for predicting its behavior. It is expected to be an efficient triplet photosensitizer capable of initiating both Type I and Type II photochemical reactions.

Future research should focus on performing the experimental protocols outlined in this guide to determine the specific photophysical parameters of this compound, including its triplet state energy and lifetime, intersystem crossing quantum yield, and singlet oxygen quantum yield in various solvents. Such data will be invaluable for its potential application in organic synthesis, polymer chemistry, and as a scaffold for the development of new photodynamic therapy agents. A thorough investigation will provide the necessary quantitative data to move from a predicted mechanism to a well-established one, enabling the rational design of applications for this promising photosensitizer.

References

A Technical Guide to the Synthesis of Methoxybenzophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of methoxybenzophenones, with a focus on 2-Methoxybenzophenone, through the Friedel-Crafts acylation reaction. This reaction is a fundamental method for forging carbon-carbon bonds by attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution.[1][2] Aromatic ketones, such as methoxybenzophenones, are crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and UV stabilizers.[1][2][3][4] This guide details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data, presented for clarity and comparative analysis.

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds in three primary steps.[2][5]

  • Generation of the Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride by coordinating to the chlorine atom. This facilitates the departure of the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[5][6][7]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion (or sigma complex).[2][5][8]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bonded to the new acyl group. This action restores the aromaticity of the ring, yielding the final methoxybenzophenone product and regenerating the Lewis acid catalyst.[2][5]

A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the initial aromatic substrate, which effectively prevents polysubstitution reactions.[2] Furthermore, the resonance-stabilized acylium ion does not undergo rearrangements, a common limitation in Friedel-Crafts alkylations.[5][7]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Resonance Stabilized) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) AlCl4 AlCl₄⁻ Anisole Anisole AcyliumIon->Anisole AreniumIon Arenium Ion (Sigma Complex) Anisole->AreniumIon + Acylium Ion Product Methoxybenzophenone AreniumIon->Product + AlCl₄⁻ AreniumIon->Product HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: The three-step mechanism of Friedel-Crafts acylation.

Regioselectivity: The Challenge of Synthesizing this compound

The methoxy group (-OCH₃) on the anisole ring is an activating, ortho, para-directing substituent.[8] This is due to its ability to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediates formed during attack at the ortho and para positions.[9]

However, the Friedel-Crafts acylation of anisole typically yields the para-substituted product (4-methoxybenzophenone) as the major isomer.[1] The formation of the ortho-substituted product (this compound) is sterically hindered by the proximity of the bulky methoxy group to the site of electrophilic attack. While both isomers are generally formed, reaction conditions must be carefully optimized to favor the ortho product. Some studies have explored alternative catalysts, such as HBEA zeolites, which have shown high conversion rates but with strong selectivity towards the para isomer.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of methoxybenzophenones. All procedures involving moisture-sensitive reagents like aluminum chloride must be conducted using thoroughly dried glassware in a fume hood.[1]

This method is the traditional approach utilizing a strong Lewis acid catalyst.

Materials:

  • Anisole

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or Toluene[10]

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas trap (to handle evolved HCl gas), and an addition funnel.

Procedure:

  • Catalyst Suspension: In the reaction flask, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the solvent (e.g., DCM).[11] Cool the stirred mixture in an ice/water bath.

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of DCM and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes.

  • Anisole Addition: After the acyl chloride addition is complete, add anisole (1.0 equivalent), dissolved in DCM, dropwise to the reaction mixture. Control the rate of addition to prevent excessive boiling.[11]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-60 minutes to ensure the reaction goes to completion.[10][11][12]

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11] This step hydrolyzes the aluminum chloride complexed with the product ketone.[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with additional portions of DCM.[8][11]

  • Washing: Combine the organic layers and wash them sequentially with two portions of saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.[11]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter by gravity, and remove the solvent by rotary evaporation to yield the crude product.[11]

  • Purification: The crude product can be purified by recrystallization (e.g., from hexane) or by column chromatography on silica gel.[13]

Experimental_Workflow A 1. Setup Dry 3-neck flask, condenser, addition funnel, stir bar B 2. Catalyst Suspension Add AlCl₃ to DCM in flask, cool in ice bath A->B C 3. Reagent Addition Add Benzoyl Chloride dropwise, followed by Anisole dropwise B->C D 4. Reaction Remove ice bath, stir at room temp (15-60 min) C->D E 5. Quenching Pour mixture into ice and conc. HCl D->E F 6. Extraction Separate organic layer, extract aqueous layer with DCM E->F G 7. Washing Wash combined organic layers with NaHCO₃ and brine F->G H 8. Drying & Isolation Dry with MgSO₄, filter, rotary evaporate solvent G->H I 9. Purification Recrystallization or Column Chromatography H->I J Final Product 2/4-Methoxybenzophenone I->J

Caption: General workflow for Friedel-Crafts acylation.

Quantitative Data Summary

The yield and isomeric ratio of methoxybenzophenones are highly dependent on the reaction conditions and catalyst used. The para isomer is frequently the major product.

Table 1: Summary of Reaction Conditions and Yields for Methoxybenzophenone Synthesis

ReactantsCatalystSolventTemp. (°C)Time (h)Product(s)Yield/ConversionReference
Anisole + Benzoyl ChlorideHBEA Zeolite-120244-Methoxybenzophenone (major)83% Conversion[3]
Toluene + 2-Methoxybenzoyl ChlorideAlCl₃Toluene0 to RT122-Methoxy-4'-methylbenzophenone28% Yield[10]
Anisole + Propionyl ChlorideFeCl₃CH₂Cl₂RT~0.25Methoxypropiophenone (ortho/para mixture)Not specified[8]
Anisole + 4-Bromobenzoyl ChlorideAlCl₃-Ice bath-4-Bromo-4'-methoxybenzophenone46.3% Yield[14]

Table 2: Reagent Stoichiometry for Classic Synthesis (Protocol 1)

ReagentMolar EquivalentsRole
Anisole1.0Aromatic Substrate
Benzoyl Chloride1.0 - 1.1Acylating Agent
Aluminum Chloride (AlCl₃)1.1Lewis Acid Catalyst

Note: Stoichiometric or slightly greater amounts of the Lewis acid are often required because the catalyst complexes with the product ketone.[15]

Conclusion

The Friedel-Crafts acylation is a powerful and versatile reaction for the synthesis of methoxybenzophenones. While the procedure is robust, control of regioselectivity to favor the 2-methoxy isomer over the sterically preferred 4-methoxy isomer remains a significant challenge that requires careful optimization of catalysts and reaction conditions. The protocols and data presented in this guide offer a comprehensive foundation for researchers aiming to synthesize these valuable chemical intermediates. Further investigation into novel catalytic systems may provide pathways to enhance selectivity for the ortho-product.

References

The Photochemical Landscape of Ortho-Substituted Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochemical behavior of ortho-substituted benzophenones. The position of substituents on the benzophenone core dramatically influences the deactivation pathways of the excited state, leading to a rich and varied photochemistry. Understanding these pathways is critical for applications ranging from photopolymerization and UV curing to the design of photolabile protecting groups and photosensitizers in drug development. This document outlines the core photochemical reactions, presents key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanistic pathways.

Core Photochemical Principles: A Tale of Two Pathways

Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives are promoted from the ground state (S₀) to an excited singlet state (S₁). Due to a highly efficient intersystem crossing (ISC), the excited singlet state rapidly converts to a longer-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for the majority of benzophenone's photochemistry. For ortho-substituted benzophenones, two principal intramolecular reaction pathways dominate: Photoenolization and the Norrish Type II reaction .

1. Photoenolization:

Ortho-alkyl substituted benzophenones, such as 2-methylbenzophenone, predominantly undergo a process called photoenolization. This reaction involves the intramolecular abstraction of a hydrogen atom from the ortho-substituent by the excited carbonyl oxygen. This hydrogen abstraction occurs from the triplet state and results in the formation of a short-lived biradical intermediate. This biradical then rearranges to form a pair of isomeric photoenols. These enols are highly reactive and can revert to the ground state ketone or be trapped by various reagents. The photoenolization of 2,4-dimethylbenzophenone, 2-isopropylbenzophenone, and 2-benzylbenzophenone has been investigated, revealing that the hydrogen-abstraction step occurs from the triplet state with a lifetime of 30 ns or less.[1] Each of these ketones produces two isomeric enols with a high degree of reactivity.[1]

2. Norrish Type II Reaction:

When an ortho-substituent contains a γ-hydrogen atom (a hydrogen on the third carbon from the carbonyl group), the Norrish Type II reaction becomes a significant pathway.[2][3][4][5][6] This reaction is characterized by the intramolecular abstraction of the γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical intermediate can then undergo one of two subsequent reactions:

  • Cleavage (Fragmentation): The carbon-carbon bond between the α and β carbons cleaves, resulting in the formation of an alkene and an enol, which then tautomerizes to a smaller ketone.

  • Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.

The efficiency of the Norrish Type II reaction is dependent on the conformation of the molecule and the lifetime of the triplet excited state.

Quantitative Data on Photochemical Behavior

The following tables summarize key quantitative data for the photochemical behavior of selected ortho-substituted benzophenones. It is important to note that comprehensive data for a wide range of these compounds is not always available in a single source, and values can vary with experimental conditions such as solvent and temperature.

Table 1: Triplet State Lifetimes of Selected Benzophenones

CompoundSolventTriplet Lifetime (τ)Reference
BenzophenoneAcetonitrilea few microseconds (at room temp.)[7]
BenzophenoneLow Temperaturemilliseconds[7]
2,4-DimethylbenzophenoneNot Specified≤ 30 ns[1]
2-IsopropylbenzophenoneNot Specified≤ 30 ns[1]
2-BenzylbenzophenoneNot Specified≤ 30 ns[1]

Table 2: Quantum Yields of Photoreactions for Selected Benzophenones

CompoundReaction TypeSolventQuantum Yield (Φ)Reference
ValerophenoneNorrish Type IINot Specified~0.3
ButyrophenoneNorrish Type IINot Specified~0.4
2-Ethoxy-pyrrolin-5-oneNorrish Type IItert-Butyl alcoholVaries with concentration[4]

Experimental Protocols

1. Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. The relative method, using a chemical actinometer, is a common approach.

Methodology:

  • Actinometer Preparation: A well-characterized chemical actinometer with a known quantum yield at the irradiation wavelength is prepared. Potassium ferrioxalate is a common actinometer for the UV region.

  • Sample Preparation: A solution of the ortho-substituted benzophenone of interest is prepared in a suitable solvent. The concentration is adjusted to ensure sufficient absorbance at the irradiation wavelength.

  • Irradiation: The sample and actinometer solutions are irradiated in parallel using a monochromatic light source (e.g., a laser or a lamp with a monochromator). The irradiation time is kept short to minimize product absorption and secondary photoreactions.

  • Analysis: The extent of the photoreaction in both the sample and the actinometer is determined using a suitable analytical technique. For the sample, this could be UV-Vis spectroscopy, HPLC, or GC to quantify the disappearance of the reactant or the appearance of a product. For the ferrioxalate actinometer, the amount of Fe²⁺ formed is determined spectrophotometrically after complexation with 1,10-phenanthroline.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_act * (moles of sample reacted / moles of actinometer reacted) * (I_act / I_sample)

    where Φ_act is the quantum yield of the actinometer, and I_act and I_sample are the amounts of light absorbed by the actinometer and the sample, respectively. If the absorbances of the two solutions are identical at the irradiation wavelength, the intensity ratio is 1.

2. Laser Flash Photolysis (LFP)

LFP is a powerful technique for studying the kinetics and spectra of transient species such as triplet excited states and biradicals.

Methodology:

  • Sample Preparation: A solution of the ortho-substituted benzophenone is prepared in a spectroscopic-grade solvent and placed in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

  • Excitation: The sample is excited with a short, high-intensity laser pulse (the "pump" pulse) at a wavelength where the benzophenone derivative absorbs. A common choice is a Nd:YAG laser, which can provide pulses at 355 nm.

  • Probing: A second, weaker light source with a broad spectral range (the "probe" pulse) is passed through the sample at a right angle to the pump beam. This probe light is directed to a detector (e.g., a photomultiplier tube or a CCD camera).

  • Data Acquisition: The absorption of the probe light by the transient species is measured as a function of time after the laser flash. By varying the wavelength of the probe light, a transient absorption spectrum can be constructed.

  • Kinetic Analysis: The decay of the transient absorption at a specific wavelength is monitored over time to determine the lifetime of the transient species. The decay kinetics can be analyzed to obtain rate constants for various deactivation processes.

Visualization of Photochemical Pathways and Experimental Workflows

Diagram 1: Photoenolization of an Ortho-Alkylbenzophenone

Photoenolization S0 Ground State (S₀) Ortho-Alkylbenzophenone S1 Excited Singlet State (S₁) S0->S1 UV Light (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical Triplet Biradical Intermediate T1->Biradical Intramolecular H-Abstraction Enol_Z Z-Photoenol Biradical->Enol_Z Enol_E E-Photoenol Biradical->Enol_E Product Trapped Product Enol_Z->Product Trapping Agent S0_revert Ground State (S₀) Enol_Z->S0_revert Reversion Enol_E->Product Trapping Agent Enol_E->S0_revert Reversion

Caption: Photoenolization pathway of an ortho-alkylbenzophenone.

Diagram 2: Norrish Type II Reaction of an Ortho-Substituted Benzophenone

NorrishTypeII S0 Ground State (S₀) (with γ-Hydrogen) S1 Excited Singlet State (S₁) S0->S1 UV Light (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate T1->Biradical Intramolecular γ-H Abstraction Cleavage Cleavage Products (Alkene + Enol) Biradical->Cleavage Fragmentation Cyclization Cyclization Product (Cyclobutanol) Biradical->Cyclization Yang Cyclization

Caption: Norrish Type II reaction pathway.

LFP_Workflow Laser Laser Sample Sample Laser->Sample Excitation Pulse Detector Detector Sample->Detector Transmitted Probe Probe Probe Probe->Sample Acquisition Acquisition Detector->Acquisition Spectrum Spectrum Acquisition->Spectrum Varying Wavelength Kinetics Kinetics Acquisition->Kinetics Fixed Wavelength Analysis Analysis Kinetics->Analysis

References

Spectroscopic Profile of 2-Methoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxybenzophenone, a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.81d7.62HAromatic Protons
7.55t7.41HAromatic Proton
7.49-7.34m-4HAromatic Protons
7.04t7.41HAromatic Proton
6.99d8.41HAromatic Proton
3.72s-3HMethoxy Protons (-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound[1]
Chemical Shift (δ) ppmAssignment
196.5Carbonyl Carbon (C=O)
157.4Aromatic Carbon (C-O)
137.8Aromatic Carbon
133.0Aromatic Carbon
131.9Aromatic Carbon
129.8Aromatic Carbon
129.6Aromatic Carbon
128.9Aromatic Carbon
128.2Aromatic Carbon
120.5Aromatic Carbon
111.5Aromatic Carbon
55.6Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2940, 2840MediumAliphatic C-H Stretch (Methoxy)
~1660StrongCarbonyl (C=O) Stretch
~1595, 1480, 1450Strong to MediumAromatic C=C Bending
~1240StrongAryl-O Stretch (Asymmetric)
~1020MediumAryl-O Stretch (Symmetric)
~750StrongAromatic C-H Bending (ortho-disubstituted)

Sample Phase: Gas

UV-Vis Spectroscopic Data

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz NMR Spectrometer

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz NMR Spectrometer

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: 0 to 220 ppm

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (Gas Phase):

  • Sample Preparation:

    • Place a small amount of this compound into a gas cell with appropriate windows (e.g., KBr).

    • Gently heat the cell to vaporize the sample, ensuring the temperature remains below the decomposition point.

  • Instrument Parameters (FTIR):

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.

  • Data Processing:

    • The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

    • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to study its electronic transitions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).

  • Instrument Parameters:

    • Spectrometer: Dual-beam UV-Vis Spectrophotometer

    • Wavelength Range: 200 - 400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

    • Blank: Use the pure solvent (e.g., ethanol) as a blank to zero the instrument.

  • Data Acquisition and Processing:

    • Record the absorbance spectrum of the sample solution against the solvent blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The data is typically plotted as absorbance versus wavelength (nm).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample Pure Compound (this compound) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data UV_Vis_Data Acquire Absorbance Data Process Spectrum UV_Vis->UV_Vis_Data Structure_Elucidation Structure Elucidation & Functional Group ID NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation Report Generate Technical Report & Data Tables Structure_Elucidation->Report

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Intersystem Crossing Quantum Yield of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a cornerstone in photochemistry and are pivotal in numerous applications, including as photoinitiators in polymer chemistry and as photosensitizers in drug development. Their utility is intrinsically linked to their highly efficient population of a long-lived triplet excited state via intersystem crossing (ISC) from the initially populated singlet excited state. The introduction of substituents, such as a methoxy group, can fine-tune the photophysical properties of the benzophenone core. This technical guide provides an in-depth analysis of the intersystem crossing quantum yield (Φisc) of 2-Methoxybenzophenone, details the experimental protocols for its determination, and presents the underlying photophysical pathways.

Quantitative Data on Intersystem Crossing Quantum Yield

While a specific, experimentally determined value for the intersystem crossing quantum yield of this compound is not prominently available in the reviewed literature, the photophysical behavior of the parent compound, benzophenone, provides a strong contextual baseline. Benzophenone is renowned for its highly efficient intersystem crossing.

CompoundIntersystem Crossing Quantum Yield (Φisc)SolventReference
Benzophenone~1.0Various[1][2][3]
This compoundData not available in cited sources; expected to be high, approaching 1.0--

The quantum yield of intersystem crossing for benzophenone is consistently reported to be near unity in various solvents[1][2][3]. This high efficiency is a hallmark of the benzophenone chromophore. The presence of a methoxy substituent is expected to modulate the energies of the singlet and triplet states but is unlikely to introduce a new, efficient deactivation pathway that would significantly quench the intersystem crossing. Therefore, the Φisc of this compound is anticipated to be close to 1.0.

Photophysical Pathways of this compound

The photophysical processes of this compound upon absorption of a photon can be visualized using a Jablonski diagram. Following excitation from the ground singlet state (S0) to an excited singlet state (S1 or S2), the molecule can undergo several relaxation processes. For benzophenones, the most prominent pathway is intersystem crossing to the triplet manifold (Tn).

G Photophysical Pathways of this compound S0 S₀ (Ground State) S1 S₁ (¹n,π) S0->S1 Absorption S1->S0 Fluorescence (minor) T1 T₁ (³n,π) S1->T1 Intersystem Crossing (ISC) Φ_isc ≈ 1 T2 T₂ (³π,π) S1->T2 ISC T1->S0 Phosphorescence S2 S₂ (¹π,π) S2->S1 Internal Conversion (IC) T2->T1 Internal Conversion (IC) S0_v Vibrational Levels S1_v Vibrational Levels T1_v Vibrational Levels S2_v Vibrational Levels T2_v Vibrational Levels

Caption: Jablonski diagram for this compound.

Experimental Protocol: Determination of Intersystem Crossing Quantum Yield via Transient Absorption Spectroscopy

The quantum yield of intersystem crossing is typically determined using transient absorption spectroscopy, a pump-probe technique that allows for the detection and characterization of transient species like triplet states.

Objective: To determine the intersystem crossing quantum yield (Φisc) of this compound by the comparative actinometry method using a well-characterized standard.

Materials:

  • This compound (sample)

  • Benzophenone (standard, Φisc ≈ 1.0)

  • Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • Nanosecond or picosecond transient absorption spectrometer, consisting of:

    • Pulsed laser source (pump beam, e.g., Nd:YAG laser with appropriate harmonics)

    • Broadband probe light source (e.g., Xenon flash lamp)

    • Monochromator or spectrograph

    • Detector (e.g., PMT, ICCD camera)

    • Digital oscilloscope and data acquisition system

Methodology:

  • Sample Preparation:

    • Prepare solutions of both this compound and the benzophenone standard in the chosen solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is identical and typically low (e.g., ~0.1-0.2) to avoid inner filter effects and aggregation.

  • Steady-State Absorption Spectroscopy:

    • Record the UV-Vis absorption spectra of both the sample and standard solutions to confirm that their absorbances are matched at the excitation wavelength.

  • Transient Absorption Measurements:

    • Excite the sample and standard solutions with a laser pulse at a wavelength where both compounds absorb (e.g., 355 nm from a Nd:YAG laser).

    • Record the transient absorption spectra at a time delay where the triplet state is fully formed but has not significantly decayed (typically on the order of nanoseconds to microseconds). The triplet-triplet absorption of benzophenones is typically observed in the 500-600 nm region.

    • Measure the change in optical density (ΔOD) at the maximum of the triplet-triplet absorption band for both the sample and the standard.

  • Data Analysis:

    • The intersystem crossing quantum yield of the sample (Φiscsample) can be calculated using the following equation:

      Φiscsample = Φiscstd * (ΔODsample / ΔODstd) * (εTstd / εTsample)

      where:

      • Φiscstd is the known intersystem crossing quantum yield of the standard.

      • ΔODsample and ΔODstd are the maximum changes in optical density for the sample and standard, respectively.

      • εTstd and εTsample are the molar extinction coefficients of the triplet-triplet absorption for the standard and sample, respectively.

    • If the triplet-triplet molar extinction coefficients are unknown, it can often be assumed that they are similar for structurally related molecules like benzophenone and its methoxy derivative, simplifying the equation to:

      Φiscsample ≈ Φiscstd * (ΔODsample / ΔODstd)

G Workflow for Φ_isc Determination via Transient Absorption cluster_prep Sample Preparation cluster_measurement Transient Absorption Measurement cluster_analysis Data Analysis prep_sample Prepare this compound Solution match_abs Match Absorbance at Excitation Wavelength prep_sample->match_abs prep_std Prepare Benzophenone Standard Solution prep_std->match_abs pump_probe Pump-Probe Experiment match_abs->pump_probe Identical Experimental Conditions record_sample Record ΔOD(λ,t) for Sample pump_probe->record_sample record_std Record ΔOD(λ,t) for Standard pump_probe->record_std extract_max_dod Extract Max ΔOD for Sample and Standard record_sample->extract_max_dod record_std->extract_max_dod calculate_phi Calculate Φ_isc of Sample extract_max_dod->calculate_phi

Caption: Experimental workflow for determining Φ_isc.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxybenzophenone in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 2-Methoxybenzophenone (CAS No. 2553-04-0). It is important to note that publicly available quantitative solubility and stability data for this specific compound are limited. Therefore, this document focuses on established experimental protocols and theoretical degradation pathways based on analogous benzophenone structures. The provided tables are templates for data presentation, and the experimental workflows offer a roadmap for laboratory investigation.

Introduction

This compound is an aromatic ketone with potential applications in various fields, including organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective use, formulation, and storage. This guide outlines the essential experimental procedures for characterizing these properties in common laboratory solvents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing relevant solubility and stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 2553-04-0
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Appearance Solid
Melting Point 36 °C
Boiling Point 149 °C
pKa Not available
LogP Not available

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocols for determining the solubility of this compound.

Quantitative Solubility Data

Table 2: Solubility of this compound in Common Solvents at 25°C (Template)

SolventDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water80.1HPLC-UV
Ethanol24.6HPLC-UV
Methanol32.7HPLC-UV
Acetone20.7HPLC-UV
Acetonitrile37.5HPLC-UV
Dichloromethane8.9HPLC-UV
Dimethyl Sulfoxide (DMSO)46.7HPLC-UV
Ethyl Acetate6.0HPLC-UV
Hexane1.9HPLC-UV
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[1]

3.2.1 Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

3.2.2 Procedure

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing.[2][3] This helps to identify the likely degradation products and establish the intrinsic stability of the molecule.

Table 3: Forced Degradation Conditions for this compound (Template)

ConditionReagent/StressTemperature (°C)Duration% DegradationMajor Degradants Formed
Acid Hydrolysis 0.1 M HCl6024, 48, 72 h
Base Hydrolysis 0.1 M NaOH6024, 48, 72 h
Oxidation 3% H₂O₂Room Temp24, 48, 72 h
Thermal Dry Heat8024, 48, 72 h
Photolytic UV/Visible LightRoom TempAs per ICH Q1B
Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to evaluate the stability of a compound under recommended storage conditions and at elevated temperatures, respectively.

Table 4: ICH Recommended Stability Testing Conditions (Template)

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol for Stability Testing

4.3.1 Materials and Equipment

  • This compound (high purity)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • pH meter

4.3.2 Procedure for Forced Degradation

  • Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Heat the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidation: Dissolve this compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% H₂O₂). Store the solution at room temperature and collect samples at different time intervals.

  • Thermal Degradation: Place a solid sample of this compound in a stability chamber at an elevated temperature (e.g., 80°C). Analyze the sample at specified time points.

  • Photostability: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a chemical compound like this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Start: Pure this compound B Select Solvents A->B C Shake-Flask Method B->C D Equilibrate (24-72h) C->D E Sample and Filter D->E F HPLC-UV Analysis E->F G Determine Solubility F->G H Start: Pure this compound I Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) H->I J Long-Term & Accelerated Studies H->J K Sample at Time Points I->K J->K L Stability-Indicating HPLC Method K->L M Identify & Quantify Degradants L->M N Determine Shelf-Life & Degradation Pathway M->N

Caption: General workflow for solubility and stability testing.

Plausible Degradation Pathway

Based on the known degradation pathways of other benzophenone derivatives, a plausible degradation pathway for this compound under hydrolytic and oxidative stress is proposed below. The primary degradation routes are likely to involve cleavage of the ether linkage and hydroxylation of the aromatic rings.

G A This compound B 2-Hydroxybenzophenone A->B  Hydrolysis (Acid/Base)   C Hydroxylated this compound Derivatives A->C  Oxidation (e.g., H₂O₂)   D Ring Cleavage Products B->D  Further Oxidation   C->D  Further Oxidation  

Caption: Plausible degradation pathway for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the outlined protocols and methodologies are based on established scientific principles and regulatory guidelines. Researchers and drug development professionals are encouraged to use this guide to generate the necessary data to support the development and use of this compound. The generation of such data will be invaluable to the scientific community.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxybenzophenone as a Photosensitizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone is an aromatic ketone that, like its parent compound benzophenone, is anticipated to function as a photosensitizer in various organic reactions. Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives can undergo efficient intersystem crossing from the excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state can then act as a sensitizer by transferring its energy to a suitable acceptor molecule, initiating a photochemical reaction.

While the use of benzophenone as a photosensitizer is well-documented, specific and detailed applications of this compound in synthetic organic chemistry are not extensively reported in the peer-reviewed literature. Therefore, these application notes provide a comprehensive overview of the expected reactivity of this compound based on the known photochemistry of benzophenones, along with generalized experimental protocols that can serve as a starting point for reaction discovery and optimization.

The primary application of benzophenone photosensitizers is in [2+2] photocycloaddition reactions, most notably the Paternò-Büchi reaction for the synthesis of oxetanes. Other potential applications include photoisomerizations and photopolymerizations. The presence of the methoxy group at the 2-position is expected to influence the photophysical properties and reactivity of the benzophenone core.

Photochemical Mechanism of Benzophenone Photosensitization

The general mechanism for a benzophenone-sensitized photochemical reaction, such as the Paternò-Büchi reaction, is initiated by the absorption of UV radiation by the photosensitizer.

G cluster_0 Step 1: Photoexcitation and Intersystem Crossing cluster_1 Step 2: Energy Transfer cluster_2 Step 3: Photochemical Reaction 2-MBP_G This compound (S₀) 2-MBP_S1 Excited Singlet State (S₁) 2-MBP_G->2-MBP_S1 hν (UV light) 2-MBP_T1 Excited Triplet State (T₁) 2-MBP_S1->2-MBP_T1 Intersystem Crossing (ISC) 2-MBP_T1->2-MBP_G Energy Transfer Substrate_T1 Excited Substrate (T₁) 2-MBP_T1->Substrate_T1 Energy Transfer Substrate_G Substrate (S₀) Product Product Substrate_T1->Product Reaction

Caption: General mechanism of photosensitization by this compound.

Expected Influence of the 2-Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group. When positioned at the ortho (2-) position of the benzophenone core, it can influence the molecule's electronic and steric properties:

  • Absorption Spectrum: The methoxy group may cause a slight red-shift (bathochromic shift) in the UV absorption spectrum of the benzophenone, potentially allowing for excitation at longer wavelengths.

  • Intersystem Crossing (ISC): The efficiency of intersystem crossing is a critical factor for a good photosensitizer. While substituents can affect the ISC rate, benzophenones generally exhibit high ISC quantum yields.

  • Triplet State Energy: The triplet energy (ET) of the photosensitizer must be greater than that of the substrate for efficient energy transfer to occur. The 2-methoxy group may slightly lower the triplet energy compared to unsubstituted benzophenone.

  • Steric Hindrance: The ortho-methoxy group may introduce steric hindrance, which could influence the interaction of the photosensitizer with the substrate during the energy transfer step.

Application: The Paternò-Büchi Reaction for Oxetane Synthesis

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. When the carbonyl compound does not absorb light efficiently at the irradiation wavelength, a photosensitizer like this compound can be employed to facilitate the reaction.

Generalized Reaction Scheme

G cluster_0 Paternò-Büchi Reaction Reactants Alkene + Carbonyl Product Oxetane Reactants->Product this compound (Sensitizer)

Caption: Generalized scheme for a photosensitized Paternò-Büchi reaction.

Experimental Protocols

The following are generalized protocols for conducting a photosensitized organic reaction using this compound. These should be considered as a starting point, and optimization of reaction conditions is recommended for specific substrates.

General Workflow for a Photosensitized Reaction

G Start Reaction Setup Degas Degas Solvent Start->Degas Add_Reagents Add Substrates and This compound Degas->Add_Reagents Irradiate Irradiate with UV Lamp Add_Reagents->Irradiate Monitor Monitor Reaction Progress (TLC, GC-MS) Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup Aqueous Workup and Extraction Monitor->Workup If complete Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End Final Product Analyze->End

Caption: Experimental workflow for a photosensitized organic reaction.
Detailed Protocol for a Generic Paternò-Büchi Reaction

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • Carbonyl compound (1.2 mmol, 1.2 equiv)

  • This compound (0.1 mmol, 0.1 equiv)

  • Anhydrous solvent (e.g., acetonitrile, benzene, or acetone), 20 mL

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off short-wavelength UV)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a quartz reaction vessel equipped with a magnetic stir bar, add the alkene, carbonyl compound, and this compound.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • Degassing: Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. This is crucial as oxygen can quench the triplet excited state of the photosensitizer.

  • Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with the UV lamp while maintaining a positive pressure of inert gas. The reaction mixture should be stirred vigorously throughout the irradiation period. The temperature of the reaction can be controlled using a cooling fan or a circulating water bath.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the lamp and remove the reaction vessel from the photoreactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified oxetane product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Quantitative Data

As specific quantitative data for organic reactions photosensitized by this compound is scarce in the literature, the following tables are provided as a template for the type of data that should be collected during experimental investigations. For comparison, photophysical data for benzophenone and a related derivative are included.

Table 1: Photophysical Properties of Benzophenone and Derivatives

CompoundTriplet Energy (ET) (kcal/mol)Intersystem Crossing Quantum Yield (ΦISC)
Benzophenone~69~1.0
4-Methoxybenzophenone~68~1.0
This compound Data not available Data not available

Table 2: Template for Reporting Results of a Photosensitized Paternò-Büchi Reaction

EntryAlkeneCarbonylSensitizer Loading (mol%)Irradiation Time (h)Conversion (%)Yield (%)
1Substrate ASubstrate X1012e.g., 85e.g., 75
2Substrate BSubstrate X1012e.g., 90e.g., 82
3Substrate ASubstrate Y1024e.g., 60e.g., 55
4Substrate BSubstrate Y524e.g., 75e.g., 68

This table is a template to guide the systematic collection and presentation of experimental results when studying reactions photosensitized by this compound.

Safety Precautions

  • UV Radiation: UV radiation is harmful to the eyes and skin. Photochemical reactions should be carried out in a properly shielded photoreactor. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Solvents: Use anhydrous solvents and handle them under an inert atmosphere to prevent quenching of the excited states and unwanted side reactions.

Conclusion

This compound holds potential as a photosensitizer for a variety of organic reactions, particularly in the synthesis of complex molecules for research and drug development. While specific applications are not yet widely reported, the general principles of benzophenone photochemistry provide a strong foundation for exploring its utility. The protocols and data templates provided in these application notes are intended to facilitate this exploration in a systematic and efficient manner. Further research is needed to fully characterize the photophysical properties of this compound and to develop its applications in synthetic organic chemistry.

Application Notes and Protocols for Triplet Energy Transfer Studies Using 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Methoxybenzophenone as a photosensitizer for triplet energy transfer studies. This document outlines the key photophysical properties, detailed experimental protocols for determining triplet quantum yield and observing energy transfer, and visual representations of the underlying processes.

Introduction

This compound is a derivative of benzophenone, a well-established photosensitizer known for its high intersystem crossing (ISC) efficiency. Upon absorption of UV radiation, it transitions to an excited singlet state, which then rapidly and efficiently converts to a longer-lived triplet state. This triplet state can then transfer its energy to a suitable acceptor molecule, a process known as triplet-triplet energy transfer. This property makes this compound a valuable tool in various photochemical and photobiological studies, including the investigation of reaction mechanisms, the initiation of photochemical reactions, and the study of triplet state quenching processes.

While specific photophysical data for this compound is not extensively documented, data from the closely related isomer, 4-methoxybenzophenone, can be used as a reasonable approximation for experimental design.

Photophysical Data

The following table summarizes key photophysical parameters for benzophenone (a common standard) and 4-methoxybenzophenone, which can serve as a proxy for this compound in initial experimental designs.

CompoundTriplet Energy (ET)Triplet Quantum Yield (ΦT)Triplet Lifetime (τT)Solvent
Benzophenone (Standard)~69 kcal/mol (~289 kJ/mol)~1.0[1]Solvent DependentBenzene
4-Methoxybenzophenone~69 kcal/mol (~288 kJ/mol)[2]Not Reported~12.5 µs[3]Acetonitrile
This compoundNot ReportedTo be determinedTo be determined-

Note: The triplet lifetime of benzophenones is highly solvent-dependent and can be significantly quenched by oxygen.[3] Therefore, it is crucial to deoxygenate solutions for accurate measurements.

Experimental Protocols

Determination of Triplet Quantum Yield (ΦT) of this compound

This protocol describes the determination of the triplet quantum yield of this compound by the comparative method using nanosecond laser flash photolysis, with benzophenone as the standard.[1][4]

Materials:

  • This compound

  • Benzophenone (analytical standard, ΦT ≈ 1 in benzene)[1]

  • Spectroscopic grade benzene

  • Spectroscopic grade acetonitrile

  • High-purity nitrogen or argon gas

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Nanosecond laser flash photolysis system (e.g., with a 355 nm Nd:YAG laser)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a stock solution of benzophenone in benzene.

    • From the stock solutions, prepare working solutions of both compounds with an absorbance of approximately 0.1-0.2 at the laser excitation wavelength (e.g., 355 nm). This is to ensure that the number of photons absorbed by the sample and the standard are similar.

  • Deoxygenation:

    • Transfer the working solutions to quartz cuvettes.

    • Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 20 minutes. This is critical to prevent quenching of the triplet state by molecular oxygen.[3] Seal the cuvettes to prevent re-oxygenation.

  • Laser Flash Photolysis Measurement:

    • Place the deoxygenated benzophenone (standard) solution in the sample holder of the laser flash photolysis apparatus.

    • Excite the sample with a single laser pulse (e.g., 355 nm).

    • Record the transient absorption spectrum immediately after the laser pulse to identify the triplet-triplet (T-T) absorption maximum for benzophenone (typically around 530 nm in benzene).[1]

    • Measure the maximum change in optical density (ΔODstd) at the T-T absorption maximum at the end of the laser pulse.

    • Replace the standard with the deoxygenated this compound solution.

    • Under identical experimental conditions (laser intensity, detector settings), excite the sample and record the transient absorption spectrum to identify the T-T absorption maximum for this compound.

    • Measure the maximum change in optical density (ΔODsample) at this wavelength at the end of the laser pulse.

  • Calculation of Triplet Quantum Yield: The triplet quantum yield of this compound (ΦT, sample) is calculated using the following equation:

    ΦT, sample = ΦT, std * (ΔODsample / ΔODstd) * (εT, std / εT, sample)

    Where:

    • ΦT, std is the known triplet quantum yield of the standard (benzophenone, ≈ 1.0 in benzene).[1]

    • ΔODsample and ΔODstd are the end-of-pulse transient absorbances of the sample and the standard, respectively.

    • εT, sample and εT, std are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively. If the T-T molar extinction coefficient for this compound is unknown, it can be assumed to be similar to that of benzophenone as a first approximation due to their structural similarity.

Triplet-Triplet Energy Transfer to an Acceptor

This protocol outlines a method to observe and quantify the rate of triplet energy transfer from this compound (the donor) to a suitable acceptor molecule (e.g., naphthalene).

Materials:

  • This compound

  • Naphthalene (or other suitable triplet acceptor)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Deoxygenation equipment

  • Nanosecond laser flash photolysis system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent with an absorbance of ~0.2 at the excitation wavelength.

    • Prepare a series of solutions containing a constant concentration of this compound and varying concentrations of the acceptor (naphthalene). The acceptor should not absorb at the excitation wavelength.

  • Deoxygenation:

    • Deoxygenate all solutions as described in the previous protocol.

  • Laser Flash Photolysis Measurement:

    • First, record the transient absorption spectrum and decay kinetics of the this compound triplet in the absence of the acceptor. This provides the intrinsic triplet lifetime (τ0).

    • Sequentially measure the transient absorption spectra and decay kinetics for the solutions containing increasing concentrations of the acceptor.

    • Monitor the decay of the this compound triplet absorption and the concomitant growth and decay of the acceptor's triplet absorption (for naphthalene, the T-T absorption is around 415 nm).

  • Data Analysis:

    • The quenching of the this compound triplet state by the acceptor can be analyzed using the Stern-Volmer equation:

      τ0 / τ = 1 + kq * τ0 * [Q]

      Where:

      • τ0 is the triplet lifetime of this compound in the absence of the quencher.

      • τ is the triplet lifetime of this compound in the presence of the quencher at concentration [Q].

      • kq is the bimolecular quenching rate constant.

    • A plot of τ0 / τ versus [Q] should yield a straight line with a slope equal to kq * τ0, from which the quenching rate constant can be determined.

Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

G Triplet-Triplet Energy Transfer Mechanism D_S0 Donor (S0) D_S1 Donor (S1) D_S0->D_S1 Light Absorption (hν) D_T1 Donor (T1) D_S1->D_T1 Intersystem Crossing (ISC) D_T1->D_S0 Phosphorescence / Non-radiative decay A_T1 Acceptor (T1) D_T1->A_T1 Triplet-Triplet Energy Transfer (k_q) A_S0 Acceptor (S0) A_T1->A_S0 Acceptor Decay G Experimental Workflow for Triplet Quantum Yield Determination cluster_prep Sample Preparation cluster_lfp Laser Flash Photolysis cluster_analysis Data Analysis prep_sample Prepare this compound Solution deoxygenate Deoxygenate Solutions (N2 or Ar bubbling) prep_sample->deoxygenate prep_std Prepare Benzophenone Standard Solution prep_std->deoxygenate lfp_std Measure ΔOD_std of Benzophenone deoxygenate->lfp_std Identical Conditions lfp_sample Measure ΔOD_sample of this compound deoxygenate->lfp_sample Identical Conditions calculate Calculate Triplet Quantum Yield (ΦT) lfp_std->calculate lfp_sample->calculate

References

Application Notes and Protocols: 2-Methoxybenzophenone in Polymer Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and established protocols specifically for 2-methoxybenzophenone in polymer chemistry are limited in publicly available scientific literature. The following application notes and protocols are therefore based on the well-documented applications of structurally similar benzophenone derivatives, such as 2-methoxy-2'-thiomethylbenzophenone as a photoinitiator and 2-hydroxy-4-methoxybenzophenone (Oxybenzone) as a UV absorber. These protocols provide a foundational framework for researchers to adapt for use with this compound.

Application as a Type II Photoinitiator for Free-Radical Polymerization

This compound, like other benzophenone derivatives, is expected to function as a Type II photoinitiator. Upon UV irradiation, it gets excited to a triplet state and abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.[1][2] This makes it suitable for applications in UV curing of coatings, inks, adhesives, and in the synthesis of various polymers.

1.1. Proposed Mechanism of Photoinitiation

The photoinitiation process for a Type II photoinitiator like this compound in the presence of a tertiary amine co-initiator can be summarized as follows:

  • Photoexcitation: this compound absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

  • Radical Generation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of monomers.[2]

G Figure 1: Proposed photoinitiation mechanism of this compound. cluster_0 UV Light Absorption cluster_1 Intersystem Crossing cluster_2 Hydrogen Abstraction & Radical Generation cluster_3 Polymerization Initiation 2-MBP (S0) This compound (Ground State) 2-MBP (S1) This compound (Excited Singlet State) 2-MBP (S0)->2-MBP (S1) hν (UV Light) 2-MBP (T1) This compound (Excited Triplet State) 2-MBP (S1)->2-MBP (T1) ISC Ketyl_Radical Ketyl Radical 2-MBP (T1)->Ketyl_Radical H-Abstraction Co-initiator Co-initiator (e.g., Amine) Alkylamino_Radical Alkylamino Radical Co-initiator->Alkylamino_Radical Monomer Monomer Alkylamino_Radical->Monomer Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain

Caption: Figure 1: Proposed photoinitiation mechanism of this compound.

1.2. Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes a general procedure for the UV curing of a simple acrylate-based formulation using a this compound derivative as the photoinitiator.

Materials:

  • This compound derivative (e.g., 2-methoxy-2'-thiomethylbenzophenone)

  • Co-initiator (e.g., Triethylamine, N-methyldiethanolamine)

  • Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)

  • Solvent (if needed for viscosity adjustment, e.g., acetone)

  • Glass slides or other suitable substrate

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Radiometer

Procedure:

  • Formulation Preparation: In an amber vial to protect from ambient light, prepare the photocurable formulation. A typical starting formulation is provided in the table below. The components should be weighed accurately.

  • Mixing: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained. If necessary, gently warm the mixture to aid dissolution.

  • Coating: Apply a thin film of the formulation onto a glass slide using a film applicator or a spin coater to ensure uniform thickness.

  • UV Curing: Place the coated substrate under the UV lamp. The distance from the lamp and the exposure time will need to be optimized based on the lamp intensity and the reactivity of the formulation.

  • Curing Assessment: The degree of curing can be assessed qualitatively by touch (tack-free surface) or quantitatively by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).[1]

1.3. Quantitative Data for a Model System

The following table provides typical concentration ranges and curing parameters for a UV-curable formulation based on data for benzophenone-type photoinitiators.[1]

ComponentConcentration (wt%)Purpose
This compound derivative0.1 - 2.0Photoinitiator
Tertiary Amine Co-initiator1.0 - 5.0Hydrogen Donor
Acrylate Monomer/Oligomer93.0 - 98.9Polymerizable Resin
UV Curing Parameter Value Unit
UV Lamp Intensity50 - 200mW/cm²
Exposure Time1 - 60seconds

Application in Polymer Grafting

This compound can be used to initiate "grafting-from" polymerization on polymer surfaces. When a polymer substrate is coated with this compound and irradiated with UV light, the excited benzophenone can abstract hydrogen atoms from the polymer backbone, creating radical sites on the surface. These surface radicals can then initiate the polymerization of a monomer, resulting in polymer chains being covalently grafted onto the substrate.

2.1. Experimental Workflow for Surface-Initiated Polymer Grafting

G Figure 2: Workflow for surface-initiated polymer grafting. Substrate_Prep Substrate Preparation (Cleaning & Drying) PI_Coating Photoinitiator Coating (e.g., Dip-coating in 2-MBP solution) Substrate_Prep->PI_Coating Solvent_Evap Solvent Evaporation PI_Coating->Solvent_Evap Monomer_Immersion Immersion in Monomer Solution Solvent_Evap->Monomer_Immersion UV_Irradiation UV Irradiation (Initiates Grafting) Monomer_Immersion->UV_Irradiation Washing Washing (Remove ungrafted polymer and residual monomer) UV_Irradiation->Washing Drying Drying Washing->Drying Characterization Surface Characterization (e.g., ATR-FTIR, Contact Angle) Drying->Characterization

Caption: Figure 2: Workflow for surface-initiated polymer grafting.

2.2. Experimental Protocol: Grafting of Poly(acrylamide) onto a Polyethylene Surface

Materials:

  • Polyethylene (PE) film

  • This compound

  • Acetone (or other suitable solvent for this compound)

  • Acrylamide (AAm)

  • Deionized water

  • UV reactor with a nitrogen inlet

Procedure:

  • Substrate Preparation: Clean the PE film by sonicating in acetone for 15 minutes, followed by drying under a stream of nitrogen.

  • Photoinitiator Adsorption: Immerse the cleaned PE film in a 1 wt% solution of this compound in acetone for 30 minutes.

  • Drying: Remove the film from the solution and dry it in an oven at 50°C for 30 minutes to remove the solvent.

  • Grafting Reaction: Place the this compound-coated PE film in a quartz reaction vessel containing a 10 wt% aqueous solution of acrylamide. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • UV Irradiation: While maintaining the nitrogen purge, irradiate the reaction vessel with a UV lamp for a specified time (e.g., 10-60 minutes).

  • Washing: After irradiation, remove the PE film and wash it thoroughly with deionized water to remove any ungrafted poly(acrylamide) and unreacted monomer.

  • Drying: Dry the grafted PE film in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the grafting by techniques such as Attenuated Total Reflectance-FTIR (ATR-FTIR) to detect the characteristic amide peaks of poly(acrylamide) and by measuring the change in surface wettability (contact angle).

Application as a UV Absorber

Benzophenone derivatives, particularly those with a hydroxyl group in the ortho position to the carbonyl, are excellent UV absorbers. While this compound lacks this hydroxyl group, its benzophenone core still provides UV absorption capabilities. It can be incorporated into polymers to protect them from photodegradation. The absorbed UV energy is dissipated as heat, thus preventing the initiation of degradation reactions in the polymer matrix.

3.1. Mechanism of UV Absorption

The primary mechanism of UV absorption by benzophenones involves the excitation of electrons from the ground state to higher energy states upon absorption of UV radiation. The energy is then dissipated through non-radiative pathways, such as vibrational relaxation, converting the harmful UV energy into heat. For 2-hydroxybenzophenones, an additional mechanism of excited-state intramolecular proton transfer (ESIPT) provides a highly efficient energy dissipation pathway, contributing to their superior photostability.[3]

3.2. Experimental Protocol: Evaluation of UV Protection in a Polymer Film

Materials:

  • Polymer (e.g., Polyethylene, Polypropylene)

  • This compound

  • Processing equipment (e.g., extruder, film press)

  • UV weathering chamber

  • Spectrophotometer (for measuring color change)

  • Tensile tester (for measuring mechanical properties)

Procedure:

  • Compounding: Blend the polymer with this compound (typically 0.1 - 1.0 wt%) using a melt extruder to ensure uniform dispersion.

  • Film Preparation: Prepare polymer films of a defined thickness from the compounded material using a film press or film blowing. Prepare a control film without the UV absorber.

  • Accelerated Weathering: Expose the films in a UV weathering chamber according to standard protocols (e.g., ASTM G154).

  • Property Evaluation: At regular intervals, remove samples from the weathering chamber and evaluate changes in their properties compared to the unexposed and control samples.

    • Color Change: Measure the change in yellowness index or other color coordinates using a spectrophotometer.

    • Mechanical Properties: Measure the retention of tensile strength and elongation at break using a tensile tester.

3.3. Quantitative Data for UV Stabilizer Performance

The following table shows hypothetical data illustrating the effect of a benzophenone-type UV absorber on the properties of a polymer after accelerated UV exposure.

PropertyControl (No UV Absorber) after 1000h UV0.5 wt% this compound derivative after 1000h UV
Yellowness Index (ΔYI)15.23.5
Tensile Strength Retention (%)4585
Elongation at Break Retention (%)2070

References

Application Notes and Protocols for Photochemical Cleavage Using 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the photochemical cleavage of substrates using 2-methoxybenzophenone as a photoremovable protecting group (photocage). This technique allows for the light-induced release of active molecules, offering precise spatial and temporal control, which is invaluable in various fields, including organic synthesis, chemical biology, and drug delivery.

Introduction

The 2-methoxybenzoyl group, derived from this compound, serves as an effective photolabile protecting group. The underlying mechanism of cleavage relies on the well-established photochemistry of benzophenone. Upon absorption of ultraviolet (UV) light, typically in the range of 350 nm, the benzophenone core is excited from its ground state (S₀) to a singlet excited state (S₁). Subsequently, it undergoes efficient intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁). This triplet state is a potent hydrogen abstractor. In the presence of a suitable hydrogen-donating solvent or co-reagent, the excited benzophenone abstracts a hydrogen atom, initiating a radical-based cleavage process that liberates the protected functional group. The methoxy substituent at the 2-position can influence the photophysical properties and reactivity of the benzophenone chromophore.

Mechanism of Photochemical Cleavage

The photochemical cleavage process mediated by this compound can be summarized in the following key steps:

  • Photoexcitation: The this compound chromophore absorbs a photon of UV light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly transitions from the singlet excited state to the more stable triplet excited state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor (e.g., the solvent or a dedicated hydrogen-donating species) to form a ketyl radical.

  • Cleavage: The formation of the ketyl radical initiates a cascade of reactions, leading to the cleavage of the bond connecting the protecting group to the substrate molecule.

  • Product Formation: The protected molecule is released, and the benzophenone-derived byproduct is formed.

G cluster_ground_state Ground State cluster_excited_state Excited State cluster_reaction Cleavage Reaction cluster_products Products This compound-Substrate This compound-Substrate S1_State Singlet Excited State (S₁) This compound-Substrate->S1_State hν (UV light) T1_State Triplet Excited State (T₁) S1_State->T1_State Intersystem Crossing (ISC) H_Abstraction Hydrogen Abstraction T1_State->H_Abstraction + H-donor Cleavage Bond Cleavage H_Abstraction->Cleavage Released_Substrate Released Substrate Cleavage->Released_Substrate Byproduct Benzophenone Byproduct Cleavage->Byproduct

Quantitative Data Summary

The efficiency of photochemical cleavage is influenced by several factors, including the nature of the substrate, the solvent, the irradiation wavelength, and the presence of hydrogen donors. The following table summarizes representative quantitative data for the photocleavage of benzophenone derivatives. While specific data for this compound is limited in the literature, the data for related benzophenone systems provide a valuable reference.

Protected SubstrateProtecting GroupIrradiation Wavelength (nm)SolventHydrogen DonorQuantum Yield (Φ)Cleavage Yield (%)
GuanosineBenzophenone365BufferEDTA, glycerolNot ReportedHigh
Generic Alcohol3',5'-Dimethoxybenzoin254Not SpecifiedNot SpecifiedNot Reported~90% (ratio)
Generic Alcohol2-Nitroveratryl420Not SpecifiedNot SpecifiedNot Reported~85% (ratio)

Note: The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of moles of a stated reactant consumed or product formed per mole of photons absorbed. Higher quantum yields indicate more efficient reactions.

Experimental Protocols

The following are generalized protocols for the photochemical cleavage of substrates protected with a 2-methoxybenzoyl group. These should be optimized for specific substrates and experimental setups.

Protocol 1: Photochemical Cleavage of a this compound Ether

Objective: To release a protected alcohol via photochemical cleavage of a this compound ether.

Materials:

  • This compound-protected alcohol

  • Anhydrous, hydrogen-donating solvent (e.g., isopropanol, acetonitrile with a hydrogen donor)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a 350 nm LED array)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Analytical instruments for monitoring the reaction (e.g., TLC, HPLC, GC-MS)

Procedure:

  • Solution Preparation: Prepare a solution of the this compound-protected alcohol in the chosen solvent system. A typical concentration range is 1-10 mM. If using a non-hydrogen-donating solvent like acetonitrile, add a suitable hydrogen donor (e.g., N,N-diisopropylethylamine, triethylamine) in excess (e.g., 10-100 equivalents).

  • Degassing: Transfer the solution to the photoreactor vessel. Degas the solution for 15-30 minutes by bubbling with an inert gas to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone.

  • Irradiation: While maintaining an inert atmosphere and stirring, irradiate the solution with a suitable UV light source. The irradiation time will depend on the quantum yield of the reaction, the concentration of the substrate, and the intensity of the light source. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, HPLC, or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography to isolate the deprotected alcohol from the benzophenone-derived byproducts.

  • Characterization: Confirm the identity and purity of the released alcohol using appropriate analytical methods (e.g., NMR, mass spectrometry).

G Start Start Prepare Solution Prepare Solution Start->Prepare Solution Degas Solution Degas Solution Prepare Solution->Degas Solution Irradiate Irradiate Degas Solution->Irradiate Monitor Reaction Monitor Reaction Irradiate->Monitor Reaction Monitor Reaction->Irradiate Incomplete Work-up Work-up Monitor Reaction->Work-up Complete Purify Product Purify Product Work-up->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product End End Characterize Product->End

Protocol 2: Small-Scale Photolysis for Analytical Purposes

Objective: To determine the optimal conditions for photochemical cleavage on a small scale.

Materials:

  • Stock solution of the this compound-protected substrate

  • A series of solvents and hydrogen donors to be tested

  • Quartz cuvettes or small glass vials

  • UV lamp with controlled intensity

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare a series of samples in quartz cuvettes or vials, each containing the substrate at a fixed concentration in a different solvent system.

  • Irradiation: Irradiate each sample for a fixed period. It is recommended to use a merry-go-round reactor to ensure equal irradiation of all samples.

  • Analysis: After irradiation, analyze the composition of each sample by HPLC or LC-MS to determine the extent of cleavage and the formation of byproducts.

  • Optimization: Compare the results from the different solvent systems to identify the optimal conditions for efficient and clean cleavage. Further optimization of irradiation time and substrate concentration can be performed based on these initial findings.

Signaling Pathway Visualization

The application of photochemical cleavage is particularly powerful in biological systems for the controlled release of signaling molecules. For instance, a signaling pathway can be initiated at a specific time and location by photoreleasing a caged agonist.

G cluster_photocleavage Photochemical Release cluster_signaling Cellular Signaling Caged_Agonist This compound-Caged Agonist Released_Agonist Active Agonist Caged_Agonist->Released_Agonist Cleavage UV_Light UV Light (hν) UV_Light->Caged_Agonist Receptor Receptor Released_Agonist->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Safety Precautions

  • UV Radiation: UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and work in a properly shielded environment.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

  • Reagents: Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The use of this compound as a photoremovable protecting group offers a versatile tool for the controlled release of a wide range of molecules. The protocols and data presented in these application notes provide a foundation for researchers to implement this technology in their own work. Optimization of reaction conditions for each specific application is crucial to achieve high cleavage efficiency and yield. With careful experimental design, photochemical cleavage using this compound can enable significant advances in various areas of chemical and biological research.

Application Notes and Protocols: 2-Methoxybenzophenone as a Photolabile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs) are essential tools in chemical synthesis, enabling the spatial and temporal control of the release of functional groups through the application of light. This "on-demand" deprotection strategy is particularly valuable in the synthesis of complex molecules, materials science, and biology, where mild and orthogonal deprotection methods are required. Benzophenone and its derivatives are well-known photosensitizers and have been explored as PPGs. The core principle behind their use lies in the photochemical reactivity of the benzophenone carbonyl group, which, upon excitation with UV light, can abstract a hydrogen atom, leading to the cleavage of a linked substrate.

This document provides detailed application notes and protocols for the use of 2-methoxybenzophenone as a potential photolabile protecting group for alcohols. While less common than other PPGs like the o-nitrobenzyl group, benzophenone-based protectors offer a distinct mechanism of cleavage that can be advantageous in specific synthetic contexts.

Principle of Photochemical Cleavage

The photolytic cleavage of a 2-alkoxybenzophenone ether proceeds via an intramolecular hydrogen abstraction mechanism. Upon absorption of UV light (typically around 350 nm), the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). The triplet benzophenone carbonyl is a highly reactive diradical species that can abstract a hydrogen atom from a suitable donor. In the case of a 2-alkoxybenzophenone, the hydrogen atoms on the α-carbon of the ether linkage are in close proximity, facilitating an intramolecular 1,5-hydrogen abstraction. This process generates a biradical intermediate, which subsequently fragments to release the free alcohol, and 2-vinyl-4-methoxyphenol, which may further react or polymerize.

Data Summary

Quantitative data for the photolytic cleavage of this compound ethers of alcohols is not extensively reported in the literature. However, based on analogous benzophenone systems, the following table summarizes expected performance parameters. Researchers should consider these as starting points for optimization.

ParameterExpected Value/RangeNotes
Protection Yield 70-90%Dependent on the alcohol's steric hindrance and reaction conditions.
Deprotection Wavelength 350 - 366 nmCorresponds to the n→π* transition of the benzophenone chromophore.
Deprotection Time 2 - 12 hoursHighly dependent on the light source intensity, concentration, and solvent.
Deprotection Yield 60-95%Can be influenced by side reactions of the biradical intermediate.
Quantum Yield (Φ) 0.1 - 0.5Estimated based on related benzophenone photoreduction reactions.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2-Hydroxy-4-methoxybenzophenone

This protocol describes the synthesis of a 2-alkoxy-4-methoxybenzophenone ether from a primary alcohol using a Mitsunobu reaction.

Materials:

  • Primary alcohol

  • 2-Hydroxy-4-methoxybenzophenone

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 eq), 2-hydroxy-4-methoxybenzophenone (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M), add DIAD or DEAD (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-alkoxy-4-methoxybenzophenone.

Protocol 2: Photolytic Deprotection of a 2-Alkoxy-4-methoxybenzophenone

This protocol outlines the general procedure for the light-induced cleavage of the 2-alkoxy-4-methoxybenzophenone protecting group.

Materials:

  • Protected alcohol (2-alkoxy-4-methoxybenzophenone)

  • Anhydrous and degassed solvent (e.g., acetonitrile, methanol, or benzene)

  • Photoreactor equipped with a 350 nm or 366 nm UV lamp (e.g., a Rayonet reactor or a medium-pressure mercury lamp with a Pyrex filter)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the protected alcohol in the chosen anhydrous and degassed solvent (concentration typically 0.01-0.1 M). Degassing the solvent (e.g., by bubbling with nitrogen or argon for 30 minutes) is crucial to prevent quenching of the triplet excited state by oxygen.

  • Transfer the solution to a quartz or Pyrex reaction vessel. A Pyrex vessel will filter out shorter, potentially damaging UV wavelengths.

  • Irradiate the solution with a 350 nm or 366 nm UV lamp at room temperature.

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the deprotected alcohol.

Visualizations

Signaling Pathway of Photochemical Cleavage

G cluster_ground_state Ground State cluster_excited_state Excited States cluster_reaction Reaction Pathway S0 2-Alkoxybenzophenone (S₀) S1 Singlet Excited State (S₁) S0->S1 UV Photon (hν) ~350 nm T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical Biradical Intermediate T1->Biradical Intramolecular H-Abstraction Products Released Alcohol + 2-Vinyl-4-methoxyphenol Biradical->Products Fragmentation

Caption: Photochemical cleavage pathway of 2-alkoxybenzophenone.

Experimental Workflow for Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Start_P Alcohol + 2-Hydroxy- 4-methoxybenzophenone Mitsunobu Mitsunobu Reaction (PPh₃, DIAD) Start_P->Mitsunobu Purify_P Column Chromatography Mitsunobu->Purify_P Protected Protected Alcohol Purify_P->Protected Start_D Protected Alcohol Protected->Start_D Photolysis Photolysis (UV light, ~350 nm) Start_D->Photolysis Purify_D Column Chromatography Photolysis->Purify_D Deprotected Deprotected Alcohol Purify_D->Deprotected

Caption: Workflow for alcohol protection and photolytic deprotection.

Advantages and Limitations

Advantages:

  • Mild Deprotection Conditions: Cleavage is induced by light at room temperature, avoiding harsh acidic or basic conditions that could damage sensitive substrates.

  • Orthogonality: This PPG can be removed without affecting many other common protecting groups that are stable to light.

  • Triggered Release: The ability to initiate deprotection with an external light stimulus allows for high levels of control.

Limitations:

  • Photoreactive Byproducts: The fragmentation of the protecting group generates a reactive vinylphenol derivative that could potentially interfere with the substrate or subsequent reactions.

  • Light Sensitivity: The protected compound will be sensitive to UV light, requiring careful handling and storage in the dark.

  • Light Penetration: For solid-phase synthesis or in turbid solutions, the penetration of light can be limited, potentially leading to incomplete deprotection.

  • Quantum Yield: The efficiency of the photolytic cleavage may be lower than other PPGs, requiring longer irradiation times or higher intensity light sources.

Conclusion

This compound presents an intriguing, albeit less conventional, option for the photolabile protection of alcohols. Its unique mechanism of activation and cleavage via intramolecular hydrogen abstraction offers an alternative to more common PPGs. The protocols and data presented here provide a foundation for researchers to explore the utility of this protecting group in their synthetic endeavors. Further optimization of reaction conditions and a thorough characterization of its compatibility with various functional groups will be essential for its broader application in complex chemical syntheses.

Application Notes and Protocols for Photochemical Reactions with 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone, also known as oxybenzone or benzophenone-3, is a widely utilized aromatic ketone, notable for its efficacy as a UV-absorbing agent in sunscreens and as a photoinitiator in various chemical processes.[1] Its rich photochemistry, characteristic of benzophenones, allows for a variety of light-induced transformations. Upon absorption of ultraviolet radiation, this compound is promoted to an excited singlet state, which subsequently undergoes efficient intersystem crossing to a more stable triplet state. This triplet species is a potent hydrogen abstractor, capable of initiating reactions with suitable hydrogen-donating substrates.[2]

A canonical example of this reactivity is the photoreduction in the presence of a hydrogen-donating solvent like isopropanol, which leads to the formation of the corresponding benzopinacol, in this case, 2,2'-dimethoxybenzopinacol. This reaction is a classic method for forming carbon-carbon bonds and serves as an excellent model system for studying photochemical principles.[2]

These application notes provide detailed experimental protocols for conducting the photochemical reduction of this compound, guidelines for the experimental setup, and methods for product analysis and quantum yield determination.

Experimental Setup

A typical laboratory-scale photochemical reaction can be carried out using an immersion-well batch reactor. This setup maximizes the photon flux to the reaction mixture and is suitable for reactions on milligram to gram scales.[3]

Key Components:

  • Photochemical Reactor: An immersion-well reactor is a common choice for preparative photochemistry. It consists of a reaction vessel, typically made of Pyrex or borosilicate glass, with ports for sampling, temperature monitoring, and gas purging.[4][5]

  • Immersion Well: This is a double-jacketed quartz tube that houses the lamp and allows for the circulation of a coolant to dissipate heat.[4][5] Quartz is used for its transparency to a broad range of UV light.

  • Light Source: A medium-pressure mercury vapor lamp is a versatile and widely used light source for synthetic photochemistry. These lamps emit a broad spectrum of UV radiation, with significant output at wavelengths that can be absorbed by benzophenones. A 450-watt lamp is a common power rating for laboratory reactors.[4]

  • Cooling System: A circulating chiller is essential to maintain a constant reaction temperature and to cool the lamp, which operates at high temperatures.[4] The optimal working temperature for the lamp is typically between 20-50 °C.[4]

  • Stirring: A magnetic stirrer and stir bar are used to ensure the homogeneity of the reaction mixture.[5]

  • Inert Atmosphere: A supply of an inert gas, such as nitrogen or argon, is required to deoxygenate the reaction mixture, as oxygen can quench the excited triplet state of the benzophenone.

Experimental Protocols

Protocol 1: Photochemical Reduction of this compound to 2,2'-Dimethoxybenzopinacol

This protocol details the photoreduction of this compound in isopropanol.

Materials:

  • This compound

  • Isopropanol (reagent grade)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Immersion-well photochemical reactor with a medium-pressure mercury lamp (e.g., 450W)[4]

  • Quartz immersion well

  • Circulating chiller

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the photochemical reactor as per the manufacturer's instructions. Ensure the quartz immersion well is clean and dry before inserting the mercury lamp.

  • Cooling: Start the circulation of coolant through the jacket of the immersion well. Maintain the coolant temperature at approximately 20-25 °C.

  • Reactant Preparation: In the reaction vessel, dissolve this compound in isopropanol. A typical concentration is in the range of 0.05 to 0.1 M. For a 500 mL reaction vessel, this would correspond to approximately 5.7 g to 11.4 g of this compound.

  • Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiation of Reaction: With the cooling water and inert gas flowing, and the solution stirring, turn on the mercury lamp to initiate the photochemical reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC).[2] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the this compound spot and the appearance of a new, more polar spot corresponding to the pinacol product can be observed.

  • Reaction Completion and Work-up: Continue the irradiation until the starting material is consumed (as indicated by TLC). This may take several hours. Once the reaction is complete, turn off the lamp but continue cooling and stirring for a few minutes.

  • Product Isolation: Evaporate the isopropanol solvent using a rotary evaporator. The crude product, 2,2'-dimethoxybenzopinacol, can then be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Protocol 2: Quantum Yield Determination by Chemical Actinometry

The quantum yield (Φ) of a photochemical reaction is a crucial parameter that quantifies its efficiency. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed. A common method for determining the photon flux of the light source is through chemical actinometry, with the potassium ferrioxalate system being a well-established standard.[6][7]

Materials:

  • Potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O]

  • Sulfuric acid (1.0 M)

  • 1,10-Phenanthroline

  • Sodium acetate

  • Distilled water

Procedure:

  • Preparation of Actinometer Solution (0.006 M Potassium Ferrioxalate): In a dark room or under red light, dissolve approximately 2.95 g of potassium ferrioxalate in 800 mL of distilled water in a 1 L volumetric flask. Add 100 mL of 1.0 M H₂SO₄ and dilute to the mark with distilled water. Store this solution in a dark bottle.[6]

  • Irradiation: Fill a quartz cuvette or the photochemical reactor with the actinometer solution, ensuring the geometry and volume are identical to the planned experiment with this compound. Irradiate the solution for a precisely measured time.

  • Analysis: After irradiation, take a known volume of the irradiated actinometer solution and add a solution of 1,10-phenanthroline and a sodium acetate buffer. The ferrous ions produced during the photoreaction will form a colored complex with the phenanthroline.

  • Spectrophotometry: Measure the absorbance of the colored complex using a UV-Vis spectrophotometer. From the absorbance, the concentration of ferrous ions can be determined using a calibration curve.

  • Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, the number of moles of photons absorbed per unit time (photon flux) can be calculated.

  • Quantum Yield of this compound Photoreduction: Conduct the photoreduction of this compound under the same conditions for a specific time. Quantify the amount of 2,2'-dimethoxybenzopinacol formed (e.g., by HPLC or NMR with an internal standard). The quantum yield is then calculated by dividing the moles of product formed by the moles of photons absorbed (determined from the actinometry experiment).

Data Presentation

The following tables summarize representative quantitative data for the photochemical reduction of this compound. Note that these values can vary depending on the specific reaction conditions.

Table 1: Representative Reaction Parameters for Photoreduction of this compound

ParameterValueReference
Reactant Concentration0.05 - 0.1 M[8]
SolventIsopropanol[8]
Light Source450W Medium-Pressure Hg Lamp[4]
Irradiation WavelengthBroad spectrum UV
Reaction Temperature20 - 25 °C[4]
Reaction Time4 - 12 hours[3]

Table 2: Comparative Quantum Yields of Benzophenone Derivatives

CompoundSubstituentsQuantum Yield (Φ) of PhotoreductionReference
BenzophenoneUnsubstituted~0.3 - 1.0[6]
4,4'-Dimethoxybenzophenone4,4'-OCH₃Lower than benzophenone[6]
This compound2-OCH₃Data not readily available
4,4'-Bis(trifluoromethyl)benzophenone4,4'-CF₃Higher than benzophenone[6]

Safety Precautions

  • UV Radiation: Medium-pressure mercury lamps emit intense and harmful UV radiation. Always operate the photoreactor in a safety cabinet or with appropriate shielding.[4] Wear UV-protective glasses or a face shield when the lamp is on.[4]

  • High Voltage: The power supply for the mercury lamp operates at high voltage. Ensure all electrical connections are secure and properly grounded.

  • Heat: The lamp becomes very hot during operation. Ensure the cooling system is functioning correctly before turning on the lamp to prevent overheating and potential solvent evaporation.[4]

  • Chemical Hazards: this compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Isopropanol is flammable. Keep away from ignition sources.

Mandatory Visualizations

Photochemical_Reaction_Workflow Workflow for Photochemical Reaction of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_reagents Prepare Reactant Solution (this compound in Isopropanol) assemble_reactor Assemble Photochemical Reactor start_cooling Start Cooling System deoxygenate Deoxygenate Solution (N2 or Ar Purge) start_cooling->deoxygenate start_irradiation Initiate Irradiation (Turn on UV Lamp) deoxygenate->start_irradiation monitor Monitor Reaction Progress (TLC) start_irradiation->monitor stop_reaction Stop Reaction (Turn off Lamp) monitor->stop_reaction remove_solvent Remove Solvent (Rotary Evaporation) stop_reaction->remove_solvent purify Purify Product (Recrystallization) remove_solvent->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the photochemical reduction of this compound.

Photochemical_Mechanism Mechanism of this compound Photoreduction cluster_excitation Photoexcitation cluster_reaction Hydrogen Abstraction & Dimerization S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) H_abstraction Hydrogen Abstraction from Isopropanol T1->H_abstraction ketyl_radical Ketyl Radical H_abstraction->ketyl_radical isopropanol_radical Isopropanol Radical H_abstraction->isopropanol_radical dimerization Dimerization ketyl_radical->dimerization product 2,2'-Dimethoxybenzopinacol dimerization->product

Caption: Simplified signaling pathway for the photoreduction of this compound.

References

Application Note: HPLC Analysis for Purity Determination of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and is also utilized as a UV blocker in certain applications. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This document provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water, with the addition of phosphoric acid to ensure good peak shape.[1][2] The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. A gradient elution is used to ensure the separation of impurities with a wide range of polarities. The separated compounds are detected by a UV detector at a wavelength where this compound exhibits significant absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, nylon or PTFE)

  • Ultrasonic bath

Reagents and Materials
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (AR grade, ~85%)

Preparation of Solutions

3.3.1. Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. To prepare 1 L, add 1.0 mL of phosphoric acid to 900 mL of water, mix well, and make up the volume to 1 L with water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using an ultrasonic bath or an online degasser before use.

3.3.2. Diluent Preparation

  • Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

3.3.3. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

3.3.4. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation and Analysis

System Suitability Test (SST)

Before starting the sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0
Theoretical Plates Not less than 2000
Repeatability (%RSD of Peak Area) Not more than 2.0%
Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity peak with an area percentage greater than 0.05%.

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase A and B system_suitability System Suitability Test (SST) prep_mobile_phase->system_suitability prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (0.5 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample prep_standard->system_suitability inject_sample Inject Sample Solution prep_sample->inject_sample inject_standard Inject Standard Solution system_suitability->inject_standard If SST passes acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data process_data Integrate Peaks acquire_data->process_data calculate_purity Calculate Purity (%) process_data->calculate_purity

References

Application Notes and Protocols for Determination of Quantum Yield in 2-Methoxybenzophenone Sensitized Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone is a substituted aromatic ketone that, like its parent compound benzophenone, can function as a photosensitizer. Upon absorption of ultraviolet (UV) light, it can be excited to a short-lived singlet state, which then efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state.[1] This triplet state has sufficient energy to be transferred to other molecules (substrates), initiating photochemical reactions. The efficiency of a photosensitized reaction is quantified by its quantum yield (Φ), which is defined as the number of moles of a product formed or reactant consumed per mole of photons absorbed by the photosensitizer.[2] Accurate determination of the quantum yield is critical for understanding reaction mechanisms, optimizing reaction conditions, and for the application of photosensitized reactions in various fields, including organic synthesis and drug development.

This document provides a detailed protocol for determining the quantum yield of a reaction photosensitized by this compound, using the well-established method of chemical actinometry with potassium ferrioxalate.

Photophysical and Photochemical Properties of Substituted Benzophenones

The photophysical properties of benzophenone derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the methoxy group (-OCH₃) in this compound, can affect the energy of the excited states and the efficiency of intersystem crossing.[1] The triplet state of benzophenone is a powerful hydrogen abstracting agent and an efficient energy transfer donor, making it a versatile photosensitizer for a variety of reactions, including [2+2] cycloadditions and cis-trans isomerizations.[3]

Quantitative Data Summary

While specific quantum yield data for this compound sensitized reactions are not extensively tabulated in the literature, the following table provides a comparative overview of the photophysical properties of unsubstituted benzophenone and related derivatives. This data is essential for understanding the context of the quantum yield determination.

CompoundSubstituent(s)Triplet Energy (Eₜ) (kcal/mol)Intersystem Crossing Quantum Yield (Φ_ISC)Notes
BenzophenoneUnsubstituted69~1Highly efficient intersystem crossing.[1]
4-Methoxybenzophenone4-OCH₃~70~1The methoxy group can influence the triplet state lifetime.
This compound 2-OCH₃ Data not readily available Expected to be high The position of the methoxy group may affect the excited state geometry and reactivity.
4,4'-Dimethoxybenzophenone4,4'-(OCH₃)₂Data not readily availableLowered in polar solventsIncreased charge-transfer character of the excited state.

Note: The quantum yield of a specific photosensitized reaction will depend on the substrate, solvent, and other experimental conditions.

Experimental Protocols

The determination of the quantum yield of a this compound sensitized reaction involves two main experimental stages:

  • Actinometry: Measurement of the photon flux of the light source using a chemical actinometer.

  • Photosensitized Reaction: Irradiation of the reaction mixture under the same conditions as the actinometry and quantification of the product formation or substrate consumption.

Protocol 1: Determination of Photon Flux using Potassium Ferrioxalate Actinometry

This protocol details the use of the Hatchard and Parker chemical actinometer, which relies on the photoreduction of ferrioxalate to ferrous ions, followed by colorimetric determination of the Fe²⁺ ions.[4][5]

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • 1,10-phenanthroline solution (0.1% w/v in water)

  • Sodium acetate buffer (0.3 M, pH ~4.5)

  • Ferrous ammonium sulfate hexahydrate (for calibration curve)

  • Photoreactor with a monochromatic light source (e.g., 365 nm LED or mercury lamp with appropriate filters)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Dark room or light-proof enclosure with a red safelight

Procedure:

  • Preparation of Actinometer Solution (0.006 M Potassium Ferrioxalate):

    • In a dark room under a red safelight, dissolve approximately 0.295 g of potassium ferrioxalate in 80 mL of 0.5 M H₂SO₄ in a 100 mL volumetric flask.

    • Dilute to the mark with 0.5 M H₂SO₄. This solution is light-sensitive and must be handled in the dark.

  • Irradiation:

    • Pipette a known volume (e.g., 3 mL) of the actinometer solution into a quartz cuvette.

    • Place the cuvette in the photoreactor at a fixed position.

    • Irradiate the solution for a precisely measured time (t). The irradiation time should be short enough to ensure that less than 10% of the ferrioxalate is converted.

    • Simultaneously, keep an identical cuvette with the actinometer solution in the dark as a control.

  • Development:

    • After irradiation, pipette a known aliquot (e.g., 1 mL) of the irradiated solution and the dark control into separate 10 mL volumetric flasks.

    • To each flask, add 2 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.

  • Measurement and Calculation:

    • Measure the absorbance (A) of the irradiated and dark control samples at 510 nm using the UV-Vis spectrophotometer.

    • The concentration of Fe²⁺ formed can be calculated using a calibration curve prepared with standard solutions of ferrous ammonium sulfate.

    • The moles of Fe²⁺ formed (n_Fe²⁺) is calculated from the concentration and the volume of the aliquot taken.

    • The photon flux (I₀) in moles of photons (Einsteins) per second can be calculated using the following equation:

      I₀ = n_Fe²⁺ / (Φ_Fe²⁺ * t * f)

      where:

      • n_Fe²⁺ is the moles of Fe²⁺ formed.

      • Φ_Fe²⁺ is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.21 at 366 nm).

      • t is the irradiation time in seconds.

      • f is the fraction of light absorbed by the actinometer solution at the irradiation wavelength (can be calculated from the absorbance of the actinometer solution).

Protocol 2: Quantum Yield of a this compound Sensitized Reaction

This protocol describes the irradiation of a substrate in the presence of this compound and the subsequent analysis to determine the reaction quantum yield. A generic [2+2] photocycloaddition is used as an example.

Materials:

  • This compound (photosensitizer)

  • Substrate (e.g., a suitable alkene like cyclohexene)

  • Spectroscopic grade solvent (e.g., acetonitrile, benzene)

  • Internal standard for analysis (e.g., dodecane for GC analysis)

  • Photoreactor (same setup as for actinometry)

  • Quartz reaction vessel

  • Analytical instrument for product quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a solution of this compound and the substrate in the chosen solvent. The concentration of this compound should be adjusted to ensure sufficient light absorption at the irradiation wavelength (typically an absorbance > 2 to ensure nearly all light is absorbed).

    • Add a known amount of an internal standard to the solution for accurate quantification.

  • Irradiation:

    • Place a known volume of the reaction mixture in the quartz reaction vessel.

    • Irradiate the solution in the photoreactor under the exact same conditions (light source, geometry, temperature) as the actinometry experiment for a precisely measured time.

    • It is advisable to take aliquots at different time points to monitor the reaction progress and ensure the analysis is done at low conversion (typically < 15%) to avoid complications from product absorption or secondary reactions.

  • Analysis:

    • Analyze the irradiated samples and a pre-irradiation sample using an appropriate analytical technique (e.g., GC-MS).

    • Identify and quantify the amount of product formed or substrate consumed by comparing the peak areas relative to the internal standard.

  • Calculation of the Quantum Yield (Φ_rxn):

    • Calculate the moles of product formed or substrate consumed (n_product).

    • The quantum yield of the reaction is calculated using the following equation:

      Φ_rxn = n_product / (I₀ * t * f_sensitizer)

      where:

      • n_product is the moles of product formed.

      • I₀ is the photon flux determined from the actinometry experiment (in Einsteins/s).

      • t is the irradiation time in seconds.

      • f_sensitizer is the fraction of light absorbed by the photosensitizer (this compound) at the irradiation wavelength. If the absorbance of the sensitizer is high (>2), f can be assumed to be 1.

Visualizations

Photosensitization Mechanism

The general mechanism for a benzophenone-sensitized reaction involves the following steps: absorption of light by the sensitizer, intersystem crossing to the triplet state, and subsequent energy transfer to a substrate molecule.

G S0 S₀ (Ground State) This compound S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (Φ_ISC ≈ 1) T1->S0 Phosphorescence/ Non-radiative Decay Substrate_T1 Substrate (T₁) T1->Substrate_T1 Energy Transfer Substrate_S0 Substrate (S₀) Product Product(s) Substrate_T1->Product Reaction

Caption: General Jablonski diagram for this compound photosensitization.

Experimental Workflow

The overall workflow for determining the quantum yield is a systematic process that connects the measurement of light intensity to the quantification of the chemical reaction.

workflow cluster_actinometry Actinometry cluster_reaction Photosensitized Reaction A1 Prepare Ferrioxalate Actinometer Solution A2 Irradiate Actinometer (known time, t) A1->A2 A3 Develop with 1,10-phenanthroline A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux (I₀) A4->A5 R5 Calculate Quantum Yield (Φ_rxn) A5->R5 Input I₀ R1 Prepare Reaction Mixture (2-MeO-BP + Substrate) R2 Irradiate Reaction (same conditions, time t) R1->R2 R3 Analyze Product Formation (e.g., GC-MS) R2->R3 R4 Quantify Moles of Product R3->R4 R4->R5 Input n_product

Caption: Workflow for quantum yield determination.

References

Application Note: 2-Hydroxy-4-methoxybenzophenone as a Standard for UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reliable quantitative analysis using UV-Vis spectroscopy is fundamental in research and development, particularly within the pharmaceutical industry. The Beer-Lambert law, which forms the basis of this technique, necessitates the use of a well-characterized standard for instrument calibration and method validation. 2-Hydroxy-4-methoxybenzophenone, also known as Oxybenzone or Benzophenone-3, is a stable organic compound with strong ultraviolet (UV) absorption properties, making it a suitable and cost-effective standard for UV-Vis spectroscopy.[1][2] Its utility extends to quality control, ensuring the performance of spectrophotometers, and in the development and validation of analytical methods for drug substances.

This document provides detailed application notes and protocols for the use of 2-hydroxy-4-methoxybenzophenone as a UV-Vis spectroscopy standard.

Chemical and Physical Properties

Proper characterization of a standard is crucial for its effective use. The key properties of 2-hydroxy-4-methoxybenzophenone are summarized in the table below.

PropertyValueReference
Synonyms Oxybenzone, Benzophenone-3, UV-9[3][4]
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.24 g/mol [3]
Melting Point 62-64 °C[5]
Boiling Point 150-160 °C at 5 mmHg[5]
Appearance White to pale yellow crystalline powder[2]
Solubility (in 95% Ethanol) 50 mg/mL[3]

Spectroscopic Properties

2-Hydroxy-4-methoxybenzophenone exhibits strong absorbance in the UV region, typically between 270 nm and 350 nm.[6] This characteristic makes it an excellent standard for verifying the accuracy of spectrophotometers in this range. A notable feature is its high molar absorptivity, which allows for the preparation of standards at low concentrations.[6]

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property and is crucial for quantitative analysis. The molar absorptivity of 2-hydroxy-4-methoxybenzophenone has been determined in various solvents.

SolventWavelength (λmax)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Not Specified290 nm20,381[6]
Methanol321-327 nm≥ 9129.6Calculated from[7]

Note: The molar absorptivity in methanol was calculated from the specific extinction coefficient (E 1%/1cm) of ≥400 using the formula: ε = (E 1%/1cm) × Molecular Weight / 10.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of 2-hydroxy-4-methoxybenzophenone as a standard in UV-Vis spectroscopy.

Preparation of Stock Standard Solution (1000 µg/mL)

Objective: To prepare a concentrated stock solution of 2-hydroxy-4-methoxybenzophenone.

Materials:

  • 2-Hydroxy-4-methoxybenzophenone (analytical grade)

  • Methanol (spectroscopic grade)

  • Ethanol (spectroscopic grade)

  • Cyclohexane (spectroscopic grade)

  • Volumetric flasks (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 100 mg of 2-hydroxy-4-methoxybenzophenone.

  • Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

  • Add a small amount of the desired solvent (e.g., methanol) to dissolve the compound.

  • Once dissolved, dilute to the mark with the same solvent.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Standard Solutions

Objective: To prepare a series of diluted standard solutions for creating a calibration curve.

Materials:

  • Stock Standard Solution (1000 µg/mL)

  • Volumetric flasks (10 mL)

  • Pipettes

Procedure:

  • Pipette the required volumes of the stock solution into separate 10 mL volumetric flasks to prepare a series of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Dilute each flask to the mark with the same solvent used for the stock solution.

  • Stopper and mix each solution thoroughly.

UV-Vis Spectrophotometer Measurement

Objective: To measure the absorbance of the prepared standard solutions.

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Set the wavelength to the desired value (e.g., the λmax of 2-hydroxy-4-methoxybenzophenone in the chosen solvent).

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration.

  • Record the absorbance values for each concentration.

Data Analysis and Application

The data obtained from the absorbance measurements of the working standard solutions can be used to construct a calibration curve by plotting absorbance versus concentration. This curve can then be used to determine the concentration of an unknown sample containing 2-hydroxy-4-methoxybenzophenone.

Furthermore, a prepared standard solution of a known concentration can be used to periodically check the photometric accuracy and precision of the UV-Vis spectrophotometer, ensuring the reliability of the instrument for routine analyses.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing standard solutions and performing UV-Vis measurements.

experimental_workflow cluster_prep Standard Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Stock Concentration dissolve->dilute_stock prepare_working Prepare Working Standards dilute_stock->prepare_working instrument_setup Instrument Setup & Blank prepare_working->instrument_setup measure_absorbance Measure Absorbance instrument_setup->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve determine_unknown Determine Unknown Concentration calibration_curve->determine_unknown

Caption: Workflow for UV-Vis analysis using a standard.

Logical Relationship of Beer-Lambert Law

The Beer-Lambert Law is the fundamental principle behind quantitative UV-Vis spectroscopy.

beer_lambert_law A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to c Concentration (c) A->c is proportional to l Path Length (l) A->l is proportional to

Caption: Relationship of variables in the Beer-Lambert Law.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for 2-Methoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxybenzophenone via Friedel-Crafts acylation. Our aim is to help you overcome common experimental challenges and optimize your reaction for higher yields and desired regioselectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Friedel-Crafts acylation of anisole with benzoyl chloride to synthesize this compound.

Problem 1: Low or No Yield of Benzophenone Product

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or one that has been properly stored in a desiccator. Ensure all glassware is oven-dried and the solvent is anhydrous.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with it, rendering it inactive.[1] Consider increasing the molar ratio of the Lewis acid to the limiting reagent.
Deactivated Anisole While the methoxy group is activating, impurities in the anisole or the presence of strongly deactivating groups on other starting materials can inhibit the reaction. Use freshly distilled anisole.
Low Reaction Temperature The reaction may require heating to overcome the activation energy. If running at room temperature or below, try gradually increasing the temperature and monitoring the reaction progress by TLC.
Poor Quality Reagents Ensure the purity of benzoyl chloride and the solvent. Impurities can lead to side reactions and lower yields.

G start Low or No Yield check_catalyst Check Lewis Acid Activity & Stoichiometry start->check_catalyst check_reagents Verify Reagent Purity & Anhydrous Conditions check_catalyst->check_reagents Catalyst OK success Improved Yield check_catalyst->success Issue Found & Corrected optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK check_reagents->success Issue Found & Corrected analyze_workup Review Workup Procedure optimize_temp->analyze_workup Temperature Optimized optimize_temp->success Issue Found & Corrected analyze_workup->success Workup Optimized

Problem 2: Predominant Formation of 4-Methoxybenzophenone (para-isomer)

The methoxy group of anisole is an ortho, para-director, with the para position being sterically less hindered, often leading to the 4-methoxybenzophenone as the major product.[2][3][4] Optimizing for the ortho-isomer, this compound, requires careful control of reaction conditions.

Strategies to Enhance Ortho-Selectivity:

StrategyExplanation
Thermodynamic Control Higher reaction temperatures and longer reaction times may favor the formation of the more thermodynamically stable ortho-isomer.[5][6][7] This is potentially due to a stabilizing chelation effect between the Lewis acid and the methoxy and carbonyl groups at the ortho position.
Choice of Lewis Acid The nature of the Lewis acid can influence regioselectivity. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to demethylation of anisole.[8] Milder Lewis acids such as ZnCl₂ or TiCl₄ might offer better control.[8] Some research suggests that certain catalyst systems, like those involving zeolites or deep eutectic solvents, can offer high regioselectivity.[2][3]
Solvent Effects The polarity of the solvent can impact the product ratio. In some Friedel-Crafts acylations, polar solvents like nitrobenzene have been shown to favor the formation of the thermodynamic product.[9] Experimenting with different solvents may shift the selectivity towards the ortho product.

G start High Para-Isomer Formation kinetic_control Kinetic Control (Low Temp, Short Time) start->kinetic_control thermo_control Thermodynamic Control (High Temp, Long Time) start->thermo_control para_product 4-Methoxybenzophenone (Major Product) kinetic_control->para_product ortho_product This compound (Desired Product) thermo_control->ortho_product lewis_acid Lewis Acid Choice lewis_acid->ortho_product influences solvent Solvent Polarity solvent->ortho_product influences

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark or forming a tar-like substance?

A dark coloration or tar formation is often indicative of side reactions or decomposition of starting materials or products. This can be caused by excessively high reaction temperatures or prolonged reaction times. Consider running the reaction at a lower temperature and monitoring its completion more closely to avoid extended heating.

Q2: Can I use a catalytic amount of Lewis acid for this reaction?

In most cases, a stoichiometric amount of the Lewis acid is necessary for Friedel-Crafts acylation. The ketone product forms a stable complex with the Lewis acid, which deactivates it. Using a catalytic amount will likely result in a low conversion rate.

Q3: What are some alternative, greener catalysts for this reaction?

Research has explored the use of solid acid catalysts like zeolites and clays, as well as ionic liquids, as more environmentally friendly alternatives to traditional Lewis acids.[2][3] These can offer advantages in terms of recyclability and sometimes improved selectivity.[2]

Q4: How should I properly quench the reaction?

The reaction should be quenched by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride-ketone complex and dissolve the inorganic salts. Perform this step in a well-ventilated fume hood as HCl gas will be evolved.

Q5: I'm having trouble separating the organic and aqueous layers during workup due to an emulsion. What should I do?

Emulsion formation is a common issue. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to force the separation of the two phases.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization of the parameters outlined in the troubleshooting section will be necessary to maximize the yield of the desired ortho-isomer.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole (freshly distilled)

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Acylium Ion Formation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride.

  • Addition of Anisole: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to favor thermodynamic control and potentially increase the yield of the ortho-isomer. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the ortho and para isomers.

G setup Reaction Setup (Anhydrous Conditions) catalyst Catalyst Suspension (AlCl3 in DCM) setup->catalyst acylium Acylium Ion Formation (Add Benzoyl Chloride) catalyst->acylium anisole Anisole Addition (Dropwise at 0-5 °C) acylium->anisole reaction Reaction (Stir at RT or Reflux) anisole->reaction quench Quenching (Ice/HCl) reaction->quench workup Workup & Extraction quench->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

References

Technical Support Center: Synthesis of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving reaction yield and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of anisole with benzoyl chloride to produce this compound.

Q1: Why is my overall yield of methoxybenzophenone low?

A low yield in a Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: The primary cause of low yields is often the presence of moisture, which deactivates the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use fresh, anhydrous Lewis acid catalysts and handle them in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Solvents and reactants must be anhydrous.

  • Incorrect Stoichiometry: The molar ratio of reactants to the catalyst is critical. Unlike other catalytic reactions, traditional Friedel-Crafts acylations require stoichiometric or even excess amounts of the Lewis acid because it complexes with the ketone product formed.

    • Solution: A common starting point is a molar ratio of 1:1.1:1.2 for anisole:benzoyl chloride:AlCl₃. Ensure precise measurement of all reagents.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Low temperatures can lead to an incomplete reaction, while excessively high temperatures can promote the formation of tar and other side products.

    • Solution: The reaction is typically exothermic. It's recommended to perform the initial addition of reagents at a low temperature (0-5 °C) using an ice bath. After the initial reaction, the mixture can be allowed to warm to room temperature to proceed to completion.

  • Incomplete Reaction: Insufficient reaction time can result in unreacted starting materials.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the limiting reagent (typically anisole or benzoyl chloride) is no longer visible on the TLC plate.

Q2: How can I improve the yield of the ortho-isomer (this compound) over the para-isomer (4-Methoxybenzophenone)?

The methoxy group (-OCH₃) on anisole is an ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance, the para product is often favored. Maximizing the ortho product is a significant challenge.

  • Influence of Catalyst: The choice of catalyst can influence the ortho/para ratio.

    • Solution: While traditional Lewis acids like AlCl₃ often produce a mixture, exploring alternative catalysts may shift selectivity. For instance, solid acid catalysts like certain zeolites can influence regioselectivity due to their pore structure, although they often strongly favor the para-isomer.[1] Experimenting with milder Lewis acids might offer different isomer ratios.

  • Temperature and Solvent Effects: Reaction conditions can be tuned to alter the product ratio.

    • Solution: Lower reaction temperatures generally favor the para product. Some studies suggest that specific solvents can influence the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are common choices. Varying the solvent system may provide a route to optimizing for the ortho product.

Q3: My reaction mixture turned into a dark, tarry substance. What went wrong?

Tar formation is a common issue in Friedel-Crafts reactions, arising from polymerization and other side reactions.

  • Excessive Heat: This is the most frequent cause. The reaction is exothermic, and a runaway temperature can quickly lead to decomposition and polymerization.

    • Solution: Maintain strict temperature control, especially during the addition of the catalyst and reactants. Using an ice bath and adding reagents slowly are critical steps.

  • Excess Catalyst: Using a large excess of the Lewis acid can promote unwanted side reactions.

    • Solution: Use the minimum effective amount of catalyst. While a stoichiometric amount is needed, a large excess should be avoided.

Q4: I am having difficulty purifying the this compound from the reaction mixture. What is an effective method?

The crude product will contain the desired this compound, the 4-methoxybenzophenone isomer, unreacted starting materials, and by-products.

  • Solution: Column chromatography is the most effective method for separating the ortho and para isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 5% EtOAc in hexane), is effective. The less polar para-isomer will typically elute before the ortho-isomer. Monitor the fractions using TLC to isolate the pure products. Recrystallization from a solvent like ethanol or petroleum ether can also be used for further purification if a solid product is obtained.[2]

Data Presentation

The choice of catalyst significantly impacts conversion and selectivity. The following table summarizes data from the acylation of anisole with benzoyl chloride using various fly ash-based HBEA zeolite catalysts, highlighting the strong preference for the para-isomer with this catalytic system.

Table 1: Performance of HBEA Zeolite Catalysts in the Acylation of Anisole [1][3]

Catalyst (Synthesized for different durations)Benzoyl Chloride Conversion (%)Selectivity for 4-Methoxybenzophenone (%)
H8~75~93
H10~83~95
H12~80~96
H24~78~96
H48~60~85
H72~50~80
Reaction Conditions: Temperature = 120°C, Anisole/Benzoyl Chloride molar ratio = 2.5:1.[1][3]

Experimental Protocols

Protocol: Synthesis of Methoxybenzophenones via Friedel-Crafts Acylation

This protocol is adapted from a general procedure for Friedel-Crafts acylation and is tailored for the synthesis of 2- and 4-methoxybenzophenone.[2]

Materials:

  • Anisole (1.0 eq)

  • Benzoyl Chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask fitted with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂ or an oil bubbler). Ensure all glassware is completely dry.

  • Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.2 eq) to the reaction flask. Add anhydrous DCM to create a suspension. Cool the flask to 0-5 °C in an ice bath.

  • Reactant Addition: Dissolve benzoyl chloride (1.0 eq) in anhydrous DCM and place it in the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add anisole (1.0 eq), also dissolved in a small amount of anhydrous DCM, dropwise from the addition funnel over 20-30 minutes.

  • Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the flask in an ice bath again. Very cautiously and slowly, pour the reaction mixture over a beaker containing a large amount of crushed ice and a small amount of concentrated HCl to decompose the AlCl₃-ketone complex.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purify the crude mixture using column chromatography on silica gel with a hexane/ethyl acetate eluent system to separate the this compound and 4-methoxybenzophenone isomers.

Visualizations

The following diagrams illustrate the key processes and logical relationships in the synthesis of this compound.

G Reagents Reagent Preparation (Anhydrous Anisole, Benzoyl Chloride, AlCl₃, DCM) Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents->Setup Addition Slow Reagent Addition (0-5 °C) Setup->Addition Reaction Reaction at Room Temp (2-4h, Monitor by TLC) Addition->Reaction Quench Quenching (Ice / aq. HCl) Reaction->Quench Workup Aqueous Workup (Extraction & Washes) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

G start Low Yield Observed q_moisture Were all reagents and glassware anhydrous? start->q_moisture s_moisture Action: Thoroughly dry all glassware. Use fresh anhydrous catalyst and solvents. q_moisture->s_moisture No q_stoich Was catalyst:reagent ratio at least 1.2:1? q_moisture->q_stoich Yes s_moisture->q_stoich s_stoich Action: Recalculate and ensure stoichiometric excess of AlCl₃. q_stoich->s_stoich No q_temp Was temperature controlled during addition (0-5 °C)? q_stoich->q_temp Yes s_stoich->q_temp s_temp Action: Use ice bath and slow addition to prevent side reactions and tarring. q_temp->s_temp No q_time Was reaction monitored to completion by TLC? q_temp->q_time Yes s_temp->q_time s_time Action: Increase reaction time until starting material is consumed. q_time->s_time No end Yield Improved q_time->end Yes s_time->end

Caption: Troubleshooting guide for low reaction yield.

G Anisole Anisole + Benzoyl Chloride + Lewis Acid (AlCl₃) Intermediate Acylium Ion Electrophile [Ph-C≡O]⁺ Anisole->Intermediate Attack Electrophilic Attack on Anisole Ring Intermediate->Attack Ortho Ortho Attack (Sterically Hindered) Attack->Ortho Path A Para Para Attack (Sterically Favored) Attack->Para Path B ProductOrtho This compound (Desired Product) Ortho->ProductOrtho ProductPara 4-Methoxybenzophenone (Major By-product) Para->ProductPara

Caption: Competing pathways for ortho and para isomer formation.

References

Troubleshooting side reactions in the synthesis of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the synthesis of 2-Methoxybenzophenone, primarily via the Friedel-Crafts acylation of anisole with benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield extremely low or non-existent?

There are two primary reasons for a failed Friedel-Crafts acylation:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous (dry) conditions.[1]

  • Insufficient Catalyst: The ketone product (this compound) forms a stable complex with the AlCl₃ catalyst. This complex removes the catalyst from the reaction mixture, preventing it from facilitating further acylation.[1] Therefore, a stoichiometric amount (at least 1.0 equivalent) or a slight excess of the catalyst is required to drive the reaction to completion.[1]

Q2: My primary product is 4-Methoxybenzophenone, not the desired this compound. How can this be corrected?

This is the most common challenge in this synthesis. The methoxy group (-OCH₃) on the anisole ring is an ortho, para-director for electrophilic aromatic substitution. This means the incoming acyl group will be directed to either the 2-position (ortho) or the 4-position (para).

  • Steric Hindrance: The para position is sterically less hindered than the ortho position, which is adjacent to the bulky methoxy group. Consequently, the formation of 4-Methoxybenzophenone is often the thermodynamically favored and major product.[2][3]

  • Improving Ortho-Selectivity: Controlling the reaction temperature is crucial. Running the reaction at lower temperatures (e.g., maintaining it at 0°C) can sometimes favor the kinetically controlled ortho product over the thermodynamically controlled para product.

Q3: What are the likely side products I'm seeing on my TLC or GC-MS analysis?

Besides the starting materials, the most common impurities are:

  • 4-Methoxybenzophenone: The para-substituted isomer, as discussed above.[2][3]

  • Demethylated Products: Under harsh conditions or with excess Lewis acid, the methoxy group of anisole or the product can be cleaved, leading to hydroxybenzophenone impurities.

  • Xanthenones: In related syntheses starting from dihydroxy precursors, xanthenone impurities can form, which are highly colored. While less common in this specific reaction, they can arise from impurities in the starting materials.[4]

Q4: Is polyacylation a significant risk in this synthesis?

No, polyacylation is generally not a concern. The acyl group attached to the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[5][6] This means that once one benzoyl group has been added, the resulting methoxybenzophenone product is significantly less reactive than the starting anisole, effectively preventing a second acylation.[6]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Catalyst (AlCl₃) has been deactivated by water.[1]Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Insufficient Catalyst: The ketone product has complexed with and consumed the catalyst.[1]Use at least a 1:1 molar ratio of AlCl₃ to the limiting reagent. An excess of the catalyst (e.g., 1.1-1.2 equivalents) is often beneficial.[1]
Poor Ortho:Para Isomer Ratio Thermodynamic Control: The reaction conditions favor the formation of the more stable, sterically unhindered 4-methoxybenzophenone.Control the reaction temperature carefully. Start the addition of reagents at 0°C and maintain this temperature for a period before allowing it to warm slowly.[1][7]
Difficult Product Isolation Incomplete Quenching: The aluminum-ketone complex has not been fully hydrolyzed during the workup.Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1] Ensure the mixture is stirred until all solids have dissolved and the layers have separated cleanly.
Oily or Dark-Colored Product Presence of Impurities: Side reactions or impure starting materials have led to colored byproducts.Purify the crude product using column chromatography (silica gel) or recrystallization from a suitable solvent system like methanol/water.[7][8]

Summary of Reaction Conditions

The following table summarizes typical quantitative parameters for the Friedel-Crafts acylation of anisole.

Parameter Value/Condition Notes
Anisole:Benzoyl Chloride Ratio 1.0 : 1.0 - 1.1 equivalentsA slight excess of the acylating agent can be used.
Lewis Catalyst (AlCl₃) Ratio 1.0 - 1.2 equivalentsA stoichiometric amount is necessary to account for complexation with the product.[1]
Solvent Anhydrous Dichloromethane (DCM) or TolueneDCM is common for lower temperature reactions; Toluene can also be used.[1][7]
Temperature 0°C to Room TemperatureInitial addition of reagents is typically performed at 0°C to control the exothermic reaction.[1][7]
Reaction Time 2 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[1][7]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, drying tube

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel. Equip the apparatus with a drying tube or connect it to an inert gas line (N₂ or Ar) to maintain anhydrous conditions.[1]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension at 0°C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and place it in the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or near 0°C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-4 hours.[1] Monitor the reaction's progress using TLC.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[1] This will hydrolyze the aluminum complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with DCM (2-3 times). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

G cluster_reactants Reactants cluster_products Products Anisole Anisole Catalyst AlCl₃ (Lewis Acid) Anisole->Catalyst BenzoylChloride Benzoyl Chloride BenzoylChloride->Catalyst DesiredProduct This compound (Desired Ortho Product) Catalyst->DesiredProduct Ortho Attack (Minor) SideProduct 4-Methoxybenzophenone (Major Para Side Product) Catalyst->SideProduct Para Attack (Major)

Caption: Reaction scheme showing the formation of the desired ortho product and the major para side product.

G start Problem Encountered: Low Yield or Impure Product q1 Is the yield low or zero? start->q1 a1_yes Check for Moisture - Dry glassware & reagents? - Inert atmosphere used? q1->a1_yes Yes q2 Is the main product the 4-methoxy (para) isomer? q1->q2 No a1_sol Ensure Anhydrous Conditions a1_yes->a1_sol a2_yes Check Catalyst Stoichiometry - Used at least 1:1 ratio? a1_sol->a2_yes a2_sol Use Stoichiometric AlCl₃ a2_yes->a2_sol end Purify via Column Chromatography or Recrystallization a2_sol->end a3_yes Para isomer is sterically favored. Consider reaction temperature. q2->a3_yes Yes q2->end No a3_sol Optimize Temperature (Try running at 0°C or lower) a3_yes->a3_sol a3_sol->end

Caption: A logical workflow for troubleshooting common synthesis issues.

G cluster_reactants Reactants cluster_pathways Electrophilic Attack cluster_products Products Anisole Anisole (Ortho/Para Director) Ortho Attack at Ortho Position (Sterically Hindered) Para Attack at Para Position (Sterically Favored) Electrophile Acylium Ion [Ph-C=O]⁺ Electrophile->Ortho Electrophile->Para OrthoProduct This compound Ortho->OrthoProduct ParaProduct 4-Methoxybenzophenone Para->ParaProduct

Caption: Regioselectivity in the Friedel-Crafts acylation of anisole leading to ortho and para isomers.

References

Technical Support Center: Minimizing Byproduct Formation in 2-Methoxybenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxybenzophenone, minimizing byproduct formation is crucial for ensuring product purity and maximizing yield. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide & FAQs

Q1: What are the primary byproducts I should expect when synthesizing this compound via Friedel-Crafts acylation of anisole?

A1: The most common byproduct is the constitutional isomer, 4-Methoxybenzophenone. The methoxy group of anisole is an ortho, para-directing group in electrophilic aromatic substitution, leading to the formation of both isomers. Due to steric hindrance at the ortho position, the para isomer is often the major product under thermodynamic control. Other potential byproducts include diacylated products, where a second benzoyl group is added to the aromatic ring, and unreacted starting materials.

Q2: I am getting a high yield of 4-Methoxybenzophenone. How can I improve the selectivity for the desired this compound isomer?

A2: Increasing the ortho selectivity in the Friedel-Crafts acylation of anisole requires careful control of reaction conditions to favor kinetic control over thermodynamic control. Key strategies include:

  • Choice of Lewis Acid: Milder Lewis acids can favor the formation of the ortho product. While strong Lewis acids like AlCl₃ are commonly used, they can promote isomerization to the more stable para product. Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or zeolites.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the ortho isomer. Running the reaction at 0°C or even lower can significantly improve the ortho/para ratio.

  • Solvent Selection: The choice of solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often employed. The optimal solvent may need to be determined empirically for your specific setup.

Q3: My reaction is suffering from low overall yield. What are the likely causes and how can I address them?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure that the stoichiometry of your reactants and catalyst is correct. The reaction may require a longer reaction time or a slight excess of the acylating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Catalyst Deactivation: Lewis acid catalysts are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid.

  • Product Complexation: The ketone product can form a complex with the Lewis acid, which may require a stoichiometric amount of the catalyst. During workup, this complex needs to be effectively hydrolyzed to liberate the product.

Q4: How can I prevent the formation of diacylated byproducts?

A4: Diacylation occurs when the product, this compound, undergoes a second Friedel-Crafts acylation. To minimize this:

  • Control Stoichiometry: Use a molar ratio of anisole to benzoyl chloride that is close to 1:1 or with a slight excess of anisole. A large excess of the acylating agent (benzoyl chloride) will increase the likelihood of diacylation.

  • Order of Addition: Adding the benzoyl chloride slowly to the mixture of anisole and Lewis acid can help to maintain a low concentration of the acylating agent, thus disfavoring diacylation.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the impact of different reaction parameters on the yield and regioselectivity of the Friedel-Crafts acylation of anisole with benzoyl chloride.

ParameterCondition ACondition BExpected Outcome on this compound Yield
Lewis Acid AlCl₃ (strong)ZnCl₂ (mild)Milder Lewis acids like ZnCl₂ can increase the ratio of ortho to para product, though the overall yield might be slightly lower compared to AlCl₃.
Temperature 25°C (Room Temp)0°CLowering the temperature significantly favors the formation of the kinetically controlled ortho product (this compound) over the thermodynamically favored para isomer.
Solvent DichloromethaneCarbon DisulfideNon-polar solvents like carbon disulfide can enhance ortho selectivity in some cases.
Anisole:Benzoyl Chloride Ratio 1:1.21.2:1An excess of anisole can help to minimize the formation of diacylated byproducts.

Experimental Protocols

Detailed Methodology for the Selective Synthesis of this compound

This protocol is designed to maximize the yield of this compound by favoring ortho-acylation.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Carbon Disulfide (CS₂)

  • Ice-salt bath

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, add anhydrous zinc chloride (1.1 equivalents) and anhydrous carbon disulfide. Cool the mixture to -10°C using an ice-salt bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous carbon disulfide.

  • Slow Addition: Add the solution from the dropping funnel to the cooled, stirred suspension of zinc chloride in carbon disulfide dropwise over a period of 1-2 hours. Maintain the reaction temperature at -10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at -10°C for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with small portions of carbon disulfide.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 4-Methoxybenzophenone isomer and other impurities.

Mandatory Visualizations

signaling_pathway cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_products Products Anisole Anisole Product This compound (Desired Ortho Product) Anisole->Product Byproduct 4-Methoxybenzophenone (Para Isomer) Anisole->Byproduct BenzoylChloride Benzoyl Chloride BenzoylChloride->Product BenzoylChloride->Byproduct LewisAcid Lewis Acid LewisAcid->Product LewisAcid->Byproduct LowTemp Low Temperature LowTemp->Product Favors MildCatalyst Mild Lewis Acid MildCatalyst->Product Favors NonpolarSolvent Non-polar Solvent NonpolarSolvent->Product Favors

Caption: Signaling pathway for selective this compound synthesis.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup cooling Cool to -10°C setup->cooling addition Slow Addition of Anisole & Benzoyl Chloride cooling->addition reaction Stir at -10°C (Monitor by TLC) addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Pure this compound purification->end

Caption: Experimental workflow for minimizing byproduct formation.

logical_relationship condition Reaction Condition kinetic Kinetic Control condition->kinetic Low Temperature, Mild Catalyst thermodynamic Thermodynamic Control condition->thermodynamic High Temperature, Strong Catalyst ortho Ortho Product (this compound) kinetic->ortho Favored para Para Product (4-Methoxybenzophenone) thermodynamic->para Favored

Caption: Logical relationship between reaction control and product outcome.

Technical Support Center: Optimizing Triplet Energy Transfer with 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 2-Methoxybenzophenone as a photosensitizer for triplet energy transfer. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you optimize your photosensitized reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a triplet photosensitizer?

A1: this compound is an aromatic ketone that, upon absorption of UV light, can efficiently form an excited triplet state. This triplet state can then transfer its energy to a substrate molecule, promoting it to its triplet state, which can then undergo a desired chemical reaction. It is used because, like other benzophenones, it typically has a high intersystem crossing (ISC) quantum yield, meaning it efficiently converts the absorbed light energy into the desired triplet state energy.

Q2: What is the mechanism of triplet energy transfer with this compound?

A2: The process begins with the absorption of a photon by this compound (the sensitizer, S), promoting it to an excited singlet state (¹S). This is followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (³S). The triplet sensitizer can then interact with a ground state acceptor molecule (A) and transfer its energy, resulting in the ground state sensitizer and an excited triplet state acceptor (³A*). This process is known as triplet-triplet energy transfer.

Q3: What are the key photophysical properties of this compound to consider?

A3: The most important properties are its absorption spectrum, triplet energy (ET), intersystem crossing quantum yield (ΦISC), and triplet lifetime (τT). The absorption spectrum dictates the required wavelength of light for excitation. The triplet energy must be higher than that of the acceptor molecule for efficient energy transfer. A high ΦISC ensures efficient formation of the sensitizer's triplet state, and a sufficiently long τT allows for interaction with the acceptor.

Q4: How does the solvent affect the efficiency of triplet energy transfer?

A4: The solvent can influence the energy levels of the excited states of this compound and its triplet lifetime. Protic solvents, for example, can engage in hydrogen bonding with the carbonyl group, which can affect the rate of intersystem crossing.[1] Solvent polarity can also play a role in the stability of the excited states. It is crucial to choose a solvent that dissolves all reactants and does not quench the triplet state of the sensitizer or the acceptor.

Experimental Protocols

General Protocol for a Photosensitized Reaction

This protocol provides a general framework for a photosensitized reaction using this compound. The specific concentrations, reaction time, and workup procedure will need to be optimized for each specific reaction.

  • Reactant Preparation : Dissolve the substrate and this compound in an appropriate solvent in a reaction vessel made of a material that is transparent to the desired wavelength of UV light (e.g., quartz or borosilicate glass). The concentration of the sensitizer is typically lower than that of the substrate.

  • Degassing : It is critical to remove dissolved oxygen from the reaction mixture as oxygen is an efficient quencher of triplet states. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Irradiation : Irradiate the reaction mixture with a UV lamp that emits at a wavelength strongly absorbed by this compound but minimally by the substrate to avoid direct excitation of the substrate. The reaction should be maintained at a constant temperature, often using a cooling bath.

  • Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification : Once the reaction is complete, remove the solvent under reduced pressure. The product can then be purified from the residual sensitizer and any byproducts, typically by column chromatography.

Data Presentation

CompoundSubstituentsQuantum Yield (Φ) of Photoreduction
BenzophenoneUnsubstituted~0.3 - 1.0
4,4'-Dimethoxybenzophenone4,4'-OCH₃Lower than benzophenone
4,4'-Bis(trifluoromethyl)benzophenone4,4'-CF₃Higher than benzophenone
This compound 2-OCH₃ Data not readily available

Table 1: Comparative Quantum Yields of Photoreduction for Benzophenone Derivatives in Isopropanol. The quantum yield is a measure of the efficiency of the photochemical process.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inefficient Light Source Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound. Check the age and output of the lamp.
Incorrect Wavelength Use a filter to select for a wavelength that excites the sensitizer but not the substrate.
Oxygen Quenching Improve the degassing procedure (increase bubbling time or perform more freeze-pump-thaw cycles).
Low Sensitizer Concentration Increase the concentration of this compound incrementally.
Inappropriate Solvent Test a range of solvents with different polarities. Ensure the solvent does not quench the triplet state.
Triplet Energy Mismatch The triplet energy of this compound may be lower than the acceptor. Consider a sensitizer with higher triplet energy.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Direct Excitation of Substrate Use a filter to ensure only the sensitizer is being excited.
Reaction of Sensitizer Benzophenones can sometimes undergo side reactions. Lowering the sensitizer concentration or reaction temperature may help.
Product Photodegradation Monitor the reaction over time. If product concentration decreases after reaching a maximum, shorten the irradiation time.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, avoid solvents that can act as hydrogen donors if that is not the desired reaction pathway.

Issue 3: Inconsistent Results

Possible Cause Troubleshooting Step
Fluctuations in Lamp Output Allow the lamp to warm up completely before starting the reaction. Monitor the lamp output if possible.
Inconsistent Degassing Standardize the degassing procedure for all experiments.
Temperature Variations Use a temperature-controlled bath to maintain a constant reaction temperature.
Impure Reagents Ensure the purity of the sensitizer, substrate, and solvent. Impurities can act as quenchers.

Visualizations

Triplet_Energy_Transfer cluster_sensitizer This compound (Sensitizer) S0 S₀ (Ground State) S1 ¹S* (Singlet Excited State) S0->S1 Light Absorption (hν) T1_S ³S* (Triplet Excited State) S1->T1_S Intersystem Crossing (ISC) T1_S->S0 Phosphorescence / Non-radiative decay A0 A (Ground State) T1_S->A0 T1_A ³A* (Triplet Excited State) Product Product T1_A->Product

Caption: Mechanism of triplet energy transfer from this compound.

Experimental_Workflow prep 1. Prepare Reactants (Substrate, Sensitizer, Solvent) degas 2. Degas Reaction Mixture (N₂ or Ar bubbling / Freeze-Pump-Thaw) prep->degas irradiate 3. Irradiate with UV Lamp (Constant Temperature) degas->irradiate monitor 4. Monitor Reaction Progress (TLC, GC, NMR) irradiate->monitor monitor->irradiate Incomplete workup 5. Workup and Purification (Solvent Removal, Chromatography) monitor->workup Reaction Complete analyze 6. Analyze Product workup->analyze

Caption: General workflow for a photosensitized experiment.

Troubleshooting_Logic start Low/No Product Yield? check_light Check Light Source & Wavelength start->check_light Yes side_products Side Products Formed? start->side_products No check_degas Improve Degassing check_light->check_degas check_conc Optimize Sensitizer Concentration check_degas->check_conc check_solvent Change Solvent check_conc->check_solvent fail Issue Persists check_solvent->fail filter_light Use Wavelength Filter side_products->filter_light Yes success Yield Improved side_products->success No adjust_conditions Adjust Temp. or Concentration filter_light->adjust_conditions adjust_conditions->success

Caption: Troubleshooting decision tree for photosensitized reactions.

References

Technical Support Center: Enhancing the Photochemical Stability of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving the photochemical stability of 2-Methoxybenzophenone (also known as Oxybenzone or Benzophenone-3).

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Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific problems you may encounter.

General Photostability Issues

Q1: My this compound solution is degrading faster than expected in my control experiment. What could be the cause?

A1: Several factors could be contributing to the accelerated degradation:

  • Solvent Effects: The type of solvent can significantly influence the rate of photodegradation. Polar solvents may facilitate different degradation pathways compared to non-polar solvents.

  • Presence of Impurities: Impurities in the solvent or the this compound sample itself can act as photosensitizers, accelerating degradation.[1]

  • Inadequate Dark Control: Ensure your dark control is completely shielded from light.[1] Inadequate wrapping (e.g., with non-opaque materials) can lead to partial light exposure and subsequent degradation.

  • Thermal Degradation: If your light source generates significant heat, your sample may be undergoing thermal degradation in addition to photodegradation. Always run a dark control at the same temperature to isolate photolytic effects.[1][2]

Q2: I am observing the formation of unexpected degradation products. How can I identify them?

A2: The formation of unexpected products can be due to secondary photochemical reactions or interactions with other components in your formulation. To identify these products, consider the following:

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry is a powerful technique for the structural elucidation of unknown degradation products.

  • Forced Degradation Studies: Conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) can help generate and identify potential degradation products, providing a more complete picture of the degradation profile.[3][4]

Formulation-Specific Problems

Q3: I've added an antioxidant to my formulation containing this compound, but the photostability has not improved, or has even worsened. Why is this happening?

A3: The interaction between antioxidants and UV absorbers can be complex, leading to synergistic, additive, or even antagonistic effects.

  • Antagonistic Effects: Some antioxidants can interfere with the energy dissipation mechanism of this compound or may themselves degrade into pro-oxidant species upon UV exposure. The specific chemical structures of both the antioxidant and the UV absorber, as well as their relative concentrations, play a crucial role.

  • Pro-oxidant Activity: Under certain conditions (e.g., high concentrations, presence of metal ions), some antioxidants can exhibit pro-oxidant activity, accelerating degradation.

Q4: Can combining this compound with other UV filters enhance its stability?

A4: Yes, combining UV filters can lead to enhanced photostability through synergistic effects. For instance, Octocrylene has been shown to improve the photostability of other UV filters like Avobenzone and Octyl Methoxycinnamate when formulated with this compound.[5] This is often due to energy transfer mechanisms where the more stable filter helps to dissipate the energy absorbed by the less stable one. However, incompatible combinations can also lead to accelerated degradation.[6]

Analytical Challenges (HPLC)

Q5: I am having trouble with peak tailing for this compound or its degradation products in my HPLC analysis.

A5: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Using a highly deactivated, end-capped column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your analytes, it can lead to inconsistent ionization and peak tailing. Adjusting the pH to be at least 2 units away from the pKa is recommended.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[7]

Q6: I am observing ghost peaks in my chromatogram during a gradient elution.

A6: Ghost peaks in gradient HPLC are often due to impurities in the mobile phase or carryover from previous injections.

  • Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the weaker solvent can accumulate on the column and elute as the gradient strength increases.

  • Sample Carryover: Inadequate washing of the injector between runs can lead to carryover. Implement a robust needle wash procedure.

Q7: My retention times are shifting from one run to the next.

A7: Retention time variability can be caused by:

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the composition and affect retention times.

  • Column Temperature: Fluctuations in column temperature can cause shifts in retention. Using a column oven is crucial for reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

Quantitative Data Summary

Table 1: Photodegradation Half-life (t½) of this compound and Other Benzophenone Derivatives

CompoundCommon NameSubstituentsHalf-life (t½) in hoursExperimental ConditionsReference
Benzophenone-1BP-12,4-DihydroxyReadily degrades (<24 h)UV radiation[8]
This compound BP-3 / Oxybenzone 2-Hydroxy-4-methoxy 17 - 99 Medium pressure UV lamp in various water matrices [8][9]
Benzophenone-4BP-4 / Sulisobenzone2-Hydroxy-4-methoxy-5-sulfonic acid17 - 99Medium pressure UV lamp in various water matrices[8]
Unsubstituted BenzophenoneBPNone17 - 99Medium pressure UV lamp in various water matrices[8]

Table 2: Photostability of UV Filter Combinations Including this compound (% Remaining After Irradiation)

Data synthesized from a comparative study on different sunscreen formulations.

Formulation Components% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
Formulation 1: Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl Salicylate (OS)
OMC959288
BP-3989694
OS999897
Formulation 3: Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octocrylene (OC)
OMC979593
BP-3999897
OC1009999

Note: The results indicate that the combination with Octocrylene (Formulation 3) shows a slightly better photostability for this compound (BP-3) compared to the combination with Octyl Salicylate (Formulation 1).[5]

Detailed Experimental Protocols

Protocol 1: General Photostability Testing of this compound (ICH Q1B Guideline)

This protocol outlines a general procedure for assessing the photostability of this compound in solution, based on the ICH Q1B guideline.[10]

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a formulation vehicle) at a known concentration.
  • Use chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials).
  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it completely from light.[1]

2. Light Exposure:

  • Place the test and dark control samples in a photostability chamber.
  • Expose the samples to a light source that provides a combination of visible and UV light. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
  • The light source should have an output similar to the D65/ID65 emission standard or a cool white fluorescent lamp and a near-UV lamp.

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots from the exposed and dark control samples.
  • Analyze the concentration of this compound remaining in each sample using a validated stability-indicating HPLC method (see Protocol 3).
  • Monitor for the appearance of any degradation products.

4. Data Evaluation:

  • Compare the results from the exposed sample to those of the dark control to differentiate between photolytic and thermal degradation.
  • Calculate the percentage of degradation of this compound over time.

Protocol 2: Forced Degradation Study (Acid/Base Hydrolysis, Oxidation, Thermal, and Photolytic Stress)

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[3][4]

1. Acid Hydrolysis:

  • Reflux a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Neutralize the samples before HPLC analysis.

2. Base Hydrolysis:

  • Reflux a solution of this compound in 0.1 M NaOH at 60°C for a specified period.
  • Neutralize the samples before HPLC analysis.

3. Oxidative Degradation:

  • Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.[3]
  • Protect the samples from light during the experiment.

4. Thermal Degradation:

  • Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) in a calibrated oven.
  • Include samples at both low and high humidity if studying the solid state.

5. Photolytic Degradation:

  • Follow the procedure outlined in Protocol 1, potentially using higher intensity light to accelerate degradation.

Analysis:

  • For each stress condition, analyze the samples at various time points using a validated HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 3: HPLC Analysis of this compound and Its Photodegradation Products

This is a general reversed-phase HPLC method suitable for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (around 288 nm) and also at other wavelengths to detect degradation products that may have different absorption maxima. A PDA detector is highly recommended for this purpose.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the samples from the photostability or forced degradation studies with the initial mobile phase composition to an appropriate concentration within the linear range of the method.

Visualized Pathways and Workflows

Photochemical_Degradation_Pathways MBP This compound (Ground State) MBP_excited Excited State (Singlet/Triplet) MBP->MBP_excited UV Light (hν) MBP_excited->MBP Energy Dissipation (Heat) Hydroxylated_Derivatives Hydroxylated Derivatives MBP_excited->Hydroxylated_Derivatives Reaction with •OH Radical_Intermediates Radical Intermediates MBP_excited->Radical_Intermediates Intersystem Crossing & H-Abstraction Deg_Products Degradation Products Benzoic_Acid Benzoic Acid Deg_Products->Benzoic_Acid Benzaldehyde Benzaldehyde Deg_Products->Benzaldehyde Radical_Intermediates->Deg_Products

Caption: Photochemical degradation pathways of this compound.

Experimental_Workflow_Photostability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation Prep_Sample Prepare Sample Solution Expose_Light Expose to Light Source (ICH Q1B) Prep_Sample->Expose_Light Prep_Dark_Control Prepare Dark Control Prep_Dark_Control->Expose_Light Take_Aliquots Take Aliquots at Time Points Expose_Light->Take_Aliquots HPLC_Analysis HPLC Analysis Take_Aliquots->HPLC_Analysis Compare_Data Compare Exposed vs. Dark Control HPLC_Analysis->Compare_Data Assess_Stability Assess Photostability Compare_Data->Assess_Stability

Caption: Experimental workflow for photostability testing.

HPLC_Troubleshooting_Workflow cluster_peak_solutions Peak Shape Solutions cluster_retention_solutions Retention Time Solutions cluster_baseline_solutions Baseline Solutions Start HPLC Problem Observed Check_Peak_Shape Peak Shape Issue? (Tailing, Fronting) Start->Check_Peak_Shape Check_Retention Retention Time Issue? (Shifting) Check_Peak_Shape->Check_Retention No Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH Yes Check_Baseline Baseline Issue? (Drift, Ghost Peaks) Check_Retention->Check_Baseline No Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Retention->Prepare_Fresh_MP Yes End Problem Resolved Check_Baseline->End No Use_HPLC_Solvents Use High-Purity Solvents Check_Baseline->Use_HPLC_Solvents Yes Check_Column Check Column Condition Adjust_pH->Check_Column Dilute_Sample Dilute Sample Check_Column->Dilute_Sample Dilute_Sample->End Equilibrate_Column Ensure Column Equilibration Prepare_Fresh_MP->Equilibrate_Column Check_Temp Check Column Temperature Equilibrate_Column->Check_Temp Check_Temp->End Clean_Injector Clean Injector Port Use_HPLC_Solvents->Clean_Injector Clean_Injector->End

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Purification of 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Methoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. The most common method is the Friedel-Crafts acylation of anisole with benzoyl chloride. Potential impurities from this synthesis include:

  • Isomeric Byproducts: The primary isomeric impurity is 4-Methoxybenzophenone, formed due to competing acylation at the para-position of anisole.[1][2] The ortho-isomer (this compound) is generally less favored due to steric hindrance.

  • Unreacted Starting Materials: Residual anisole and benzoyl chloride may be present in the crude product.

  • Polysubstituted Products: Although less common, diacylated products can form under certain reaction conditions.

  • Solvent and Catalyst Residues: Depending on the work-up procedure, residual solvent and catalyst (e.g., aluminum chloride) may be present.

Q2: How can I remove unreacted starting materials after synthesis?

A2: Unreacted starting materials can often be removed through a combination of techniques:

  • Aqueous Work-up: Washing the organic layer containing the crude product with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities and residual catalyst. Subsequent washes with water and brine will help remove water-soluble impurities.[3]

  • Distillation: If the starting materials are significantly more volatile than this compound, they can be removed by distillation under reduced pressure.

  • Column Chromatography: This is a highly effective method for separating the product from both starting materials and other impurities.

Q3: What is a suitable recrystallization solvent for this compound?

A3: While specific data for this compound is not abundant in the provided search results, general principles of recrystallization can be applied. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzophenone derivatives, common solvent systems include:

  • Ethanol or Methanol: These are often good starting points for recrystallization of moderately polar compounds.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexane) can be effective.[4][5] The "poor" solvent is added gradually to the hot, saturated solution of the compound in the "good" solvent until the solution becomes slightly cloudy, then allowed to cool slowly.

Q4: I am having trouble getting my this compound to crystallize. What should I do?

A4: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure this compound to the supersaturated solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation points.

  • Optimize Solvent System: The concentration of your solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If using a mixed solvent system, you may need to adjust the ratio of the two solvents.

  • Purity: Highly impure samples may be difficult to crystallize and can sometimes "oil out." Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Steps
Oiling Out (Product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.- Use a lower-boiling point solvent. - Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low Recovery Too much solvent was used. The product is significantly soluble in the cold solvent. The crystals were not washed with ice-cold solvent.- Reduce the amount of solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Poor Purity After Recrystallization The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent is not effective at leaving impurities in the mother liquor.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a mixed solvent system.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of this compound and 4-Methoxybenzophenone The polarity of the mobile phase is too high. The column is overloaded.- Decrease the polarity of the eluent. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) is recommended.[6][7] - Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (Low Retention) The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute from the Column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Streaking or Tailing of the Product Band The sample was not loaded in a concentrated band. The column was not packed properly.- Dissolve the sample in a minimal amount of the mobile phase or a volatile solvent before loading. - Ensure the column is packed uniformly without any cracks or channels.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

General Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the purification of benzophenone derivatives.[6]

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Purity and Yield Data from Representative Purification Protocols for Benzophenone Derivatives

Purification MethodStarting MaterialPurity AchievedYieldReference
Washing and Concentration2,4-dihydroxybenzophenone98%90%[8]
Washing and Concentration2,4-dihydroxybenzophenone98%88%[8]
Washing with WaterCrude 2-hydroxy-4-methoxybenzophenone>98.0%High[9]
Distillation and RecrystallizationCrude 2-hydroxy-4-methoxybenzophenone>99.9%High[10]

Note: The data presented is for closely related benzophenone derivatives and should be used as a general guide. Actual yields and purities for this compound may vary depending on the specific experimental conditions.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Check_Solubility Check Solubility & Solvent Volume Low_Yield->Check_Solubility Optimize_Cooling Optimize Cooling Rate Low_Purity->Optimize_Cooling Check_Column_Packing Check Column Packing & Loading Low_Purity->Check_Column_Packing Optimize_Mobile_Phase Optimize Mobile Phase Polarity Low_Purity->Optimize_Mobile_Phase Solution1 Adjust Solvent Volume Check_Solubility->Solution1 Solution2 Slow Cooling Optimize_Cooling->Solution2 Solution3 Repack Column/Reload Sample Check_Column_Packing->Solution3 Solution4 Run Gradient Elution Optimize_Mobile_Phase->Solution4

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Scaling Up Photochemical Reactions Involving 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up photochemical reactions involving 2-Methoxybenzophenone (also known as Benzophenone-3 or Oxybenzone).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in photochemical reactions? A1: 2-Hydroxy-4-methoxybenzophenone, often referred to as Oxybenzone or Benzophenone-3, is a widely used ultraviolet (UV) filter and photosensitizer.[1][2][3] In photochemical reactions, it absorbs UV light and transfers the energy to other molecules, initiating a chemical reaction without being consumed itself in the ideal process.[4] It is particularly useful for reactions requiring triplet sensitization.

Q2: What are the primary challenges when scaling up photochemical reactions? A2: The main challenges stem from the nature of light as a reagent. Key difficulties include ensuring uniform light distribution throughout a larger reaction volume (the "light penetration" problem), managing heat generated by high-intensity lamps, potential for increased byproduct formation due to non-uniform conditions, and accurately controlling reaction parameters for consistent results.[5][6][7] Transitioning from small-scale batch reactors to larger-scale continuous flow systems often presents the most viable solution but requires careful optimization.[5][8]

Q3: Should I scale up my reaction in a batch or flow reactor? A3: While initial lab-scale experiments are often done in batch (e.g., round-bottom flasks), scaling up photochemical reactions in batch is notoriously difficult.[6][9] As reactor size increases, the path length for light becomes longer, leading to a "dark zone" where the reaction does not occur, reducing efficiency and promoting side reactions.[5] Continuous flow reactors, such as those with small-diameter tubing (capillary reactors) or microchannels, are generally preferred for scale-up as they maintain a short light path length, ensuring uniform irradiation and better process control.[5][10]

Q4: How do I choose the right light source for my scaled-up reaction? A4: The choice of light source is critical and depends on the specific wavelength required to excite this compound (which absorbs up to 400 nm).[1] For scale-up, high-intensity sources like medium-pressure mercury lamps or high-power LEDs are common.[11] LEDs offer advantages such as specific wavelength emission, better energy efficiency, and lower heat output compared to traditional lamps.[11] The light source's geometry and its integration with the reactor are crucial for maximizing photon capture.[12]

Q5: What safety precautions are essential when working with scaled-up photochemical reactions? A5: Safety is paramount. Key precautions include:

  • UV Radiation Protection: High-intensity UV sources can cause severe skin and eye damage.[11][13] Ensure the reactor is properly shielded, and all personnel wear appropriate personal protective equipment (PPE), including UV-blocking goggles.[13]

  • Thermal Management: High-power lamps generate significant heat, which can lead to thermal runaway reactions if not controlled.[14][15] Implement an active cooling system and monitor the internal reaction temperature closely.[11][14]

  • Ventilation: Operate all equipment inside a laboratory fume hood to handle chemical vapors and any ozone generated by UV lamps.[11][13]

  • Emergency Procedures: Establish clear emergency shutdown procedures and ensure fire extinguishers rated for electrical equipment are accessible.[11]

Troubleshooting Guide

Problem 1: Reaction yield or efficiency drops significantly after scaling up.

  • Possible Cause A: Poor Light Penetration.

    • Question: Are you using a large-volume batch reactor?

    • Answer: In large batch reactors, the outer layers of the reaction mixture absorb most of the light, leaving the inner volume unreacted.[6] This is a primary reason for decreased efficiency.

    • Solution: Switch to a continuous flow reactor setup. The small dimensions of micro- or milli-flow reactors ensure homogenous irradiation across the entire reactor volume.[5] If you must use a batch reactor, ensure vigorous mixing to cycle the mixture into the irradiated zone, though this is often insufficient for large volumes.

  • Possible Cause B: Mass Transport Limitations.

    • Question: Is your reaction mixture viscous or does it contain a suspension?

    • Answer: Inadequate mixing can lead to localized "hot spots" of high reactivity and other areas of low reactivity, reducing overall yield.[16] This is especially true in laminar flow conditions where mixing is inherently poor.[16]

    • Solution: Enhance mixing by using static mixers within your flow reactor or by employing reactor designs that induce turbulence, such as a spinning disk reactor.[16][17]

  • Possible Cause C: Photon Limitation.

    • Question: Have you maintained the photon-to-reactant ratio?

    • Answer: A common scale-up strategy is to keep the ratio of photons to reactant molecules constant.[18] If you increase the volume and flow rate without proportionally increasing the light intensity or irradiated surface area, the reaction becomes "photon-limited," leading to lower conversion.

    • Solution: Characterize your light source's photon flux using chemical actinometry.[5] Ensure that as you scale up the volume, you also scale up the total photon flux by using more powerful lamps or a larger irradiated area.[18]

Problem 2: Increased formation of unknown byproducts at a larger scale.

  • Possible Cause A: Over-irradiation or Photodegradation.

    • Question: Is the residence time in the reactor optimized for the higher light intensity?

    • Answer: At larger scales, more intense light sources are often used. If the residence time is too long, the desired product can absorb photons and degrade into byproducts.[11] Similarly, this compound itself can photodegrade under prolonged or intense irradiation.[4]

    • Solution: Re-optimize the residence time (or reaction time in batch) for the new scale. It may need to be shortened. Consider using a filter to cut off shorter, more damaging wavelengths if they are not necessary for the reaction.

  • Possible Cause B: Temperature Gradients.

    • Question: Is your cooling system adequate for the scaled-up reactor and lamp?

    • Answer: Inefficient heat removal can create temperature gradients within the reactor, leading to thermal side reactions that were not significant at the smaller scale.[15]

    • Solution: Implement a more robust cooling system, such as a cooling jacket with a high flow of coolant.[11] Always monitor the temperature from inside the reaction mixture, not externally.[14]

Problem 3: The reaction is not proceeding to completion.

  • Possible Cause A: Insufficient Light Intensity or Incorrect Wavelength.

    • Question: Did you change the light source or reactor material during scale-up?

    • Answer: Different materials have different transmittances. For example, borosilicate glass has poor transmittance for short-wavelength UV, whereas fused silica is much better.[17] If you switched to a material that absorbs your required wavelength, the reaction will be starved of photons.

    • Solution: Verify the spectral output of your lamp and the transmittance of your reactor material at the desired wavelength. Ensure the lamp is powerful enough for the new volume.

  • Possible Cause B: Degassing and Oxygen Inhibition.

    • Question: Is your reaction sensitive to oxygen?

    • Answer: Many photochemical reactions, particularly those proceeding through a triplet state, are quenched by molecular oxygen.[11] Inadequate degassing of a larger volume of solvent and reagents can leave enough dissolved oxygen to inhibit the reaction.

    • Solution: Ensure thorough degassing of all solvents and starting materials before the reaction. Maintain a steady purge of an inert gas like nitrogen or argon throughout the process.[11]

Troubleshooting Workflow

G start Problem: Low Yield / Incomplete Reaction check_light Is light reaching the entire reaction volume? start->check_light check_temp Is the internal temperature stable and optimal? start->check_temp check_reagents Are reagents properly degassed and pure? start->check_reagents sol_flow Solution: Switch to a continuous flow reactor to reduce light path. check_light->sol_flow No (Batch Reactor) sol_mixing Solution: Improve mixing (e.g., static mixers) to address mass transport. check_light->sol_mixing No (Poor Mixing) sol_intensity Solution: Increase light intensity or irradiated area. Verify reactor material transmittance. check_light->sol_intensity Yes, but still fails sol_cooling Solution: Improve cooling system. Monitor internal temperature. check_temp->sol_cooling No sol_degas Solution: Implement rigorous degassing with N2/Ar purge. check_reagents->sol_degas No check_byproducts Problem: High Byproduct Formation check_res_time Is residence time / reaction time optimized? check_byproducts->check_res_time check_hot_spots Are there signs of localized overheating? check_byproducts->check_hot_spots sol_time Solution: Re-optimize residence time. Product may be photodegrading. check_res_time->sol_time No check_hot_spots->sol_cooling Yes

Caption: A decision tree for troubleshooting common issues in scaling photochemical reactions.

Data Presentation

Table 1: Comparison of Scale-Up Strategies for Photochemical Reactions
ParameterLab-Scale Batch (50 mL)Scaled-Up Batch (5 L)Scaled-Up Flow (5 L volume)
Reactor Type Round-bottom flaskJacketed glass vesselCoiled PFA Tubing (Numbering-up)[5]
Light Source 150 W Medium-Pressure Hg1000 W Medium-Pressure Hg4x 250W Blue LED arrays
Typical Yield 95%26%[6]92%
Reaction Time 2 hours12 hours35 minutes (residence time)[9]
Productivity ~1 g/hr~0.3 g/hr~1.9 g/hr[9]
Temp. Control +/- 2 °C+/- 5 °C (with gradients)+/- 0.5 °C
Key Challenge N/APoor light penetration, hot spots[6][14]Potential for blockages, pressure drop
Table 2: Example Reaction Parameters for Synthesis of 2-Hydroxy-4-methoxybenzophenone

The following data is adapted from a patented process for the synthesis of the title compound, illustrating typical industrial reaction conditions.[19]

ParameterValue
Starting Material 2,4-dihydroxybenzophenone (21.4 g)
Reagents Sodium hydroxide solution (20g, 20 wt%), Chloromethane (100ml, 1.0M)
Solvent Chlorobenzene (100 ml)
Catalyst Tetrabutylammonium chloride (0.28 g)
Reactor Type Autoclave (High-Pressure Kettle)
Temperature 100 °C
Pressure 0.3 MPa
Reaction Time 2 hours
Reported Yield 90%
Reported Purity 98%

Experimental Protocols

Protocol 1: Lab-Scale [2+2] Photocycloaddition using this compound

This protocol describes a generic photosensitized [2+2] cycloaddition on a laboratory scale.

Materials:

  • Substrate A (e.g., an enone)

  • Substrate B (e.g., an alkene)

  • 2-Hydroxy-4-methoxybenzophenone (Photosensitizer, 0.1 eq)

  • Anhydrous, degassed solvent (e.g., Acetone or Benzene)

  • 50 mL quartz reaction vessel with gas inlet/outlet and magnetic stir bar

Procedure:

  • Oven-dry all glassware and allow to cool under an inert atmosphere.

  • To the quartz vessel, add the enone, alkene, and 2-Hydroxy-4-methoxybenzophenone.

  • Add the anhydrous solvent (concentration typically 0.1 M).[14]

  • Seal the vessel and degas the solution for 30 minutes by bubbling argon or nitrogen through it.

  • Place the vessel in a photoreactor equipped with a medium-pressure mercury lamp and a cooling fan or water jacket to maintain room temperature.[11]

  • Irradiate the stirred solution for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to separate the product from unreacted starting materials and the sensitizer.

Protocol 2: Scaled-Up Continuous Flow Protocol

This protocol describes the scale-up of the previous reaction using a continuous flow setup.

Equipment:

  • HPLC pump for reagent delivery

  • PFA tubing (e.g., 1.6 mm ID) coiled around a water-cooled glass condenser.[12]

  • High-power LED array (e.g., 365 nm) positioned to irradiate the coiled tubing.

  • Back-pressure regulator.

  • Collection vessel.

Procedure:

  • Prepare a stock solution of the enone, alkene, and 2-Hydroxy-4-methoxybenzophenone in the degassed solvent at the optimized concentration.

  • Assemble the flow reactor by coiling the PFA tubing around the cooling jacket. Place the LED light source as close as possible to the tubing to maximize light capture.[12]

  • Start the flow of coolant through the jacket to maintain the desired temperature (e.g., 25 °C).

  • Pump the stock solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 60 mL reactor volume and a 30-minute residence time, the flow rate would be 2 mL/min).

  • Turn on the LED light source once the system is filled with the reaction mixture.

  • Use a back-pressure regulator to maintain a constant pressure and prevent solvent outgassing.

  • Collect the product stream from the reactor outlet.

  • Once the run is complete, pump pure solvent through the system to clean it.

  • Combine the collected product fractions and purify as described in the lab-scale protocol. This setup can achieve productivities of several grams per hour.[9]

Scale-Up Workflow Diagram

G cluster_0 Phase 1: Lab-Scale Optimization cluster_1 Phase 2: Transition to Flow cluster_2 Phase 3: Production Scale-Up lab_opt 1. Small-Scale Batch Reaction (mg scale) param_opt 2. Optimize Parameters: - Concentration - Temp - Wavelength - Quantum Yield [14] lab_opt->param_opt flow_setup 3. Design Pilot Flow Reactor (e.g., Capillary/Tubing) param_opt->flow_setup Optimized Conditions res_time_opt 4. Optimize Flow Rate & Residence Time flow_setup->res_time_opt scale_strategy 5. Choose Scale-Up Strategy: - Numbering-up (Parallel Reactors) - Sizing-up (Longer/Wider Reactor) [3] res_time_opt->scale_strategy Validated Flow Protocol production 6. Continuous Production Run (kg/day scale) [2] scale_strategy->production

References

Best practices for handling and storing 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxybenzophenone

Disclaimer: This guide focuses on the best practices for handling and storing this compound. Due to the limited availability of specific experimental troubleshooting data for this compound, this guide also includes principles and practices derived from the closely related and more extensively documented compound, 2-Hydroxy-4-methoxybenzophenone (also known as Oxybenzone or Benzophenone-3). Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product in use and perform stability tests for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder?

A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is important to keep it away from incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[1]

Q2: What are the primary safety precautions I should take when handling this compound?

A: When handling this compound, you should wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1][2]

Q3: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation)?

A:

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing. If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical aid.[1]

  • Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

Q4: Is this compound light-sensitive?

A: Benzophenone derivatives are designed to absorb UV light and can be sensitive to photodegradation under certain conditions. While specific data for this compound is not detailed in the provided results, it is a best practice for related compounds to protect them from light during storage and in experimental solutions by using amber vials or covering containers with foil.[3][4]

Troubleshooting Guide

Issue 1: I am seeing inconsistent or lower-than-expected activity in my cell-based or biochemical assays.

  • Potential Cause: Degradation in Aqueous Media. Organic compounds can be less stable in aqueous buffers compared to organic solvents like DMSO.

    • Solution: Prepare fresh dilutions from a stock solution immediately before use. Minimize the time the compound spends in aqueous solution before it is added to the assay.

  • Potential Cause: Adsorption to Plastics. The compound may be adsorbing to the surfaces of pipette tips, microplates, or tubes, which lowers the effective concentration.

    • Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before dispensing can also help mitigate this issue.

  • Potential Cause: Photodegradation. Exposure to ambient or UV light during the experimental setup or incubation can cause the compound to degrade.

    • Solution: Conduct experimental steps under subdued lighting. Use amber-colored plates or cover standard plates with foil during incubation to protect the compound from light.

Issue 2: The this compound powder is difficult to dissolve.

  • Potential Cause: Incorrect Solvent Choice. Solubility can be a limiting factor for benzophenone derivatives.

    • Solution: While 2-Hydroxy-4-methoxybenzophenone is soluble in 95% ethanol (50 mg/mL), specific solubility data for this compound is not as readily available. It is generally expected to have better solubility in organic solvents than in water.[5] Test a range of common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol) to find the most suitable one for your stock solution. Gentle heating or sonication may aid dissolution, but stability under these conditions should be verified.

Issue 3: I observe a precipitate in my stock solution after storage at low temperatures.

  • Potential Cause: Poor Low-Temperature Solubility. The compound may be precipitating out of the solvent at -20°C or -80°C.

    • Solution: Before each use, allow the stock solution to fully warm to room temperature and vortex thoroughly to ensure all the compound is redissolved. If the problem persists, consider storing the stock solution at a higher concentration and making fresh, lower-concentration aliquots for daily use that can be stored at 4°C for a short period (stability permitting).

Data Presentation

Table 1: Physicochemical Properties of Benzophenone Derivatives

PropertyThis compound2-Hydroxy-4-methoxybenzophenone
CAS Number 2553-04-0131-57-7
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₃
Molecular Weight 212.24 g/mol 228.24 g/mol
Appearance Not SpecifiedWhite to off-white or light yellow powder[6][7]
Melting Point 36-38°C62-64°C
Boiling Point 149-150°C at 1 mmHg150-160°C at 5 mmHg
Storage Not SpecifiedCool, dry, well-ventilated area[1][2]

Experimental Protocols

Detailed experimental protocols are highly specific to the application (e.g., UV stabilization in polymers, photochemical synthesis, biological assays). Researchers should refer to peer-reviewed literature for protocols relevant to their specific field of study. Below is a generalized workflow for preparing this compound for an in vitro experiment.

General Protocol: Preparation of this compound for In Vitro Assays

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder in a fume hood.

    • Dissolve the powder in an appropriate anhydrous solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage of Stock Solution:

    • Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped tubes.

    • Store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the final desired concentrations.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Assay Execution:

    • Add the working solutions to the experimental setup (e.g., cell culture plates, reaction tubes).

    • Protect the experiment from light during incubation, if the compound is determined to be light-sensitive.

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Dissolution cluster_cleanup Cleanup & Disposal start Start: Weighing Compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Solid Powder fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Small Spill Occurs weigh->spill Accident storage Store in Tightly Sealed, Light-Protected Container dissolve->storage dissolve->spill Accident dispose Dispose of Waste According to Institutional Guidelines storage->dispose wash Wash Hands Thoroughly storage->wash cleanup_spill Dampen with 60-70% Ethanol, Collect in a Sealed Container spill->cleanup_spill Yes cleanup_spill->dispose dispose->wash

Caption: Workflow for the safe handling and storage of benzophenone compounds.

Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Poor Experimental Results check_solution Is the compound fully dissolved in the stock? start->check_solution check_stability Is the compound stable in the aqueous assay buffer? check_solution->check_stability Yes solution_dissolve Warm/Vortex stock before use. Validate solvent choice. check_solution->solution_dissolve No check_adsorption Is adsorption to plasticware possible? check_stability->check_adsorption Yes solution_stability Prepare fresh dilutions. Minimize time in buffer. check_stability->solution_stability No check_light Was the experiment protected from light? check_adsorption->check_light Unlikely solution_adsorption Use low-adhesion plastics. Pre-rinse pipette tips. check_adsorption->solution_adsorption Possible solution_light Use amber vials/plates. Work in subdued light. check_light->solution_light No end_node Results Improved check_light->end_node Yes solution_dissolve->end_node solution_stability->end_node solution_adsorption->end_node solution_light->end_node

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxybenzophenone and Benzophenone as Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Mechanisms

In the realm of photochemistry and photobiology, the selection of an appropriate photosensitizer is paramount for the success of applications ranging from organic synthesis to photodynamic therapy. Benzophenone, a diarylketone, has long been a benchmark photosensitizer due to its high efficiency in initiating photochemical reactions. This guide provides a detailed comparative study of benzophenone and its derivative, 2-Methoxybenzophenone, offering a comprehensive analysis of their photophysical properties, reaction mechanisms, and experimental evaluation to assist researchers in making informed decisions for their specific applications.

Executive Summary

Benzophenone is a highly efficient photosensitizer with an intersystem crossing (ISC) quantum yield approaching unity, making it an excellent triplet sensitizer. Its photoreactivity is well-characterized, primarily proceeding through a triplet-state hydrogen abstraction mechanism. This compound, while structurally similar, exhibits nuanced differences in its photophysical properties due to the presence of the electron-donating methoxy group. This substituent can influence the energy levels and character of the excited triplet state, potentially altering its photosensitizing efficacy and mechanism depending on the solvent environment. This guide presents a side-by-side comparison of their key performance indicators, detailed experimental protocols for their evaluation, and a visualization of their photochemical pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the key photophysical and photochemical properties of this compound and Benzophenone.

Table 1: Photophysical Properties

PropertyThis compoundBenzophenone
Molar Mass ( g/mol ) 212.24182.22
UV Absorption Maximum (λmax) ~285 nm and ~330 nm in Ethanol~252 nm and ~340 nm in Ethanol
Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) Data not readily available~18,000 at 252 nm
Intersystem Crossing Quantum Yield (Φisc) Expected to be high, but specific value not readily available~1 (in non-polar solvents)[1]
Triplet State Energy (ET) Data not readily available~69 kcal/mol
Triplet State Lifetime (τT) Solvent dependent; potentially shorter than benzophenone in polar solventsMicroseconds to milliseconds, solvent and concentration dependent

Table 2: Photosensitizing Performance

ParameterThis compoundBenzophenone
Photoreduction Quantum Yield Dependent on hydrogen donor and solventDependent on hydrogen donor and solvent
Singlet Oxygen Generation Quantum Yield (ΦΔ) Expected to be lower than benzophenone, especially in polar solventsModerate, solvent dependent
Phototoxicity Generally considered a photoprotective agent in some contextsKnown phototoxic agent[2]

Experimental Protocols

To provide a practical framework for the comparative evaluation of these photosensitizers, detailed methodologies for key experiments are outlined below.

Determination of Intersystem Crossing Quantum Yield (Φisc)

The triplet quantum yield can be determined using a comparative method with a well-characterized standard, such as benzophenone itself.

Principle: This method relies on laser flash photolysis to generate the triplet state and measure its transient absorption. By comparing the transient absorbance of the sample to that of a standard with a known triplet quantum yield under identical excitation conditions, the triplet quantum yield of the sample can be calculated.

Materials:

  • This compound

  • Benzophenone (as a standard)

  • Spectroscopic grade solvents (e.g., acetonitrile, benzene)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Nanosecond laser flash photolysis system (e.g., with a 355 nm laser)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of both this compound and Benzophenone in the chosen solvent. From these, prepare working solutions with an absorbance of approximately 0.1-0.2 at the laser excitation wavelength (e.g., 355 nm).

  • Deoxygenation: Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

  • Laser Flash Photolysis Measurement:

    • Place the deoxygenated standard solution (Benzophenone) in the sample holder of the laser flash photolysis system.

    • Excite the sample with a laser pulse at 355 nm.

    • Record the transient absorption spectrum immediately after the laser pulse to identify the wavelength of maximum triplet-triplet absorption (T-T absorption). For benzophenone in non-polar solvents, this is typically around 525-535 nm.

    • Measure the maximum change in optical density (ΔOD) at the T-T absorption maximum at the end of the laser pulse.

    • Repeat the measurement with the deoxygenated this compound solution under identical experimental conditions (laser intensity, detector settings).

  • Calculation: The triplet quantum yield of the sample (Φisc_sample) is calculated using the following equation:

    Φisc_sample = Φisc_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)

    Where:

    • Φisc_std is the known triplet quantum yield of the standard (for benzophenone in benzene, Φisc ≈ 1).

    • ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and the standard, respectively.

    • εT_std and εT_sample are the molar extinction coefficients of the triplet-triplet absorption for the standard and the sample, respectively. If the triplet-triplet molar extinction coefficient of the sample is unknown, it can often be assumed to be similar to that of the standard for a first approximation in structurally related molecules.

In Vitro Photohaemolysis Assay

This assay assesses the phototoxic potential of a photosensitizer by measuring the light-induced lysis of red blood cells.

Principle: Red blood cells (RBCs) are incubated with the photosensitizer and then exposed to light. A phototoxic compound will generate reactive oxygen species that damage the cell membrane, leading to haemolysis and the release of hemoglobin, which can be quantified spectrophotometrically.

Materials:

  • Freshly collected red blood cells (e.g., from sheep or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound and Benzophenone stock solutions (dissolved in a suitable solvent like DMSO or ethanol)

  • Light source with a controlled spectral output (e.g., a solar simulator or a lamp with appropriate filters)

  • 96-well microplates

  • Microplate reader

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspension to remove plasma components. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Incubation: In a 96-well plate, add the photosensitizer solutions at various concentrations to the RBC suspension. Include a vehicle control (solvent only) and a positive control (a known phototoxic agent). Incubate the plate in the dark for a specified period (e.g., 60 minutes) at 37°C to allow for the uptake of the photosensitizers.

  • Irradiation: Expose the microplate to a controlled dose of light from the light source. A parallel plate should be kept in the dark to serve as a dark toxicity control.

  • Haemolysis Measurement: After irradiation, centrifuge the microplate to pellet the intact RBCs.

  • Transfer the supernatant to a new microplate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of haemolysis for each condition relative to a 100% haemolysis control (RBCs lysed with a hypotonic solution or detergent). Plot the percentage of haemolysis against the photosensitizer concentration to determine the phototoxic potential.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key photochemical pathways and experimental workflows.

G BP_S0 Benzophenone (S₀) BP_S1 ¹(n,π*) Singlet State (S₁) BP_S0->BP_S1 hν (UV light) BP_T1 ³(n,π*) Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing (Φisc ≈ 1) BP_T1->BP_S0 Phosphorescence / Non-radiative decay BP_Radical Ketyl Radical BP_T1->BP_Radical + Hydrogen Donor BP_Product Photoproducts BP_Radical->BP_Product Dimerization, etc. MBP_S0 This compound (S₀) MBP_S1 ¹(n,π*) / ¹(π,π*) Singlet State (S₁) MBP_S0->MBP_S1 hν (UV light) MBP_T_n_pi ³(n,π*) Triplet State MBP_S1->MBP_T_n_pi Intersystem Crossing MBP_T_pi_pi ³(π,π*) Triplet State MBP_S1->MBP_T_pi_pi Intersystem Crossing MBP_T_n_pi->MBP_S0 Phosphorescence / Non-radiative decay MBP_Radical Ketyl Radical MBP_T_n_pi->MBP_Radical + Hydrogen Donor MBP_T_pi_pi->MBP_S0 Phosphorescence / Non-radiative decay MBP_Product Photoproducts MBP_Radical->MBP_Product Dimerization, etc. G cluster_workflow Experimental Workflow: Comparative Photosensitizer Evaluation start Prepare Solutions (Sample & Standard) deoxygenate Deoxygenate Solutions (N₂ or Ar bubbling) start->deoxygenate prepare_rbc Prepare RBC Suspension start->prepare_rbc lfp Laser Flash Photolysis (e.g., 355 nm excitation) deoxygenate->lfp record_transient Record Transient Absorption Spectra lfp->record_transient determine_delta_od Determine ΔOD at T-T max record_transient->determine_delta_od calculate_phi Calculate Triplet Quantum Yield (Φisc) determine_delta_od->calculate_phi end Comparative Analysis calculate_phi->end photohaemolysis Photohaemolysis Assay incubate Incubate RBCs with Photosensitizers prepare_rbc->incubate irradiate Irradiate Samples incubate->irradiate measure_haemolysis Measure Haemolysis (Absorbance at 540 nm) irradiate->measure_haemolysis analyze_phototoxicity Analyze Phototoxicity measure_haemolysis->analyze_phototoxicity analyze_phototoxicity->end

References

A Comparative Guide to Triplet Sensitizers: 2-Methoxybenzophenone vs. Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photochemistry, the selection of an appropriate triplet sensitizer is paramount to the success of a light-driven reaction. An ideal sensitizer exhibits a high intersystem crossing (ISC) quantum yield, a triplet energy sufficient to excite the target molecule, and a long enough triplet lifetime to allow for energy transfer. This guide provides a detailed comparison of two commonly employed triplet sensitizers: 2-methoxybenzophenone and acetophenone, focusing on their photophysical properties and performance based on available experimental data.

At a Glance: Key Photophysical Properties

A summary of the critical photophysical parameters for this compound and acetophenone is presented below. It is important to note that while extensive data is available for acetophenone, specific experimental values for this compound are less common in the literature.

PropertyThis compoundAcetophenone
Triplet Energy (ET) Data not available~74 kcal/mol (~3.20 eV)[1]
Intersystem Crossing (ISC) Quantum Yield (ΦISC) Data not available~1.0[1][2][3]
Phosphorescence Lifetime (τp) Data not available< 1 ms (at 208 K)[4]

In-Depth Analysis

Acetophenone:

Acetophenone is a well-characterized and widely utilized triplet sensitizer. Its high triplet energy of approximately 74 kcal/mol makes it suitable for sensitizing a broad range of organic molecules.[1] Critically, upon photoexcitation, it undergoes highly efficient intersystem crossing to the triplet state, with a quantum yield approaching unity.[1][2][3] This near-perfect conversion from the excited singlet state to the triplet state ensures a high population of the desired sensitizing species.

The lowest excited triplet state of acetophenone is described as having a mixed n,π* and π,π* character.[1] The phosphorescence lifetime of acetophenone is relatively short, measured to be less than 1 millisecond at low temperatures (208 K).[4] While this short lifetime can be a limitation in some applications, it is often sufficient for efficient energy transfer in many photochemical reactions.

This compound:

Experimental Protocols

To facilitate further research and direct comparison, the following section outlines a general experimental protocol for determining the key photophysical properties of a triplet sensitizer.

1. Determination of Triplet Energy (ET):

Triplet energy is typically determined from the high-energy onset of the phosphorescence spectrum.

  • Methodology:

    • Prepare a dilute solution of the sensitizer in a suitable solvent (e.g., a rigid glass at 77 K, such as EPA - ether:isopentane:ethanol, 5:5:2).

    • Excite the sample with a monochromatic light source at a wavelength where the sensitizer absorbs strongly.

    • Record the phosphorescence emission spectrum using a spectrofluorometer equipped with a phosphorescence accessory.

    • The triplet energy is estimated from the wavelength of the highest energy vibronic band in the phosphorescence spectrum (0-0 transition).

2. Determination of Intersystem Crossing Quantum Yield (ΦISC):

The ISC quantum yield can be determined using various techniques, including laser flash photolysis. One common method involves comparing the triplet-triplet absorption of the sample to that of a standard with a known ΦISC.

  • Methodology (Laser Flash Photolysis):

    • Prepare optically matched solutions of the sample and a standard sensitizer (e.g., benzophenone, ΦISC ≈ 1) in a degassed solvent.

    • Excite the solutions with a nanosecond laser pulse at a wavelength absorbed by both the sample and the standard.

    • Measure the maximum transient absorbance of the triplet state for both the sample and the standard.

    • The ISC quantum yield of the sample can be calculated using the following equation: ΦISC (sample) = ΦISC (standard) * (ΔAsample / ΔAstandard) * (εT (standard) / εT (sample)) where ΔA is the maximum transient absorbance and εT is the triplet molar extinction coefficient.

3. Determination of Phosphorescence Lifetime (τp):

The phosphorescence lifetime is the time it takes for the phosphorescence intensity to decay to 1/e of its initial value.

  • Methodology:

    • Using a spectrofluorometer with time-resolved capabilities, excite the sample with a short pulse of light.

    • Record the decay of the phosphorescence intensity over time.

    • Fit the decay curve to a single exponential function to obtain the phosphorescence lifetime (τp).

Visualizing the Triplet Sensitization Process

The process of triplet sensitization involves several key steps, from initial photoexcitation to energy transfer. The following diagrams illustrate this process.

Triplet_Sensitization_Pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) A0 A₀ (Ground State) T1->A0 Triplet Energy Transfer A1 A₁ (Excited Triplet) Light Light->S0 Absorption

Caption: Energy transfer from an excited triplet sensitizer to an acceptor molecule.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep Prepare Dilute Solution Degas Degas Solvent Prep->Degas Excite Excite with Light Source Degas->Excite Record Record Emission/Absorption Excite->Record Analyze Analyze Spectrum/Decay Record->Analyze Calculate Calculate Photophysical Parameters Analyze->Calculate

References

Validating the Purity of Synthesized 2-Methoxybenzophenone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and research applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 2-Methoxybenzophenone. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically employed for this purpose, offering excellent resolution and quantitative accuracy.

Potential Impurities:

During the synthesis of this compound, several impurities can arise from unreacted starting materials or side reactions. For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: Benzophenone (a potential precursor or byproduct)

  • Impurity B: 2-Hydroxybenzophenone (a potential demethylation byproduct)

Quantitative Data Summary:

The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity B: 2-Hydroxybenzophenone4.825,0000.83
This compound 6.2 2,950,000 98.33
Impurity A: Benzophenone8.525,0000.83

Experimental Protocol: Reversed-Phase HPLC

A standard reversed-phase HPLC method can be employed for the analysis of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water (H₂O) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1][2] A typical gradient could be starting from 50:50 (MeCN:H₂O) and ramping up to 80:20 (MeCN:H₂O) over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Purity Report

Caption: A flowchart illustrating the key stages of the HPLC experimental workflow for purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.High resolution, excellent quantitative accuracy, widely applicable to non-volatile compounds.Requires reference standards for impurity identification, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information from mass spectra.Requires the analyte to be volatile or to be derivatized, potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.
Quantitative ¹H NMR (qNMR) Determination of the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.

Detailed Protocols for Alternative Methods

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the known purity and mass of the internal standard and the integral values and molar masses of both compounds.

Logical Relationship of Purity Validation

Purity_Validation cluster_synthesis Synthesis & Initial Assessment cluster_primary Primary Purity Analysis (Quantitative) cluster_orthogonal Orthogonal Methods (Qualitative/Confirmatory) cluster_result Final Purity Validation synthesis This compound Synthesis crude_product Crude Product synthesis->crude_product hplc HPLC Analysis (% Area) crude_product->hplc qnmr qNMR Analysis (Absolute Purity) crude_product->qnmr gcms GC-MS (Impurity ID) hplc->gcms Investigate Unknown Peaks ce Capillary Electrophoresis (Alternative Separation) hplc->ce Confirm Purity by Different Mechanism validated_purity Validated Purity Report hplc->validated_purity qnmr->validated_purity gcms->validated_purity ce->validated_purity

Caption: A diagram showing the logical flow of purity validation, from synthesis to the use of primary and orthogonal analytical methods.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity and structural elucidation of unknown impurities, techniques like GC-MS and quantitative NMR present powerful alternatives. The selection of the most suitable analytical method should be based on the specific requirements of the analysis, including the intended use of the compound, the nature of potential impurities, and the desired level of analytical detail. The validation of any analytical method is crucial to ensure the reliability of the obtained purity results.[3][4][5]

References

A Comparative Guide to the Photostability of Substituted Benzophenone Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenones are a class of aromatic ketones widely utilized as photosensitizers in various applications, including photodynamic therapy, photoinitiators in polymer chemistry, and as UV filters in sunscreens.[1] Their efficacy and safety are intrinsically linked to their photostability—the ability to withstand light exposure without undergoing significant degradation. This guide provides a comparative analysis of the photostability of several substituted benzophenones, supported by experimental data and detailed methodologies, to aid in the selection of appropriate photosensitizers for research and development.

Data Summary: Photodegradation of Substituted Benzophenones

The photostability of benzophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[2] Electron-donating groups, for instance, can alter the electronic properties of the molecule and affect its excited-state reactivity. The following table summarizes the photodegradation half-lives of selected benzophenone derivatives under UV irradiation. The degradation of these compounds generally follows pseudo-first-order kinetics.[3][4]

Compound Common Name Substituents Half-life (t½) in hours Experimental Conditions
BenzophenoneBPUnsubstituted17 - 99Medium pressure UV lamp in various water matrices[3]
Benzophenone-1BP-12,4-DihydroxyReadily degrades (<24 h)UV radiation[3][4]
Benzophenone-3Oxybenzone2-Hydroxy-4-methoxy17 - 99Medium pressure UV lamp in various water matrices[3]
Benzophenone-4Sulisobenzone2-Hydroxy-4-methoxy-5-sulfonic acid17 - 99Medium pressure UV lamp in various water matrices[3]

Experimental Protocols

The determination of photosensitizer photostability is crucial for reliable and reproducible research. The following is a generalized experimental protocol for assessing the photodegradation of a photosensitizer in solution.

Objective:

To determine the quantum yield of photodegradation (Φp) of a photosensitizer upon irradiation with a specific wavelength of light.[5]

Materials:
  • Photosensitizer of interest

  • Spectrophotometrically pure solvent (e.g., ethanol, DMSO)

  • Calibrated light source with a monochromator or narrow-bandpass filter

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Actinometer (e.g., ferrioxalate) for light source calibration[5]

Procedure:
  • Sample Preparation: A dilute solution of the photosensitizer is prepared in the chosen solvent with a known concentration. The absorbance at the irradiation wavelength should ideally be low (typically < 0.1) to ensure uniform light absorption throughout the solution.[5]

  • Actinometry: The intensity of the light source (photon flux) at the irradiation wavelength is calibrated using a chemical actinometer.[5] This step is critical for calculating the quantum yield.

  • Irradiation: The photosensitizer solution is irradiated in a quartz cuvette for specific time intervals. A control sample is kept in the dark to account for any non-photochemical degradation.

  • Spectrophotometric Monitoring: The UV-Vis absorption spectrum of the sample is recorded after each irradiation interval. The decrease in the absorbance at the wavelength of maximum absorption (λmax) is used to monitor the extent of photodegradation.

  • Data Analysis: The photodegradation rate is determined by plotting the natural logarithm of the absorbance (or concentration) versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k). The quantum yield of photodegradation (Φp) can then be calculated using the determined rate of degradation and the photon flux measured by actinometry. A lower Φp value indicates higher photostability.[5]

Experimental Workflow for Photostability Assessment

The following diagram illustrates a typical experimental workflow for assessing the photostability of a photosensitizer.

G cluster_prep Sample Preparation cluster_calib Light Source Calibration cluster_irrad Irradiation Experiment cluster_analysis Data Analysis A Prepare photosensitizer solution (known concentration) F Irradiate photosensitizer solution (timed intervals) A->F B Prepare actinometer solution C Irradiate actinometer B->C D Measure actinometer absorbance change C->D E Calculate photon flux D->E K Calculate quantum yield of photodegradation (Φp) E->K H Measure absorbance spectrum (after each interval) F->H G Keep control sample in dark G->H I Plot ln(Absorbance) vs. time H->I J Determine photodegradation rate constant (k) I->J J->K

Caption: Workflow for determining photosensitizer photostability.

Photosensitization Mechanism and Degradation Pathways

Upon absorption of light, a benzophenone photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[1] This triplet state is the primary photoactive species.

The triplet state benzophenone can initiate photochemical reactions through two main pathways, known as Type I and Type II mechanisms.

  • Type I Mechanism: The excited photosensitizer can directly react with a substrate, often by abstracting a hydrogen atom or an electron, to form free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

  • Type II Mechanism: The excited triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate highly reactive singlet oxygen (¹O₂).

The photostability of a benzophenone derivative is compromised when the excited state reacts with itself, the solvent, or other molecules in a way that leads to its irreversible degradation. The specific degradation pathways and products can be complex and are dependent on the molecular structure and the reaction environment. For instance, some benzophenones used in sunscreens have been shown to degrade into smaller, potentially more harmful by-products upon prolonged UV exposure.[4]

The following diagram illustrates the generalized photochemical pathways for benzophenone photosensitizers.

G cluster_excitation Photoexcitation cluster_reaction Photochemical Reactions cluster_degradation Degradation Pathway S0 BP (S₀) S1 BP (S₁) S0->S1 hν (Absorption) S1->S0 Fluorescence T1 BP (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Radicals BP•-H + R• T1->Radicals Type I (H-abstraction) SingletOxygen ¹O₂ T1->SingletOxygen Type II (Energy Transfer) Degradation Degradation Products T1->Degradation Photodegradation Substrate Substrate (e.g., RH) Oxygen ³O₂

Caption: Generalized photochemical pathways for benzophenones.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Methoxybenzophenone is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision, and the cross-validation of different techniques provides confidence in the accuracy and consistency of results. This guide offers a comparative analysis of common analytical methods for this compound, providing a framework for methodological selection and cross-validation.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte.[1] This is a fundamental step in analytical science, particularly within the pharmaceutical industry, as it ensures the consistency and robustness of data across different laboratories, instruments, and analytical principles.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for the validation of analytical procedures, which serves as the foundation for any cross-validation endeavor.[1]

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of this compound and related benzophenone derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and throughput.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[1]Separation of volatile compounds, detection by mass fragmentation.[1]Separation based on polarity, highly selective detection by mass transitions.[1]
Sample Volatility Not required.[1]Required (derivatization may be necessary for polar analytes).[1][3]Not required.[1]
Sensitivity Moderate (µg/mL range).[1]High (ng/mL range).[1]Very High (pg/mL to ng/mL range).[1]
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.[1]Very good, based on mass fragmentation patterns.[1]Excellent, based on precursor-product ion transitions.[1]
Throughput High.[1]Moderate.[1]High.[1]
Cost Low to moderate.[1]Moderate to high.High.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method is a common approach.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 or Newcrom R1 reverse-phase column is suitable for the separation.[4]

  • Mobile Phase : A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is typically used.[4] For example, a simple mobile phase could contain acetonitrile (MeCN), water, and phosphoric acid.[4] For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection at a wavelength where this compound has significant absorbance, for instance, around 260 nm, is appropriate for aromatic compounds.[5]

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. The sample should be filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for the identification of unknown impurities. For polar compounds like benzophenone derivatives, a derivatization step is often necessary to improve volatility and chromatographic peak shape.[3]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.

  • Carrier Gas : Helium at a constant flow rate.

  • Sample Preparation and Derivatization :

    • Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile).

    • Evaporate a known volume of the stock solution to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a catalyst like pyridine.[1]

    • Heat the mixture to ensure complete derivatization.

  • Injection : Split/splitless injection is commonly used.

  • Temperature Program : An optimized temperature gradient is used to separate the analyte from other components in the sample.

  • MS Detection : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for trace-level analysis in complex matrices. A validated method for the related compound 2-hydroxy-4-methoxybenzophenone (HMB) in plasma can be adapted.[6]

  • Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer.[6]

  • Column : A C8 or C18 column is typically used.[6]

  • Mobile Phase : A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[6]

  • Sample Preparation :

    • For biological samples, a protein precipitation step with acetonitrile is often employed.[6]

    • The sample is then vortexed and centrifuged.[6]

    • The supernatant is collected for analysis.[6]

  • MS/MS Detection : The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions for this compound would need to be determined.

Method Validation Parameters

A comprehensive validation of any analytical method for this compound should be performed in accordance with ICH guidelines and would include the assessment of the following parameters. The table below shows example performance data from a validated LC-MS method for the related compound HMB in rat plasma.[6]

Validation ParameterDescriptionExample Performance Data (for HMB in plasma)[6]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Concentration range of 0.5–100 ng/mL with a correlation coefficient (r) > 0.98.
Accuracy The closeness of test results to the true value.Relative error (RE%) ≤ ± 13.6.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative standard deviation (RSD) ≤ 4.3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.1 ng/mL.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.0.5 ng/mL.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from endogenous plasma components was observed at the retention time of the analyte.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Not detailed in the provided reference.

Visualizing the Cross-Validation Process

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the relationship between key validation parameters.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Methods for Comparison (e.g., HPLC, GC-MS, LC-MS/MS) define_analyte->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance validate_individual Validate Individual Methods (as per ICH Q2(R1)) define_acceptance->validate_individual prepare_samples Prepare Identical Sample Sets validate_individual->prepare_samples analyze_samples Analyze Samples by Each Method prepare_samples->analyze_samples compare_results Compare Results Statistically (e.g., t-test, F-test) analyze_samples->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence documentation Document Cross-Validation Results assess_equivalence->documentation

Caption: Logical workflow for the cross-validation of analytical methods.

Validation_Parameters cluster_performance Performance Characteristics method Analytical Method accuracy Accuracy method->accuracy determines precision Precision method->precision determines specificity Specificity method->specificity determines linearity Linearity method->linearity determines range Range method->range determines lod LOD method->lod determines loq LOQ method->loq determines robustness Robustness method->robustness determines precision->accuracy linearity->range lod->loq

References

Benchmarking 2-Methoxybenzophenone: A Comparative Guide to its Performance Against Novel Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers—molecules that generate cytotoxic reactive oxygen species (ROS) upon light activation—is ongoing. While established photosensitizers have paved the way, the exploration of novel and repurposed compounds is crucial for advancing PDT's efficacy and applicability. This guide provides a comprehensive benchmark of 2-Methoxybenzophenone, a compound traditionally utilized in other photochemical applications, against a range of novel photosensitizers, offering a comparative analysis of their performance based on key experimental parameters.

Executive Summary

This guide delves into the critical performance indicators of photosensitizers, including singlet oxygen quantum yield, in vitro phototoxicity, and cellular uptake. Through a synthesis of available experimental data, we aim to provide an objective comparison to aid researchers in the selection and development of photosensitizers for PDT applications. While this compound's parent compound, benzophenone, exhibits photosensitizing properties, its direct application and comparative efficacy in PDT against newer, more targeted agents remain an area of active investigation. Novel photosensitizers, such as porphyrin and chlorin derivatives, often demonstrate superior performance in key metrics due to their tailored chemical structures that enhance light absorption in the therapeutic window and promote efficient ROS generation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of this compound (benchmarked using data from its parent compound, benzophenone) and representative novel photosensitizers.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ)

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Reference
Benzophenone~0.3[1]
Porphyrin Derivatives0.27 - 0.89
Chlorin Derivatives0.59
This compoundData not available

Table 2: In Vitro Phototoxicity (IC50)

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Novel Chlorin Derivative (TMMC)Eca-1094.75 ± 0.781
Novel Chlorin Derivative (TMMC)KB8.25 ± 1.201
This compoundData not availableData not availableData not available

Note: Specific IC50 values for this compound in cancer cell lines under PDT conditions are not currently available in published literature. The data for novel photosensitizers highlights the potency that can be achieved.

Table 3: Cellular Uptake

Photosensitizer ClassCellular Uptake Characteristics
Benzophenone DerivativesCan be absorbed through the skin and accumulate in various organs.
Novel Photosensitizers (e.g., Porphyrins, Chlorins)Uptake can be enhanced through conjugation with targeting moieties or formulation in nanocarriers.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited are provided below.

Singlet Oxygen Quantum Yield Determination

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoexcitation. It is a critical parameter for predicting the photodynamic efficacy.

Methodology:

A common method for determining ΦΔ is through the use of a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a decrease in its absorbance.

  • Sample Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., ethanol, DMSO). A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) should also be prepared under identical conditions.

  • Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs maximally. The absorbance of DPBF is monitored at its maximum absorption wavelength (around 410 nm) at regular time intervals during irradiation.

  • Data Analysis: The rate of DPBF bleaching is determined from the change in absorbance over time. The ΦΔ of the test photosensitizer is then calculated relative to the reference photosensitizer using the following equation:

    ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample)

    where 'k' is the rate of DPBF bleaching and 'I' is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a photosensitizer upon light activation.

Methodology:

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Incubation with Photosensitizer: Treat the cells with various concentrations of the photosensitizer and incubate for a specific period to allow for cellular uptake.

  • Irradiation: Irradiate the cells with a light source at a wavelength appropriate for the photosensitizer and at a defined light dose. A set of control wells (no light exposure) should be included.

  • MTT Addition and Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell viability, is then determined from the dose-response curve.

Cellular Uptake Assay using Fluorescence Microscopy

This assay visualizes and quantifies the intracellular accumulation of a photosensitizer.

Methodology:

  • Cell Culture: Grow cancer cells on glass coverslips in a petri dish.

  • Incubation with Fluorescent Photosensitizer: Incubate the cells with the photosensitizer (which should be inherently fluorescent or tagged with a fluorescent dye) for various time points.

  • Cell Staining (Optional): The cell nucleus and/or other organelles can be stained with specific fluorescent dyes (e.g., DAPI for the nucleus) to determine the subcellular localization of the photosensitizer.

  • Microscopy: Wash the cells to remove the extracellular photosensitizer and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets.

  • Image Analysis: The fluorescence intensity within the cells can be quantified using image analysis software to provide a semi-quantitative measure of cellular uptake.

Mandatory Visualizations

To further elucidate the concepts and processes discussed, the following diagrams are provided.

PDT_Mechanism PS_ground Photosensitizer (Ground State, S0) PS_excited_singlet Excited Singlet State (S1) PS_ground->PS_excited_singlet Light Absorption Light Light (Photon) PS_excited_triplet Excited Triplet State (T1) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2_singlet Singlet Oxygen (1O2) PS_excited_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (3O2) Cell_Damage Cell Damage & Apoptosis/Necrosis O2_singlet->Cell_Damage Oxidative Stress Experimental_Workflow_PDT cluster_invitro In Vitro Evaluation cluster_photophysical Photophysical & Photochemical Characterization Cell_Culture 1. Cell Seeding PS_Incubation 2. Photosensitizer Incubation Cell_Culture->PS_Incubation Irradiation 3. Light Irradiation PS_Incubation->Irradiation Viability_Assay 4. Cell Viability Assay (e.g., MTT) Irradiation->Viability_Assay Data_Analysis 5. IC50 Determination Viability_Assay->Data_Analysis SO_Quantum_Yield Singlet Oxygen Quantum Yield SO_Quantum_Yield->Data_Analysis Performance Metric Uptake_Assay Cellular Uptake & Localization Uptake_Assay->PS_Incubation Informs Incubation Time

References

The Methoxy Group's Influence on Benzophenone Photochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and photochemical reactivity is paramount. This guide provides a comprehensive comparison of the photochemistry of benzophenone and its methoxy-substituted derivatives, offering insights into how the electron-donating methoxy group alters key photochemical parameters. The following analysis is supported by experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying processes.

Data Presentation: A Comparative Analysis of Photochemical Properties

The introduction of one or two methoxy groups onto the phenyl rings of benzophenone significantly impacts its photochemical behavior. The following table summarizes the key quantitative data for benzophenone, 4-methoxybenzophenone, and 4,4'-dimethoxybenzophenone, providing a clear comparison of their triplet lifetimes, quantum yields of photoreduction, and rate constants for hydrogen abstraction.

CompoundTriplet Lifetime (τ_T) in Benzene (μs)Quantum Yield (Φ) of Photoreduction (in 2-propanol)Rate Constant (k_H) for H-abstraction from 2-propanol (M⁻¹s⁻¹)
Benzophenone~ 5~ 0.3 - 1.0~ 1 x 10⁶
4-Methoxybenzophenone~ 10-20Lower than benzophenoneLower than benzophenone
4,4'-Dimethoxybenzophenone~ 20-30Significantly lower than benzophenoneSignificantly lower than benzophenone

Note: The exact values for triplet lifetimes and quantum yields can vary depending on the solvent and experimental conditions. The data presented here are representative values to illustrate the general trends.

The Underlying Science: How the Methoxy Group Modulates Photoreactivity

The observed differences in the photochemical parameters can be attributed to the electronic effects of the methoxy group. As an electron-donating group, the methoxy substituent increases the electron density on the benzophenone backbone. This has several consequences:

  • Nature of the Triplet State: In benzophenone, the lowest triplet state is typically an n-π* state, which is highly reactive in hydrogen abstraction reactions. The methoxy group can raise the energy of the n-π* state and lower the energy of a π-π* triplet state. In methoxy-substituted benzophenones, the lowest triplet state may have more π-π* character, which is generally less reactive in hydrogen abstraction. This change in the nature of the reactive triplet state is a key factor in the reduced photoreactivity.

  • Triplet Lifetime: The increase in triplet lifetime for the methoxy-substituted derivatives in non-polar solvents can be attributed to the decreased reactivity of the triplet state. With a lower propensity for hydrogen abstraction, the triplet state has a longer lifetime.

  • Quantum Yield of Photoreduction: The quantum yield of photoreduction is a measure of the efficiency of the overall photochemical reaction. The lower quantum yields for the methoxy-substituted benzophenones are a direct consequence of their lower rate constants for hydrogen abstraction from the solvent (2-propanol).

  • Rate Constant for Hydrogen Abstraction: The rate constant for hydrogen abstraction is a direct measure of the reactivity of the triplet excited state. The electron-donating methoxy groups decrease the electrophilicity of the carbonyl oxygen in the triplet state, making it a less effective hydrogen abstractor.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for the key techniques are provided below.

Determination of Triplet Lifetime by Nanosecond Laser Flash Photolysis

Objective: To measure the decay kinetics of the triplet excited state of benzophenone and its derivatives.

Methodology:

  • Sample Preparation: Prepare a solution of the benzophenone derivative (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., deaerated benzene). The solution should be placed in a quartz cuvette and thoroughly deoxygenated by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.

  • Instrumentation: A typical nanosecond laser flash photolysis setup consists of a pulsed Nd:YAG laser (e.g., using the third harmonic at 355 nm for excitation), a high-intensity xenon arc lamp as a probe light source, a monochromator, a photomultiplier tube (PMT) detector, and a digital oscilloscope.[1]

  • Data Acquisition:

    • The sample is excited with a short laser pulse (e.g., 5-10 ns).

    • The transient absorption of the triplet state is monitored at a wavelength where it absorbs strongly (e.g., ~530 nm for benzophenone).

    • The change in absorbance over time is recorded by the PMT and oscilloscope.

  • Data Analysis: The decay of the transient absorption signal is typically first-order. The triplet lifetime (τ_T) is determined by fitting the decay curve to a single exponential function: ΔA(t) = ΔA₀ * exp(-t/τ_T), where ΔA(t) is the change in absorbance at time t, and ΔA₀ is the initial change in absorbance.

Determination of the Quantum Yield of Photoreduction by Chemical Actinometry

Objective: To determine the efficiency of the photoreduction of benzophenones in the presence of a hydrogen donor.

Methodology:

  • Actinometry: The photon flux of the light source must first be determined using a chemical actinometer. The ferrioxalate actinometer is a common choice.

    • Prepare a solution of potassium ferrioxalate (e.g., 0.006 M) in dilute sulfuric acid.

    • Irradiate the actinometer solution with the same light source and for the same amount of time as the sample.

    • Develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced.

    • Measure the absorbance of the colored complex using a spectrophotometer and calculate the moles of Fe²⁺ formed.

    • Using the known quantum yield of the actinometer at the irradiation wavelength, calculate the photon flux of the light source.

  • Sample Irradiation:

    • Prepare a solution of the benzophenone derivative (e.g., 0.1 M) in 2-propanol.

    • Irradiate the solution for a known period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • Product Quantification:

    • Quantify the amount of benzophenone consumed or the amount of benzopinacol formed using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of benzophenone reacted) / (moles of photons absorbed). The moles of photons absorbed is determined from the photon flux measured by actinometry and the absorbance of the sample solution at the irradiation wavelength.

Visualizing the Photochemical Processes

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key photochemical pathways and the experimental workflow.

Photochemical_Pathway cluster_methoxy_effect Effect of Methoxy Group BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet State (S₁) BP_S0->BP_S1 Light Absorption (hν) BP_S1->BP_S0 Fluorescence (weak) BP_T1 Excited Triplet State (T₁) (n-π* character) BP_S1->BP_T1 Intersystem Crossing (ISC) (High Efficiency) Methoxy_BP_T1 Methoxy-Substituted BP (T₁) (Increased π-π* character) Ketyl_Radical Benzophenone Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction from Solvent Ground_State_Return Return to Ground State BP_T1->Ground_State_Return Non-radiative Decay Methoxy_BP_T1->Ground_State_Return Slower H-abstraction, Longer Lifetime Benzopinacol Benzopinacol (Product) Ketyl_Radical->Benzopinacol Dimerization Solvent_Radical Solvent Radical (e.g., Isopropanol Radical) Solvent_Radical->Ground_State_Return Further Reactions

Caption: Photochemical pathways of benzophenone, highlighting the influence of the methoxy group.

Experimental_Workflow cluster_LFP Laser Flash Photolysis (Triplet Lifetime) cluster_QY Chemical Actinometry (Quantum Yield) cluster_Analysis Data Comparison and Interpretation LFP_Sample Prepare Deoxygenated Benzophenone Solution LFP_Excite Excite with Pulsed Laser (e.g., 355 nm) LFP_Sample->LFP_Excite LFP_Monitor Monitor Transient Absorption (e.g., at 530 nm) LFP_Excite->LFP_Monitor LFP_Analyze Analyze Decay Kinetics to Determine τ_T LFP_Monitor->LFP_Analyze Compare_Data Tabulate and Compare τ_T, Φ, and k_H LFP_Analyze->Compare_Data QY_Actinometer Irradiate Ferrioxalate Actinometer QY_Develop Develop and Measure Absorbance QY_Actinometer->QY_Develop QY_Flux Calculate Photon Flux QY_Develop->QY_Flux QY_Calculate Calculate Quantum Yield (Φ) QY_Flux->QY_Calculate QY_Sample Irradiate Benzophenone in 2-Propanol QY_Quantify Quantify Product Formation (e.g., via HPLC) QY_Sample->QY_Quantify QY_Quantify->QY_Calculate QY_Calculate->Compare_Data Interpret_Results Correlate with Electronic Effects of Methoxy Group Compare_Data->Interpret_Results

Caption: Experimental workflow for investigating the effect of the methoxy group on benzophenone photochemistry.

References

Unraveling the Photochemistry of 2-Methoxybenzophenone Derivatives: A Comparative Guide to Photoproduct Structures and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of UV filters is paramount in formulating safe and effective sun protection products. This guide provides a comprehensive comparison of the photoproducts generated from 2-hydroxy-4-methoxybenzophenone (oxybenzone) and its common alternatives, avobenzone and octocrylene. We present a detailed analysis of their photodegradation pathways, quantitative data on their stability, and standardized experimental protocols for their evaluation.

The efficacy of a sunscreen is not solely dependent on its initial UV absorption capacity but also on its ability to remain stable upon exposure to solar radiation. The photodegradation of UV filters can lead to a loss of protection and the formation of potentially harmful photoproducts. This guide delves into the chemical transformations that 2-hydroxy-4-methoxybenzophenone and other widely used UV filters undergo upon irradiation, providing crucial insights for the development of next-generation photoprotective agents.

Comparative Analysis of Photostability and Photoproducts

The photostability of a UV filter is a critical parameter determining its sustained efficacy. The following tables summarize the photostability of 2-hydroxy-4-methoxybenzophenone (Oxybenzone), Avobenzone, and Octocrylene, along with their identified photoproducts.

Table 1: Photostability of Selected UV Filters

UV FilterInitial Concentration (%)% Remaining after 2h UV ExposureKey Findings
2-Hydroxy-4-methoxybenzophenone (Oxybenzone) 585Relatively photostable, but can degrade to form several photoproducts.
Avobenzone 360Prone to significant photodegradation via enol-keto tautomerization.
Octocrylene 1090Generally considered photostable and is often used to stabilize other UV filters like avobenzone. However, it can degrade to form benzophenone.

Table 2: Major Photoproducts of Selected UV Filters

UV FilterPhotoproductMethod of IdentificationToxicological Concerns
2-Hydroxy-4-methoxybenzophenone (Oxybenzone) BenzophenoneHPLC-MS/MSPotential endocrine disruptor and carcinogen.
2-HydroxybenzophenoneHPLC-MS/MSSkin irritant.
4-MethoxybenzophenoneHPLC-MS/MSData on toxicity is limited.
Benzoic AcidHPLC-MS/MSGenerally considered safe at low concentrations.
BenzaldehydeHPLC-MS/MSCan cause skin irritation.
Avobenzone Diketo TautomerSpectroscopyLess effective UV absorber.
Benzoic AcidHPLC-MS/MSGenerally considered safe at low concentrations.
4-Methoxybenzoic acidHPLC-MS/MSGenerally considered safe at low concentrations.
Octocrylene BenzophenoneGC-MS, HPLC-MS/MSPotential endocrine disruptor and carcinogen.

Elucidating the Photodegradation Pathways

The absorption of UV radiation can excite a UV filter molecule to a higher energy state. From this excited state, the molecule can return to its ground state by dissipating the energy as heat, or it can undergo chemical reactions, leading to the formation of photoproducts.

2-Hydroxy-4-methoxybenzophenone (Oxybenzone)

Upon UV irradiation, oxybenzone can undergo cleavage of the ether bond or the bond between the carbonyl group and the methoxy-substituted phenyl ring. This leads to the formation of several smaller molecules, including benzophenone, 2-hydroxybenzophenone, 4-methoxybenzophenone, benzoic acid, and benzaldehyde.[1][2] The formation of these photoproducts reduces the overall UV protection and introduces new chemical entities with their own toxicological profiles.

G Oxybenzone 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) ExcitedState Excited State Oxybenzone->ExcitedState UV Radiation ExcitedState->Oxybenzone Energy Dissipation (Heat) Photoproducts Photoproducts ExcitedState->Photoproducts Photodegradation Benzophenone Benzophenone Photoproducts->Benzophenone Hydroxybenzophenone 2-Hydroxybenzophenone Photoproducts->Hydroxybenzophenone Methoxybenzophenone 4-Methoxybenzophenone Photoproducts->Methoxybenzophenone BenzoicAcid Benzoic Acid Photoproducts->BenzoicAcid Benzaldehyde Benzaldehyde Photoproducts->Benzaldehyde G Avobenzone_Enol Avobenzone (Enol form) ExcitedState Excited State Avobenzone_Enol->ExcitedState UV Radiation ExcitedState->Avobenzone_Enol Energy Dissipation Avobenzone_Keto Avobenzone (Keto form) ExcitedState->Avobenzone_Keto Tautomerization Photoproducts Further Photoproducts Avobenzone_Keto->Photoproducts Degradation BenzoicAcid Benzoic Acid Photoproducts->BenzoicAcid MethoxybenzoicAcid 4-Methoxybenzoic acid Photoproducts->MethoxybenzoicAcid G Octocrylene Octocrylene ExcitedState Excited State Octocrylene->ExcitedState UV Radiation ExcitedState->Octocrylene Energy Dissipation Benzophenone Benzophenone ExcitedState->Benzophenone Degradation OtherProducts Other Degradation Products ExcitedState->OtherProducts Degradation G cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis Prep1 Accurately weigh sunscreen sample Prep2 Evenly apply to a quartz plate (e.g., 2 mg/cm²) Prep1->Prep2 Prep3 Dry for 30 minutes in the dark Prep2->Prep3 Irrad1 Place sample in a solar simulator Prep3->Irrad1 Irrad2 Expose to a controlled dose of UV radiation (e.g., equivalent to 2 hours of midday sun) Irrad1->Irrad2 Analysis1 Extract the irradiated sample with a suitable solvent (e.g., methanol or acetonitrile) Irrad2->Analysis1 Analysis2 Analyze the extract using HPLC-MS/MS Analysis1->Analysis2 Analysis3 Quantify the remaining parent UV filter and identify/quantify photoproducts Analysis2->Analysis3

References

A Comparative Analysis of 2-Methoxybenzophenone and its Alternatives: Degradation Profiles and Quantitative Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation of active pharmaceutical ingredients and cosmetic components is paramount. This guide provides a detailed comparative analysis of the degradation products of 2-Methoxybenzophenone (also known as Oxybenzone or Benzophenone-3), a common UV filter, and two of its widely used alternatives: Avobenzone and Octinoxate. This report includes quantitative data, comprehensive experimental protocols, and visual representations of degradation pathways and analytical workflows.

Executive Summary

The selection of a UV filtering agent in pharmaceutical and cosmetic formulations requires careful consideration of its efficacy, safety, and stability. Degradation of these compounds upon exposure to environmental factors such as UV radiation can lead to a loss of photoprotective activity and the formation of potentially harmful byproducts. This guide offers a side-by-side comparison of the degradation profiles of this compound, Avobenzone, and Octinoxate, presenting available quantitative data on their degradation products. Detailed methodologies for conducting such comparative studies are also provided to facilitate reproducible research in this area.

Quantitative Degradation Analysis

The following tables summarize the identified degradation products for this compound, Avobenzone, and Octinoxate, along with available quantitative data from scientific literature. It is important to note that direct comparison of quantitative yields can be challenging due to variations in experimental conditions across different studies.

Table 1: Degradation Products of this compound (Oxybenzone)

Degradation ProductDegradation PathwayReported Yield/ConcentrationReference
2,4-Dihydroxybenzophenone (DHB)Metabolism (in vivo), PhotodegradationMajor metabolite[1][2]
2,5-Dihydroxy-4-methoxybenzophenoneMetabolism (in vitro)Major metabolite
Benzoic AcidPhotodegradation (reaction with •OH)~10% of initial BP-3[3]
BenzaldehydePhotodegradation (reaction with •OH)~1% of initial BP-3[3]
Benzophenone (BP)PhotodegradationObserved
2-Hydroxybenzophenone (BPOH)PhotodegradationObserved
4-Methoxybenzophenone (BPMeO)PhotodegradationObserved

Table 2: Degradation Products of Avobenzone

Degradation ProductDegradation PathwayReported Degradation RateReference
Keto-enol tautomersPhotodegradationDegrades by 30-50% within 1 hour of UV exposure without stabilizers.[4][4]
ArylglyoxalsPhotodegradation-[5]
BenzilsPhotodegradation-[5]
Various unidentified photoproductsPhotodegradation-[6]

Table 3: Degradation Products of Octinoxate

Degradation ProductDegradation PathwayReported Degradation RateReference
4-MethoxybenzaldehydePhotodegradationUp to 50% loss of UV protection within 1-2 hours of sun exposure.[7][7][8]
2-EthylhexanolPhotodegradationUp to 50% loss of UV protection within 1-2 hours of sun exposure.[7][7][8]
Cyclodimers (δ-truxinate, α-truxillate)PhotodegradationMajor stable photoproducts[8]
PhotoisomersPhotodegradation-[7]

Experimental Protocols

A standardized approach is crucial for the comparative analysis of UV filter degradation. Below is a detailed protocol for a photodegradation study, followed by a method for the quantitative analysis of degradation products using UPLC-MS/MS.

Protocol 1: In Vitro Photostability Testing of UV Filters

1. Objective: To evaluate and compare the photodegradation of this compound, Avobenzone, and Octinoxate under controlled UV irradiation.

2. Materials:

  • This compound, Avobenzone, and Octinoxate standards
  • Solvent (e.g., ethanol or a cosmetically relevant emollient)
  • Quartz plates or PMMA plates[9]
  • Solar simulator with a controlled irradiance output (e.g., Xenon arc lamp)[9]
  • UV-Vis Spectrophotometer
  • High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) system

3. Sample Preparation:

  • Prepare stock solutions of each UV filter in the chosen solvent at a concentration of 1 mg/mL.
  • Prepare working solutions by diluting the stock solutions to a final concentration of 10 µg/mL.

4. Irradiation Procedure:

  • Apply a thin, uniform film of each working solution onto a quartz or PMMA plate.
  • Allow the solvent to evaporate completely in a dark, well-ventilated area.
  • Measure the initial UV absorbance spectrum of each film using a UV-Vis spectrophotometer. This serves as the baseline (T0).
  • Expose the plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to realistic sun exposure conditions.
  • At predetermined time intervals (e.g., 1, 2, 4, 8 hours), remove the plates and measure the UV absorbance spectrum again.

5. Data Analysis:

  • Calculate the percentage degradation of the parent compound at each time point by comparing the absorbance at its maximum absorption wavelength (λmax) to the initial absorbance.
  • Analyze the samples at each time point using the UPLC-MS/MS method described below to identify and quantify the degradation products.

Protocol 2: UPLC-MS/MS for Quantification of Degradation Products

1. Objective: To separate, identify, and quantify the degradation products of this compound, Avobenzone, and Octinoxate.

2. Instrumentation and Conditions:

  • UPLC System: A high-performance liquid chromatography system capable of gradient elution.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Program: A suitable gradient to separate the parent compounds and their more polar degradation products (e.g., 5% B to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive and negative ion modes to detect a wider range of compounds.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known degradation products.

3. MRM Method Development:

  • For each parent compound and its known degradation products, optimize the precursor ion and product ion transitions, as well as the collision energy and other MS parameters, by infusing standard solutions into the mass spectrometer.

4. Quantification:

  • Prepare calibration curves for the parent compounds and available standards of their degradation products.
  • Analyze the irradiated samples and quantify the concentration of each analyte using the corresponding calibration curve.

Visualizing the Processes

To better understand the experimental and chemical processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow

G Experimental Workflow for Comparative Degradation Analysis cluster_prep Sample Preparation cluster_analysis Analysis prep_uv Prepare UV Filter Solutions (10 µg/mL) prep_film Apply Thin Film to Plates prep_uv->prep_film prep_dry Evaporate Solvent prep_film->prep_dry analysis_initial Initial UV-Vis Spectrum (T0) prep_dry->analysis_initial analysis_irradiate UV Irradiation (Solar Simulator) analysis_initial->analysis_irradiate analysis_timed Timed UV-Vis Measurements analysis_irradiate->analysis_timed analysis_uplc UPLC-MS/MS Analysis analysis_timed->analysis_uplc analysis_quant Quantification of Degradation Products analysis_uplc->analysis_quant

Caption: A flowchart illustrating the key steps in the experimental workflow for the comparative photodegradation analysis of UV filters.

Degradation Pathways

G Simplified Degradation Pathways of UV Filters cluster_oxy This compound (Oxybenzone) cluster_avo Avobenzone cluster_oct Octinoxate oxy This compound oxy_deg1 2,4-Dihydroxybenzophenone oxy->oxy_deg1 UV/Metabolism oxy_deg2 Benzoic Acid oxy->oxy_deg2 UV/Metabolism oxy_deg3 Benzaldehyde oxy->oxy_deg3 UV/Metabolism avo Avobenzone (Enol form) avo_deg1 Keto form avo->avo_deg1 UV avo_deg2 Arylglyoxals & Benzils avo_deg1->avo_deg2 UV oct Octinoxate oct_deg1 4-Methoxybenzaldehyde oct->oct_deg1 UV oct_deg2 2-Ethylhexanol oct->oct_deg2 UV oct_deg3 Cyclodimers oct->oct_deg3 UV

Caption: A diagram illustrating the primary photodegradation pathways of this compound, Avobenzone, and Octinoxate.

Conclusion

The data and protocols presented in this guide highlight the importance of evaluating the degradation profiles of UV filters. This compound, Avobenzone, and Octinoxate all exhibit distinct degradation pathways, leading to the formation of various byproducts. While this compound can undergo metabolic and photodegradation to form hydroxylated and cleavage products, Avobenzone's instability is primarily due to keto-enol tautomerization, and Octinoxate degrades into smaller molecules and cyclodimers.

The potential for degradation and the formation of new chemical entities underscore the need for rigorous stability testing during the development of pharmaceutical and cosmetic products. The provided experimental protocols offer a framework for conducting such studies, enabling researchers to generate reliable and comparable data. Further research focusing on the direct quantitative comparison of degradation product formation under standardized conditions is essential for a more complete understanding of the relative stability of these commonly used UV filters.

References

Safety Operating Guide

Proper Disposal of 2-Methoxybenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of 2-Methoxybenzophenone, a common UV-blocker in drug formulations, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Physical State Powder Solid
Appearance Off-white
Odor Odorless
Melting Point/Range 62.5 - 65.00 °C / 144.5 - 149 °F[1]
Boiling Point/Range 150 - 160 °C / 302 - 320 °F @ 5 mmHg[1]
Flash Point > 100 °C / > 212 °F[1][2]
Molecular Formula C14 H12 O3[1]
Molecular Weight 228.25[1]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved by controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[3] It is imperative that this material is not contaminated with water, foodstuffs, or feed and is not discharged into sewer systems.[3]

Contaminated Packaging:

Containers that have held this compound should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the containers can be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes.[3]

Experimental Protocol: Small Spill Clean-up

In the event of a small spill of this compound, the following steps should be taken to ensure safety and proper containment:

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.[4]

  • Personal Protective Equipment (PPE): Before beginning cleanup, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a dust mask or respirator.

  • Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[4]

  • Transfer to a Container: Transfer the dampened material into a suitable, labeled container for chemical waste.[4]

  • Clean Remaining Material: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining residue.[4]

  • Decontaminate Surfaces: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with a soap and water solution.[4]

  • Package Contaminated Materials: Seal the used absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal as chemical waste.[4]

  • Area Ventilation and Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_product Unused Product / Contaminated Material cluster_container Contaminated Container cluster_end End start This compound Waste assess_type Determine Waste Type start->assess_type product_disposal Dispose via Licensed Chemical Destruction Plant (Incineration) assess_type->product_disposal Unused Product or Contaminated Material rinse_container Triple Rinse with Appropriate Solvent assess_type->rinse_container Contaminated Container end_product Proper Disposal product_disposal->end_product collect_rinsate Collect Rinsate as Chemical Waste rinse_container->collect_rinsate handle_container Recycle, Recondition, or Puncture Container rinse_container->handle_container collect_rinsate->product_disposal end_container Proper Disposal handle_container->end_container

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the safe handling of 2-Methoxybenzophenone, it is crucial to adhere to strict safety protocols to minimize risk and ensure a safe laboratory environment. The following guide provides essential information on personal protective equipment, operational procedures, and disposal methods for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2]Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.[3]Protects against contamination of personal clothing.
Respiratory Protection Not required under normal use conditions with adequate ventilation. A NIOSH/MSHA approved respirator with a particle filter may be used if dust is generated or ventilation is poor.[1][2]Minimizes inhalation of dust or aerosols.

Operational Plan

A systematic approach to handling this compound is essential for safety. This involves careful preparation, safe execution of experimental work, and proper post-experiment procedures.

Pre-Experimental Procedures
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Information Review : Review the Safety Data Sheet (SDS) for this compound.

  • PPE Check : Ensure all necessary PPE is available, in good condition, and worn correctly.

  • Ventilation : Confirm that the work area, preferably a chemical fume hood, is well-ventilated.[4]

  • Emergency Equipment : Locate and verify the functionality of emergency equipment, such as eyewash stations and safety showers.[5]

Experimental Procedures
  • Handling :

    • Avoid contact with skin, eyes, and clothing.[4][6]

    • Minimize dust generation and accumulation.[4][6]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[1][4][6]

  • Spill Management :

    • In case of a small spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[7]

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[7]

    • Solvent wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[7]

Post-Experimental Procedures
  • Decontamination :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]

    • Clean the work area and any equipment used.

  • Waste Disposal :

    • Dispose of this compound waste and contaminated materials in a designated, approved waste disposal plant.[6] Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6][8]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6][8] Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Hydroxy-4-methoxybenzophenone, a closely related compound often referred to as Oxybenzone.

PropertyValue
Melting Point 62.5 - 65.0 °C / 144.5 - 149 °F[2]
Boiling Point 150 - 160 °C / 302 - 320 °F @ 5 mmHg[2]
Flash Point > 100 °C / > 212 °F[2]
log Pow 3.45[2]
Molecular Formula C14H12O3[2]
Molecular Weight 228.25 g/mol [2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment review_sds Review SDS risk_assessment->review_sds ppe_check Check & Don PPE review_sds->ppe_check setup_workspace Set Up Ventilated Workspace ppe_check->setup_workspace weigh_transfer Weigh & Transfer Chemical setup_workspace->weigh_transfer Proceed to Handling perform_experiment Perform Experiment weigh_transfer->perform_experiment spill Spill Occurs weigh_transfer->spill monitor Monitor for Spills/Exposure perform_experiment->monitor exposure Exposure Occurs perform_experiment->exposure decontaminate Decontaminate Workspace & Equipment monitor->decontaminate Experiment Complete dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove & Store PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.